molecular formula F6HSb B1144288 fluoroantimonic acid CAS No. 16950-06-4

fluoroantimonic acid

Cat. No.: B1144288
CAS No.: 16950-06-4
M. Wt: 236.76
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Description

What is Fluoroantimonic acid?

this compound is a mix of antimony fluoride and hydrogen fluoride pentafluoride. It is composed of various anions and cations (the most basic one being H). It is a non-colorless liquid that contains toxic gas. It is used primarily as a refrigerant to help air conditioners and refrigerators cool because of its capacity to transport heat. Antimony pentafluoride on the contrary is a toxic acidic, corrosive, and colorless liquid. It is utilized to make fluorine gas. Combining antimony pentafluoride, hydrogen fluoride in 1:1 ratio creates fluoroantimonic acids.

However, the extremely acidity of the mixture is apparent in the weak proton-accepting capacity of the species in the solution. Hydrogen fluoride is a low-acid in aqueous solutions that is generally not believed to possess any Bronsted basicity it is actually the most powerful Bronsted base present in the mix that protonates to H2F+ the same as water protonates H3O+ within aqueous acids. Therefore, the acid is frequently believed to have "naked protons" but it is true that the "free" protons arein reality always bound with hydrofluoride molecules. 3 It is the fluoronium ion which causes fluoroantimonic acids' extreme pH. Protons effortlessly move throughout the solution, transferring from H2F+ and HF when they're present, via an ion-based Grotthuss mechanism.

Acidity of this compound

Fluoroantimonic acids are among the strongest acids in the world. it can be upwards of a quadrillion times more powerful than pure sulfuric acid, based on the percentage to the ingredients. Rapidly and explosively breaks down upon the contact of water. Due to this that it has, this compound isn't utilized in aqueous solutions. It can only be used in the form of a mixture of the hydrofluoric acid.

this compound produces extremely poisonous gaseous. As the temperature is increased, this compound decomposes and generates hydrogen fluoride gas (hydrofluoric acid). This compound has a H0 (Hammett acidity function) value of -31.3.

It is able to dissolve glass and various other materials, and protonates virtually every organic compound (such as all the substances inside our bodies). This acid is stores in PTFE (polytetrafluoroethylene) containers.

Reactions

this compound can be used in organic and chemical engineering Chemistry to protonate organic compounds regardless of their solvent. For instance it can be used to eliminate H2 from methane and isobutane from the neopentane. It can also be used as a catalyst in Alkylations and acylations within the field of petrochemistry. Superacids can be utilized to create and analyze carbocations.

The thermal breakdown of fluoroantimonic acids occurs upon heating, resulting in gas free of hydrogen fluoride and the liquid pentafluoride of antimony. When heated to 40 degrees Celsius, this compound releases HF into the gas phase. Antimony pentafluoride is a liquid that can be removed from this compound through heating it and then releasing HF into the gas phase.

What Is It Used For?

The real power of this compound is protonation, which gives protons to organic molecules. Pronation alters the chemical properties of substances, including mass, dissolvability within water (solubility) and also the reaction in the presence of liquids (hydrophilicity). It is beneficial to chemists when they are creating chemical reactions. It is also used to scratch glass, improve the performance of gasoline by increasing levels of octane and octane, to make plastic and create explosives such as grenades.

Properties

IUPAC Name

pentafluoro-λ5-stibane;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAKFIZHTUAVJN-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F.F[Sb](F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6HSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.758 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16950-06-4
Record name Hexafluoroantimonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16950-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Fluoroantimonic Acid: A Technical Guide to the World's Strongest Superacid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroantimonic acid (HSbF₆) stands as the most potent superacid known, exhibiting an acidity billions of times greater than that of pure sulfuric acid. This technical guide provides an in-depth exploration of its fundamental properties, synthesis, and reactivity. It is designed to serve as a core resource for professionals in research and development who require a detailed understanding of this exceptionally powerful chemical agent. The guide includes structured data tables for key quantitative properties, detailed experimental methodologies, and process diagrams to elucidate its complex chemistry and handling requirements.

Fundamental Properties

This compound is not a single, discrete compound but rather a complex mixture formed by combining hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[1][2] Its extraordinary acidity stems from the interaction between the Brønsted acid (HF) and the potent Lewis acid (SbF₅).

Chemical Structure and Composition

The reaction between hydrogen fluoride and antimony pentafluoride is exothermic and establishes a complex equilibrium.[3] While often represented by the simplified formula HSbF₆, the actual speciation is far more intricate. The primary reaction involves the sequestration of the fluoride ion from HF by SbF₅ to form the extremely stable and weakly coordinating hexafluoroantimonate anion (SbF₆⁻).[3] This frees the proton, which is then solvated by other HF molecules, leading to the formation of the fluoronium ion (H₂F⁺), the primary Brønsted acid in the system.[4]

The overall simplified equilibrium is:

SbF₅ + 2HF ⇌ SbF₆⁻ + H₂F⁺[4]

Spectroscopic analysis reveals a mixture of various cationic and anionic species.[4] At higher concentrations of the Lewis acid, larger polyatomic anions such as heptafluorodiantimonate (Sb₂F₁₁⁻) and even Sb₄F₂₁⁻ are formed, which are even weaker bases than SbF₆⁻, further enhancing the acidity of the medium.[4][5]

Acidity: The Hammett Function

The acidity of superacids is too extreme to be measured on the conventional pH scale. Instead, the Hammett acidity function (H₀) is used.[6][7] This scale measures a substance's ability to protonate a weak indicator base and is defined by the equation:

H₀ = pK(BH⁺) - log([BH⁺]/[B])[6]

Where B is the weak indicator base and BH⁺ is its conjugate acid.[6] For reference, 100% sulfuric acid has an H₀ of -12.[7] this compound is the strongest known superacid, with H₀ values that depend on the ratio of HF to SbF₅.[4] A 1:1 mixture can produce an acid with an estimated H₀ value as low as -28, while some sources report values as low as -31.3.[2][3] It is estimated to be up to 2 x 10¹⁹ times stronger than 100% sulfuric acid.[8]

Physical and Chemical Properties

This compound is a colorless, fuming liquid that is extremely corrosive and reactive.[9] It reacts explosively with water and dissolves glass and nearly all organic compounds.[10] Due to its high reactivity, it must be stored in containers made of polytetrafluoroethylene (PTFE or Teflon).[4] Upon heating to 40 °C, it decomposes, releasing toxic hydrogen fluoride gas.[10]

Data Presentation

The quantitative properties of this compound are summarized in the tables below for clear reference and comparison.

Table 1: Summary of Physical and Chemical Properties

PropertyValueCitations
Molecular Formula HSbF₆ (simplified)[3]
Appearance Colorless, fuming liquid[9]
Density 2.885 g/cm³[4]
Decomposition Temp. 40 °C (104 °F)[10]
Solubility Reacts violently with water. Soluble in SO₂ClF.[11]
Primary Hazards Extremely corrosive, toxic, reacts violently with water.[10]

Table 2: Hammett Acidity Function (H₀) for HF:SbF₅ Systems

Lewis Acid Concentration-H₀ Value (approx.)Comparative StrengthCitations
100% H₂SO₄ 12.0Reference Superacid[7]
100% HF 15.1Stronger than H₂SO₄[4]
HF with 5 mol% SbF₅ 21.0~1,000,000x stronger than H₂SO₄[5]
Magic Acid (HSO₃F-SbF₅) 23.0One of the strongest superacids[6]
HF with >50 mol% SbF₅ >26Approaching maximum known acidity[5]
This compound -28 to -31.3Strongest known superacid[2][3]

Experimental Protocols

Handling and synthesizing this compound requires highly specialized equipment and adherence to the most stringent safety protocols. The following are representative methodologies based on established principles.

Synthesis of this compound (Representative Protocol)

This procedure must be conducted by highly trained personnel within a specialized laboratory environment.

  • Objective: To prepare this compound by the reaction of anhydrous hydrogen fluoride (AHF) and antimony pentafluoride (SbF₅).

  • Materials & Equipment:

    • An all-PTFE or PFA (perfluoroalkoxy) vacuum line and reaction vessel. Glassware cannot be used.

    • High-purity, anhydrous hydrogen fluoride (AHF).

    • High-purity antimony pentafluoride (SbF₅).

    • A compatible cold bath (e.g., liquid nitrogen or dry ice/acetone).

    • Inert gas supply (e.g., dry argon or nitrogen).

    • Specialized personal protective equipment (PPE), including a full-face shield, acid-resistant gloves (e.g., neoprene over nitrile), and a full-body acid-resistant suit. Work must be performed in a high-performance fume hood.

  • Procedure:

    • The entire apparatus must be rigorously dried and purged with an inert gas to remove all traces of moisture.

    • The PTFE reaction vessel is cooled in the cold bath to approximately -78 °C.

    • A known quantity of liquid SbF₅ is transferred to the cooled reaction vessel under an inert atmosphere.

    • Anhydrous HF is then slowly condensed into the reaction vessel containing the SbF₅. The ratio of HF to SbF₅ can be controlled to achieve the desired acidity.[12] The reaction is exothermic and must be performed slowly with efficient cooling to prevent a runaway reaction.[3]

    • The mixture is allowed to stir gently at low temperature as the HF condenses. The resulting clear, colorless liquid is this compound.

    • The acid is typically generated and used in situ for subsequent reactions to avoid the hazards of storage and transfer.[11]

Measurement of Hammett Acidity Function (H₀) (Methodology)
  • Objective: To determine the H₀ of a superacid sample using UV-Visible spectrophotometry.

  • Principle: A very weak base (indicator) of a known pK(BH⁺) is added to the superacid. The ratio of its protonated form (BH⁺) to its unprotonated form (B) is measured spectroscopically, and H₀ is calculated.[6]

  • Materials & Equipment:

    • UV-Visible spectrophotometer.

    • Inert cuvettes (e.g., quartz, though it will be etched over time; specialized sapphire or PTFE cells are preferred).[9]

    • A series of weakly basic indicators (e.g., various nitroaromatics like 2,4,6-trinitroaniline).[13]

    • An inert solvent compatible with the superacid (e.g., SO₂ClF).[11]

  • Procedure:

    • Prepare a stock solution of the chosen indicator in the inert solvent.

    • In a controlled, inert, and anhydrous environment (e.g., a glovebox), add a precise amount of the superacid to the inert solvent.

    • Add a small aliquot of the indicator stock solution to the superacid solution.

    • Quickly transfer the solution to the cuvette and acquire the UV-Visible spectrum.

    • Identify the absorbance peaks corresponding to the unprotonated base (B) and the protonated conjugate acid (BH⁺).

    • Calculate the ratio of concentrations [BH⁺]/[B] from the measured absorbances using the Beer-Lambert law.

    • Calculate the Hammett acidity function using the formula: H₀ = pK(BH⁺) - log([BH⁺]/[B]).[6]

Mandatory Visualizations

The following diagrams illustrate key processes related to this compound.

G cluster_product This compound (Complex Equilibrium) HF Hydrogen Fluoride (HF) (Brønsted Acid) H2F Fluoronium Ion (H₂F⁺) (Strong Brønsted Acid) HF->H2F Protonation SbF6 Hexafluoroantimonate (SbF₆⁻) (Weakly Coordinating Anion) SbF5 Antimony Pentafluoride (SbF₅) (Lewis Acid) SbF5->SbF6 F⁻ Abstraction Sb2F11 Larger Anions (e.g., Sb₂F₁₁⁻) (Even Weaker Base) SbF6->Sb2F11 Reaction with SbF₅

Caption: Synthesis and chemical equilibrium of this compound.

G prep Prepare Indicator Solution (e.g., Nitroaniline in SO₂ClF) mix Mix Superacid & Indicator in Inert Atmosphere (Glovebox) prep->mix measure Acquire UV-Vis Spectrum (Inert Cuvette) mix->measure analyze Determine Absorbance of [B] and [BH⁺] Peaks measure->analyze calculate Calculate H₀ H₀ = pK(BH⁺) - log([BH⁺]/[B]) analyze->calculate

Caption: Experimental workflow for Hammett acidity (H₀) measurement.

G Superacid Superacid System (H₂F⁺ / SbF₆⁻) TransitionState [R---H---H₂F]⁺ (Transition State) Superacid->TransitionState Alkane Alkane (R-H) Alkane->TransitionState Carbocation Carbocation (R⁺) TransitionState->Carbocation H2 Hydrogen (H₂) TransitionState->H2 HF_regen Regenerated HF TransitionState->HF_regen HF_regen->Superacid Re-enters equilibrium

Caption: Catalytic protonation of an alkane by this compound.

Reactivity and Applications

The extreme proton-donating capability of this compound allows for chemical transformations that are impossible in conventional acidic media.

Protonation of Extremely Weak Bases

This compound can protonate nearly all organic compounds, including exceptionally weak bases like alkanes.[4] This ability is pivotal for generating and studying carbocations, which are typically transient intermediates.[6] For example, it reacts with isobutane and neopentane to remove H₂ and methane, respectively, forming the stable tert-butyl cation:[4][14]

  • (CH₃)₃CH + H⁺ → (CH₃)₃C⁺ + H₂

  • (CH₃)₄C + H⁺ → (CH₃)₃C⁺ + CH₄

Applications in Catalysis and Industry

Its powerful catalytic activity is exploited in the petrochemical industry for processes such as alkane isomerization, alkylation, and cracking.[15][16] These reactions are fundamental to producing high-octane gasoline and other valuable hydrocarbons.[6] The ability to activate methane has opened new avenues in hydrocarbon chemistry, transforming relatively inert molecules into useful products.[5]

Role in Research and Drug Development

In a research context, this compound is an invaluable tool for studying reaction mechanisms and the structure of highly electrophilic species.[10] For drug development professionals, its significance lies in its potential to facilitate the synthesis of complex molecular frameworks.[8] Many pharmaceutical compounds possess intricate stereochemistry and functional group arrangements. Superacid-catalyzed reactions can enable novel carbon-carbon bond formations and skeletal rearrangements that are difficult to achieve with standard reagents.[4] While its direct use in pharmaceutical manufacturing is limited by its hazardous nature and cost, it serves as a powerful tool in route scouting and the synthesis of advanced intermediates where conventional methods fail.[17]

Safety and Handling

This compound is one of the most dangerous substances handled in a laboratory and poses multiple, severe hazards.

  • Extreme Corrosivity: It will destroy most materials, including glass, metals, and plastics. Only fluorinated polymers like PTFE are resistant.[4]

  • Reactivity: It reacts violently and explosively on contact with water.[10] It will react with virtually all solvents, with few exceptions like sulfuryl chloride fluoride (SO₂ClF).[11]

  • Toxicity: It is highly toxic upon ingestion, inhalation, or skin contact. Its fumes are composed of highly toxic and corrosive HF and antimony compounds.[10]

  • Required Precautions: All work must be conducted in a specialized, high-performance fume hood by at least two properly trained individuals. Anhydrous conditions are mandatory.[2] Full personal protective equipment, including a chemical-resistant suit, face shield, and specialized gloves, is essential.[18] An emergency response plan, including access to calcium gluconate for HF burns, must be in place.

Conclusion

This compound represents the pinnacle of Brønsted acidity. Its fundamental properties, born from the synergy between hydrogen fluoride and antimony pentafluoride, enable the protonation of the weakest bases and drive chemical reactions unattainable in other media. While its extreme reactivity and hazardous nature demand the utmost respect and specialized handling, its utility in catalysis, organic synthesis, and fundamental chemical research is unparalleled. For scientists and researchers, a thorough understanding of this superacid opens a window into the chemistry of highly reactive intermediates and provides a powerful, albeit challenging, tool for molecular innovation.

References

Unveiling the Apex of Acidity: A Technical Guide to the Discovery and Development of Fluoroantimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history, synthesis, and profound impact of fluoroantimonic acid (HSbF₆), the strongest known superacid. From its conceptual origins to its modern applications in catalysis and carbocation chemistry, this document provides a comprehensive overview for professionals in the chemical and pharmaceutical sciences. The extreme reactivity and protonating power of this compound have opened new frontiers in organic synthesis and material science, enabling chemical transformations once thought impossible.

A Journey to the Extremes: The History of Superacids and the Advent of this compound

The quest to create increasingly powerful acids is a story of pushing the boundaries of chemical understanding. The term "superacid" was first coined by James Bryant Conant in 1927 to describe acids stronger than conventional mineral acids.[1] This concept was later refined by Ronald Gillespie in the 1960s, who defined a superacid as any acid with an acidity greater than that of 100% sulfuric acid.[2]

The true breakthrough in superacid chemistry came with the pioneering work of George A. Olah, who was awarded the Nobel Prize in Chemistry in 1994 for his contributions to carbocation chemistry.[3][4] Olah's research demonstrated that superacids could be used to prepare stable carbocations, fleeting intermediates that were long theorized but had never been directly observed.[5] This discovery was made possible by the development of extremely acidic media, such as "Magic Acid" (a mixture of fluorosulfuric acid and antimony pentafluoride), which could protonate even the weakest of bases, including alkanes.[6]

This compound, a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅), emerged from this fertile ground of research as the undisputed champion of superacids.[7] Its synthesis in the mid-20th century marked a new pinnacle in the pursuit of extreme acidity, providing chemists with a tool of unprecedented power.[8]

Historical_Timeline 1927 1927: James Bryant Conant coins the term 'superacid' 1960s 1960s: Ronald Gillespie refines the definition of superacids 1927->1960s Mid-1960s Mid-1960s: George Olah develops 'Magic Acid' and observes stable carbocations 1960s->Mid-1960s Mid-20th_Century Mid-20th Century: Synthesis of this compound Mid-1960s->Mid-20th_Century 1994 1994: George A. Olah awarded Nobel Prize in Chemistry Mid-20th_Century->1994

Caption: A timeline of key milestones in the development of superacid chemistry.

The Synthesis of Unrivaled Acidity

This compound is not a single compound but rather a complex mixture formed by the reaction of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[9] The production of this superacid is a hazardous process that requires specialized equipment and stringent safety protocols due to the extreme corrosivity and reactivity of the components and the final product.[9][10]

The underlying chemistry of its superacidity lies in the formation of the hexafluoroantimonate anion (SbF₆⁻), which is an extremely weak base and a poor nucleophile. This allows the proton (H⁺) to be exceptionally "free" and available for protonation reactions. The overall equilibrium can be simplified as:

SbF₅ + 2HF ⇌ SbF₆⁻ + H₂F⁺

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product HF Hydrogen Fluoride (HF) Mixing Controlled Mixing in a PTFE Apparatus HF->Mixing SbF5 Antimony Pentafluoride (SbF5) SbF5->Mixing FSA This compound (HSbF6) Mixing->FSA

Caption: A simplified workflow for the synthesis of this compound.

Quantifying Extreme Acidity: The Hammett Acidity Function

The traditional pH scale is inadequate for measuring the acidity of superacids. Instead, the Hammett acidity function (H₀) is used.[1][11] This scale is based on the ability of the acidic medium to protonate a series of weak indicator bases, typically aromatic amines.[11] The H₀ value is determined experimentally using UV-visible spectroscopy to measure the ratio of the protonated (BH⁺) to the unprotonated (B) form of the indicator.[11]

The Hammett acidity function is defined by the equation:

H₀ = pK(BH⁺) - log([BH⁺]/[B])

where pK(BH⁺) is the acid dissociation constant of the conjugate acid of the indicator base.

Table 1: Hammett Acidity Function (H₀) of Various Superacids

AcidH₀ Value
100% Sulfuric Acid (H₂SO₄)-12
Perchloric Acid (HClO₄)-13
Triflic Acid (CF₃SO₃H)-14.1
Magic Acid (HSO₃F-SbF₅)-23
This compound (HF-SbF₅)up to -31.3

Note: The H₀ value of this compound can vary depending on the ratio of HF to SbF₅.[10]

Superacidity_Mechanism HF Hydrogen Fluoride (HF) Equilibrium HF->Equilibrium SbF5 Antimony Pentafluoride (SbF5) SbF5->Equilibrium SbF6 Hexafluoroantimonate (SbF6⁻) (Very Weak Base) Equilibrium->SbF6 H2F Fluoronium Ion (H₂F⁺) (Strong Proton Donor) Equilibrium->H2F

Caption: The chemical equilibrium responsible for the superacidity of this compound.

Experimental Protocols

Synthesis of this compound

Disclaimer: The synthesis of this compound is extremely hazardous and should only be attempted by trained professionals in a specialized laboratory with appropriate safety equipment, including a fume hood and personal protective equipment resistant to HF.

  • Apparatus: All apparatus must be constructed from or lined with polytetrafluoroethylene (PTFE) or a similar fluoropolymer, as this compound and its precursors will react with glass and most other materials.[10] The reaction vessel should be equipped with a magnetic stirrer and a means of cooling.

  • Reactants: Anhydrous hydrogen fluoride (HF) and antimony pentafluoride (SbF₅) are required. Both are highly corrosive and toxic.

  • Procedure:

    • The PTFE reaction vessel is cooled in an ice bath or a cryostat.

    • A known quantity of liquid antimony pentafluoride is transferred to the reaction vessel under an inert atmosphere (e.g., dry nitrogen or argon).

    • Anhydrous hydrogen fluoride is then slowly and carefully condensed or distilled into the reaction vessel with continuous stirring. The addition is highly exothermic and must be controlled to prevent a runaway reaction.

    • The molar ratio of HF to SbF₅ can be varied to achieve different acid strengths. A 1:1 molar ratio is common for producing an extremely strong superacid.[6]

  • Purification: The resulting this compound is typically used in situ without further purification. Distillation is not feasible as the acid decomposes upon heating.

  • Storage: this compound must be stored in PTFE or PFA containers at low temperatures and under an inert atmosphere to prevent decomposition and reaction with atmospheric moisture.[10]

Measurement of the Hammett Acidity Function (H₀)

Disclaimer: This procedure involves the handling of a superacid and requires specialized knowledge and equipment.

  • Instrumentation: A UV-Vis spectrophotometer with quartz or sapphire cells is required. If using a superacid that attacks quartz, specialized cells may be necessary.

  • Indicator Selection: A series of weak indicator bases with overlapping pK(BH⁺) values are needed. For superacids, these are typically nitroaromatic compounds. A common starting indicator for very acidic media is p-nitroaniline.

  • Procedure:

    • Prepare a stock solution of the indicator base in an inert solvent.

    • Prepare a series of solutions of the superacid at different concentrations in an appropriate inert solvent (e.g., SO₂ClF).

    • Add a small, known amount of the indicator stock solution to each of the superacid solutions.

    • Measure the UV-Vis spectrum of each solution.

    • Determine the concentrations of the protonated (BH⁺) and unprotonated (B) forms of the indicator from the absorbance at their respective λ(max) values.

    • Calculate the ratio [BH⁺]/[B].

    • Use the known pK(BH⁺) of the indicator and the measured ratio to calculate the H₀ value for each acid concentration using the Hammett equation.

    • To extend the scale to higher acidities, a weaker indicator base is chosen whose protonation range overlaps with the previous one. The pK(BH⁺) of the new indicator is determined by measuring its protonation in the same acid solutions where the previous indicator's protonation was measured. This "overlap" procedure is repeated with successively weaker bases to construct the full acidity scale.

Applications in Research and Industry

The extreme proton-donating ability of this compound has made it an invaluable tool in several areas of chemical science and industry:

  • Carbocation Generation: As pioneered by George Olah, this compound can protonate even saturated hydrocarbons, leading to the formation of stable carbocations that can be studied by spectroscopic methods like NMR.[2][12] This has profoundly advanced our understanding of reaction mechanisms in organic chemistry.

  • Catalysis: In the petrochemical industry, this compound and other superacids are used as powerful catalysts for isomerization, alkylation, and cracking of hydrocarbons to produce high-octane gasoline.[8][10]

  • Organic Synthesis: It enables the synthesis of novel organic compounds by promoting reactions that are not possible with conventional acids.[10]

  • Materials Science: Research is ongoing into the use of this compound in the synthesis of new polymers and other advanced materials.

  • Drug Development: While its direct use is limited due to its reactivity, the principles of superacid catalysis and the understanding of reaction mechanisms gained from its study can inform the development of new synthetic routes for complex pharmaceutical molecules.

References

A Technical Guide to the Hammett Acidity Function of Fluoroantimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Hammett acidity function (H₀) with a specific focus on its application to fluoroantimonic acid, the strongest known superacid. This document details the theoretical underpinnings of the Hammett acidity function, experimental protocols for its measurement, and quantitative data for various superacid systems. Furthermore, it explores the relevance of superacidity in the context of pharmaceutical research and development.

Introduction to Superacidity and the Hammett Acidity Function

The concept of a "superacid" refers to an acidic medium with a protonating ability greater than that of 100% sulfuric acid.[1][2] The conventional pH scale, which is based on the dissociation of acids in aqueous solutions, is inadequate for quantifying the acidity of these extremely potent systems.[1] To address this limitation, the Hammett acidity function (H₀) was developed to extend the measurement of acidity to highly concentrated and non-aqueous solutions.[3][4]

The Hammett acidity function is defined by the following equation:

H₀ = pK(BH⁺) - log([BH⁺]/[B]) [1][5]

Where:

  • pK(BH⁺) is the acid dissociation constant of the protonated form of a weak indicator base (B).

  • [BH⁺] is the molar concentration of the protonated indicator.

  • [B] is the molar concentration of the unprotonated indicator.

A more negative H₀ value indicates a stronger acid. For instance, 100% sulfuric acid has an H₀ of -12, while this compound can reach H₀ values below -28.[2][6]

This compound is a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[6][7] Its extraordinary acidity stems from the formation of a very stable, large, and weakly coordinating anion, hexafluoroantimonate (SbF₆⁻), which leaves the proton exceptionally available for donation.[8][9] The acidity of the mixture can be tuned by varying the ratio of HF to SbF₅.[10]

Quantitative Data: Hammett Acidity Function of Superacids

The following table summarizes the Hammett acidity function (H₀) values for this compound at various compositions, along with other common superacids for comparison.

Superacid SystemComposition (molar ratio or mol %)Hammett Acidity Function (H₀)
This compound 1:1 HF:SbF₅-28[2]
5 mol% SbF₅ in HF~ -21[10]
1:1 HF:SbF₅ (estimated)> -26[10]
Magic Acid 1:1 FSO₃H:SbF₅-23[1][2]
Fluorosulfuric Acid 100% FSO₃H-15.1[10]
Triflic Acid 100% CF₃SO₃H-14.9
Sulfuric Acid 100% H₂SO₄-12[1]
Hydrogen Fluoride 100% HF-15.1[8]

Experimental Protocol for Determining the Hammett Acidity Function

The determination of the H₀ of a superacid like this compound is a meticulous process that requires specialized equipment and stringent safety precautions due to the extreme reactivity and toxicity of the materials involved. The primary method employed is UV-Visible spectrophotometry using a series of weak basic indicators.[1][7]

Materials and Reagents
  • Superacid Components: Anhydrous hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).

  • Inert Solvent: A solvent that is unreactive with the superacid, such as sulfuryl chloride fluoride (SO₂ClF) or sulfur dioxide (SO₂).[8]

  • Hammett Indicators: A series of weakly basic aromatic nitro compounds with overlapping pK(BH⁺) values. Common indicators include:

    • 4-nitroaniline (pKBH⁺ = +0.99)[11]

    • 2-nitroaniline

    • 2,4-dinitroaniline

    • 2,4,6-trinitroaniline[12]

    • Nitrotoluenes[12]

  • Inert Atmosphere: A glovebox or Schlenk line with a dry, inert atmosphere (e.g., nitrogen or argon) is essential to prevent reactions with atmospheric moisture.

  • Spectrophotometer: A UV-Visible spectrophotometer equipped with quartz or specialized material cuvettes that are resistant to the superacid.

  • Specialized Glassware: All glassware must be rigorously dried and rendered inert. Polytetrafluoroethylene (PTFE) labware is often necessary for handling HF and this compound.[8]

Step-by-Step Methodology
  • Preparation of Superacid Solutions (under inert atmosphere):

    • All manipulations must be performed under an inert, anhydrous atmosphere.

    • Carefully distill and purify the inert solvent (e.g., SO₂ClF).

    • Prepare a stock solution of the desired Hammett indicator in the inert solvent.

    • In a reaction vessel made of a resistant material (e.g., PTFE), carefully combine known quantities of anhydrous HF and SbF₅ to achieve the desired molar ratio. This reaction is highly exothermic and must be performed with extreme caution, often at low temperatures.[13]

    • Prepare a series of dilutions of the this compound in the inert solvent.

  • Spectrophotometric Measurement:

    • Record the UV-Visible spectrum of the unprotonated indicator (B) in the pure inert solvent.

    • Record the UV-Visible spectrum of the fully protonated indicator (BH⁺). This is typically achieved by dissolving the indicator in a superacid solution of sufficient strength to ensure complete protonation.

    • For each dilution of the this compound, add a known concentration of the indicator stock solution.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for both the unprotonated (λ_B) and protonated (λ_BH⁺) forms of the indicator.[14]

  • Data Analysis:

    • The ratio of the concentrations of the protonated to the unprotonated indicator ([BH⁺]/[B]) can be determined from the measured absorbances using the following equation, derived from the Beer-Lambert law: [BH⁺]/[B] = (A - A_B) / (A_BH⁺ - A) Where:

      • A is the absorbance of the indicator in the superacid solution at a specific wavelength.

      • A_B is the absorbance of the unprotonated indicator at the same wavelength.

      • A_BH⁺ is the absorbance of the protonated indicator at the same wavelength.

    • Calculate the logarithm of the [BH⁺]/[B] ratio.

    • Using the known pK(BH⁺) of the indicator, calculate the H₀ for each superacid concentration using the Hammett equation.

    • To extend the acidity scale, a series of indicators with overlapping pK(BH⁺) values is used. The H₀ value determined with one indicator is used to "anchor" the measurement with the next, weaker indicator.[15]

Safety and Handling

This compound is extremely corrosive and toxic.[3] All work must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a full-face shield.[3] Containers for storage and handling should be made of PTFE.[8] Spills must be neutralized with a suitable agent, such as sodium carbonate or calcium carbonate, with extreme caution due to the vigorous reaction.[3]

Visualizations of Core Concepts

Synthesis of this compound

The formation of this compound involves the reaction of a Brønsted acid (HF) with a Lewis acid (SbF₅).

G HF Hydrogen Fluoride (HF) (Brønsted Acid) H2F_plus Fluoronium Ion (H₂F⁺) (Proton Donor) HF->H2F_plus Protonation SbF5 Antimony Pentafluoride (SbF₅) (Lewis Acid) SbF6_minus Hexafluoroantimonate Ion (SbF₆⁻) (Weakly Coordinating Anion) SbF5->SbF6_minus Fluoride Abstraction

Caption: Formation of this compound.

Experimental Workflow for H₀ Determination

This diagram illustrates the key steps involved in the experimental determination of the Hammett acidity function.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_acid Prepare this compound Solution mix Mix Acid and Indicator Solutions prep_acid->mix prep_indicator Prepare Indicator Stock Solution prep_indicator->mix measure_abs Measure Absorbance (UV-Vis) mix->measure_abs calc_ratio Calculate [BH⁺]/[B] Ratio measure_abs->calc_ratio calc_h0 Calculate H₀ using Hammett Equation calc_ratio->calc_h0

Caption: H₀ Determination Workflow.

Protonation Equilibrium of a Hammett Indicator

The core chemical reaction measured in the determination of the Hammett acidity function is the protonation of a weak base indicator by the superacid.

G B Indicator (B) (Unprotonated, Color A) BH_plus Protonated Indicator (BH⁺) (Protonated, Color B) B->BH_plus + H⁺ H_plus H⁺ (from Superacid) BH_plus->B - H⁺

Caption: Indicator Protonation Equilibrium.

Applications in Drug Development

The extreme protonating ability of superacids like this compound has significant implications for pharmaceutical research and development. While direct in vivo applications are not feasible, their use as powerful catalysts in organic synthesis allows for the creation of complex molecules that may be difficult or impossible to synthesize using conventional methods.[16]

Potential applications in drug development include:

  • Catalysis of Novel Reactions: Superacids can catalyze reactions such as C-H and C-C bond activation, enabling the synthesis of novel molecular scaffolds for drug discovery.[6]

  • Synthesis of Complex Intermediates: They can be employed in the synthesis of complex and challenging pharmaceutical intermediates.[7]

  • Mechanistic Studies: The ability of superacids to generate and stabilize carbocations allows for detailed studies of reaction mechanisms, which can inform the design of more efficient synthetic routes for drug candidates.[2]

The use of this compound and other superacids in pharmaceutical manufacturing requires highly specialized facilities and stringent safety protocols.[16] However, their potential to unlock new chemical space for drug discovery makes them a valuable tool for medicinal chemists.

References

An In-depth Technical Guide to the Chemical Composition and Speciation of Fluoroantimonic Acid (HSbF6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoroantimonic acid (HSbF6), a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF5), holds the distinction of being the strongest known superacid.[1][2] Its extreme proton-donating capability makes it a powerful tool in various chemical applications, from the generation of stable carbocations to the catalysis of complex organic reactions.[3][4] This technical guide provides a detailed overview of the chemical composition, speciation, and characterization of this compound, intended for professionals in research and development.

Chemical Composition and Synthesis

This compound is not a single, discrete compound but rather a complex equilibrium mixture formed upon the exothermic reaction of hydrogen fluoride and antimony pentafluoride.[2][5] The overall reaction can be generally represented as:

SbF₅ + nHF ⇌ [H(HF)ₙ₋₁]⁺ + [SbF₅(F)]⁻

The "canonical" composition is often cited as a 2:1 molar ratio of HF to SbF5.[6] The synthesis of this compound is conceptually straightforward, involving the controlled combination of the two precursors.[3] However, the extreme reactivity and corrosivity of both HF and SbF5 necessitate specialized handling procedures and equipment.[4]

Speciation: A Complex Equilibrium

The simplified formula HSbF6 belies the true complexity of the species present in the mixture. Spectroscopic studies have revealed a dynamic equilibrium involving several cationic and anionic species.[2] The nature and concentration of these species are highly dependent on the molar ratio of HF to SbF5.

The primary species identified in this compound are:

  • Cationic Species (Brønsted Acids): The acidic nature of the system arises from the protonation of hydrogen fluoride, the strongest base in the mixture, to form fluoronium ions.[2][7] These include the fluoronium ion ([H₂F]⁺) and the hydrogen-bonded difluoronium ion ([H₃F₂]⁺). The protons in these species are highly mobile, contributing to the extreme acidity of the medium.[2]

  • Anionic Species (Conjugate Bases): The fluoride ion from HF is sequestered by the strong Lewis acid SbF5 to form a series of fluoroantimonate anions. These anions are very weak bases and poor nucleophiles, which is crucial for the stability of the highly reactive cationic species. The primary anionic species include hexafluoroantimonate ([SbF₆]⁻) and the dimeric undecafluorodiantimonate ([Sb₂F₁₁]⁻). Larger polyanionic species, such as [Sb₄F₂₁]⁻, have also been detected.[2]

The following diagram illustrates the key equilibria involved in the speciation of this compound.

G cluster_reactants Reactants cluster_species Equilibrium Species HF HF H2F_plus [H₂F]⁺ HF->H2F_plus + H⁺ SbF5 SbF5 SbF6_minus [SbF₆]⁻ SbF5->SbF6_minus + F⁻ H3F2_plus [H₃F₂]⁺ H2F_plus->H3F2_plus + HF Sb2F11_minus [Sb₂F₁₁]⁻ SbF6_minus->Sb2F11_minus + SbF₅

Caption: Speciation equilibria in this compound.

Quantitative Data: Structural Parameters

The precise geometric structures of the key ionic species in this compound have been determined by single-crystal X-ray diffraction studies of their salts. The following tables summarize the critical bond lengths and angles for these species.

Table 1: Structural Data for Cationic Species

SpeciesBondBond Length (Å)Bond Angle (°)Reference
[H₂F]⁺H-FData not availableData not available
[H₃F₂]⁺F-HData not availableF-H-F: Data not available

Note: While the existence of these cations in crystalline salts is confirmed, specific bond lengths and angles from the primary literature were not available in the search results.

Table 2: Structural Data for Anionic Species

SpeciesBondBond Length (Å)Bond Angle (°)Reference
[SbF₆]⁻Sb-FVaries by saltF-Sb-F: ~90[8]
[Sb₂F₁₁]⁻Sb-F (terminal)Data not availableF(terminal)-Sb-F(terminal): Data not available
Sb-F (bridging)Data not availableSb-F(bridging)-Sb: Data not available

Note: While general structural information is available, specific, consistently reported bond lengths and angles for [Sb₂F₁₁]⁻ from a primary crystallographic study were not found in the search results.

Experimental Protocols

Synthesis of this compound

Caution: The synthesis of this compound is extremely hazardous and should only be performed by trained personnel in a specialized laboratory with appropriate safety equipment.

Materials:

  • Anhydrous hydrogen fluoride (HF)

  • Antimony pentafluoride (SbF₅)

  • PTFE (Teflon) or PFA reaction vessel and storage containers.[2]

Procedure:

  • The reaction vessel, constructed from or lined with PTFE, is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • A known quantity of liquid anhydrous HF is condensed into the reaction vessel at a low temperature (typically using a dry ice/acetone or liquid nitrogen bath).

  • Antimony pentafluoride is then slowly and carefully added to the liquid HF with vigorous stirring. The addition is highly exothermic and must be controlled to prevent a runaway reaction.

  • The molar ratio of HF to SbF₅ can be varied to achieve different acid strengths. A 2:1 molar ratio is commonly cited.[6]

  • The resulting colorless, viscous liquid is this compound. It should be stored in sealed PTFE or PFA containers.

The following diagram outlines the general workflow for the synthesis of this compound.

G start Start prep_vessel Prepare and inert PTFE/PFA reaction vessel start->prep_vessel add_hf Condense anhydrous HF into the vessel at low temperature prep_vessel->add_hf add_sbf5 Slowly add SbF₅ with vigorous stirring add_hf->add_sbf5 control_reaction Control exothermic reaction add_sbf5->control_reaction obtain_hsbf6 Obtain this compound control_reaction->obtain_hsbf6 store Store in sealed PTFE/PFA container obtain_hsbf6->store end End store->end

Caption: Experimental workflow for the synthesis of HSbF6.

Characterization Techniques

¹H and ¹⁹F NMR spectroscopy are powerful tools for investigating the speciation of this compound.[9]

  • ¹H NMR: The chemical shift of the proton in this compound is highly dependent on the concentration of SbF₅ and the specific cationic species present. In general, the proton resonance is significantly deshielded compared to that in HF.

  • ¹⁹F NMR: This technique is particularly informative for identifying the various fluoroantimonate anions. The chemical shifts and coupling constants of the fluorine atoms are sensitive to their local environment (terminal vs. bridging fluorine atoms). For example, the ¹⁹F NMR spectrum of [SbF₆]⁻ typically shows a singlet around -109 ppm (relative to CFCl₃).[10] More complex patterns are observed for the polyanionic species.

General Protocol for NMR Analysis:

  • Due to the high reactivity of this compound, specialized NMR tubes are required, such as those made of PTFE or, for low-temperature experiments, quartz (which will be etched over time).[11]

  • The sample is prepared by carefully transferring the this compound into the NMR tube under an inert atmosphere.

  • A suitable deuterated solvent is typically not used due to the extreme reactivity of the acid. Spectra are often recorded neat or in a compatible solvent like SO₂ClF.

  • Spectra are acquired at low temperatures to slow down exchange processes and obtain better resolution of the different species.

Raman spectroscopy can be used to identify the vibrational modes of the different species in this compound. Specific peaks in the Raman spectrum can be assigned to the stretching and bending modes of the fluoroantimonate anions and the fluoronium cations.

The acidity of superacids like this compound is measured using the Hammett acidity function (H₀), as the conventional pH scale is not applicable.[12]

Principle: The H₀ function is determined by measuring the extent of protonation of a series of weakly basic indicators (B) in the acidic medium using UV-Vis spectroscopy. The equilibrium of interest is:

B + H⁺ ⇌ BH⁺

The H₀ value is calculated using the equation:

H₀ = pK(BH⁺) + log([B]/[BH⁺])

where pK(BH⁺) is the acid dissociation constant of the protonated indicator, and the ratio of the unprotonated to protonated indicator ([B]/[BH⁺]) is determined from the UV-Vis absorbance spectrum.

General Protocol:

  • A series of weak organic bases with overlapping pK(BH⁺) values (e.g., nitroanilines) are used as indicators.

  • A solution of the indicator in the this compound is prepared.

  • The UV-Vis spectrum of the solution is recorded. The absorbance maxima of the protonated (BH⁺) and unprotonated (B) forms of the indicator are distinct.

  • The ratio [B]/[BH⁺] is calculated from the absorbances at the respective wavelengths.

  • By using a series of indicators, a continuous acidity scale can be constructed.

The following diagram illustrates the logical relationship in determining the Hammett acidity function.

G start Select weak indicator base (B) prepare_solution Prepare solution of B in HSbF₆ start->prepare_solution measure_uv_vis Measure UV-Vis spectrum prepare_solution->measure_uv_vis determine_ratio Determine [B]/[BH⁺] ratio from absorbance measure_uv_vis->determine_ratio use_equation Calculate H₀ using H₀ = pK(BH⁺) + log([B]/[BH⁺]) determine_ratio->use_equation end Obtain Hammett acidity (H₀) use_equation->end

Caption: Logical workflow for Hammett acidity measurement.

Safety and Handling

This compound is an extremely corrosive and toxic substance.[4] It reacts violently with water and protonates nearly all organic compounds.[2] All work with this compound must be conducted in a specialized, well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat, must be worn at all times. All equipment must be made of or lined with a resistant fluoropolymer such as PTFE.[3]

This guide provides a foundational understanding of the complex nature of this compound. Further detailed information on specific experimental parameters and safety protocols should be consulted from the primary literature before any experimental work is undertaken.

References

An In-depth Technical Guide to the Synthesis of Fluoroantimonic Acid from Hydrogen Fluoride and Antimony Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to qualified researchers, scientists, and drug development professionals only. This document contains critical safety information and is intended for educational and informational purposes within a controlled laboratory setting.

Abstract

Fluoroantimonic acid, a superacid formed from the combination of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅), represents the pinnacle of Brønsted acidity.[1][2] Its extraordinary ability to protonate even the weakest of bases has made it a powerful tool in various fields of chemical research, including the generation of stable carbocations, catalysis of isomerization and alkylation reactions, and the synthesis of novel inorganic and organic compounds.[3][4] This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on its chemical principles, physicochemical properties, and, most critically, the stringent safety protocols required for its handling. Detailed experimental considerations are discussed, and quantitative data are presented in tabular and graphical formats to serve as a resource for researchers in the field.

Introduction to this compound

The concept of "superacids," acids stronger than 100% sulfuric acid, was pioneered by James Bryant Conant in 1927 and extensively developed by George A. Olah, who was awarded the Nobel Prize in Chemistry in 1994 for his contributions to carbocation chemistry.[4] this compound is the strongest known superacid, with a Hammett acidity function (H₀) that can reach values as low as -28, making it billions of times more acidic than pure sulfuric acid.[5][6]

The synthesis of this compound involves the reaction between the powerful Lewis acid, antimony pentafluoride, and the Brønsted acid, hydrogen fluoride.[1] The extreme acidity of the resulting mixture is a consequence of the formation of the remarkably stable hexafluoroantimonate anion (SbF₆⁻), which effectively sequesters the fluoride ion, leaving a "naked" proton with unparalleled reactivity.[7]

Physicochemical Properties of Reactants and Product

A thorough understanding of the properties of the reactants and the final product is paramount for safe handling and successful synthesis.

PropertyHydrogen Fluoride (HF)Antimony Pentafluoride (SbF₅)This compound (HF:SbF₅)
Molar Mass 20.01 g/mol 216.74 g/mol [8]236.756 g/mol (for HSbF₆)[1]
Appearance Colorless gas or liquidColorless, oily, viscous liquid[9]Colorless liquid[1]
Density 1.002 g/cm³ (at 0°C, liquid)2.99 g/cm³[8]2.885 g/cm³[1]
Melting Point -83.6 °C8.3 °C[8]Not well-defined
Boiling Point 19.5 °C149.5 °C[8]Decomposes at 40 °C[1]
Key Hazards Extreme contact poison, highly corrosive, toxicHighly toxic, corrosive, strong oxidizing agent, reacts violently with water[8][9]Extremely corrosive, violently reacts with water, highly toxic[1][2]

The Synthesis of this compound: Chemical Principles

The synthesis of this compound is an exothermic reaction between hydrogen fluoride and antimony pentafluoride.[3] The overall simplified reaction can be represented as:

SbF₅ + 2HF ⇌ [H₂F]⁺ + [SbF₆]⁻[1]

However, the speciation of this compound is complex and depends on the ratio of HF to SbF₅. Spectroscopic measurements have shown that the mixture consists of various HF-solvated protons, such as [(HF)ₙH]⁺ (e.g., H₃F₂⁺), and SbF₅-adducts of fluoride, such as [(SbF₅)ₙF]⁻ (e.g., Sb₂F₁₁⁻, Sb₃F₁₆⁻, and Sb₄F₂₁⁻).[1] The formation of these larger, more charge-delocalized anions contributes to the overall stability of the conjugate base and, consequently, the extreme acidity of the medium.

The acidity of the HF/SbF₅ system, as measured by the Hammett acidity function (H₀), varies with the concentration of SbF₅.

Mol% SbF₅ in HFHammett Acidity Function (H₀)
0-15.1[1]
5~ -21.0[4]
>50up to -28[5][6]

Note: Some sources have reported H₀ values as low as -31.3.[2]

Experimental Protocol: A Conceptual Guide

WARNING: The synthesis of this compound is an extremely hazardous procedure and should only be attempted by highly trained professionals in a specialized laboratory equipped with the necessary safety infrastructure. The following is a generalized, conceptual outline and not a substitute for a rigorously vetted and approved experimental protocol.

The in situ generation of this compound by combining HF and SbF₅ is a common approach in research settings, allowing for better control over the acid's concentration.[3]

Materials and Apparatus
  • Reactants: Anhydrous hydrogen fluoride (≥99.9% purity), Antimony pentafluoride (≥99% purity).

  • Apparatus: All reaction vessels and transfer lines must be constructed from or lined with perfluorinated polymers such as polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA) to withstand the extreme corrosivity of the reactants and product.[1] The synthesis should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[3]

Generalized Synthesis Procedure
  • A pre-passivated PTFE reaction vessel is charged with the desired amount of antimony pentafluoride under an inert atmosphere.

  • The reaction vessel is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to mitigate the exothermic nature of the reaction.

  • Anhydrous hydrogen fluoride is slowly condensed or added dropwise to the cooled, stirred antimony pentafluoride. The addition must be extremely slow and controlled to prevent a runaway reaction.

  • The reaction mixture is allowed to slowly warm to the desired operating temperature while maintaining a dry, inert atmosphere.

Purification

Due to the nature of the synthesis, purification of this compound is typically not performed. The in situ generated superacid is used directly for subsequent reactions. Ensuring the high purity of the starting materials is critical.

Spectroscopic Characterization

Spectroscopic techniques are crucial for characterizing the complex species present in this compound.

SpeciesTechniqueObserved Signal
[H₂F]⁺ Vibrational Spectroscopy (gas phase)Symmetric stretch: ~3348.71 cm⁻¹, Asymmetric stretch: ~3334.69 cm⁻¹[8]
[SbF₆]⁻ ¹⁹F NMRSextet (due to coupling with ¹²¹Sb, I=5/2) and an octet (due to coupling with ¹²³Sb, I=7/2) around -120 ppm (relative to CFCl₃)[10]
[SbF₆]⁻ Raman SpectroscopyBands at approximately 279-281 cm⁻¹ and 647 cm⁻¹[10]

Safety and Handling

The hazards associated with this compound and its precursors cannot be overstated.

  • Extreme Corrosivity: this compound will dissolve glass and most metals. All materials must be carefully selected.

  • Toxicity: Both HF and SbF₅ are extremely toxic. HF is a contact poison that can cause severe, deep-tissue burns and systemic toxicity. Inhalation or skin contact can be fatal.

  • Reactivity: this compound reacts explosively with water and violently with a wide range of organic and inorganic compounds. It is essential to work under strictly anhydrous conditions.

  • Personal Protective Equipment (PPE): A full-body chemical-resistant suit, specialized gloves (e.g., butyl rubber or Viton), a full-face respirator with an appropriate acid gas cartridge, and a face shield are mandatory.

  • Emergency Procedures: An emergency shower and eyewash station must be immediately accessible. A supply of calcium gluconate gel or solution is essential for treating HF burns. All personnel must be thoroughly trained in emergency procedures.

Logical and Workflow Diagrams

SynthesisWorkflow

ChemicalReaction

Conclusion

The synthesis of this compound from hydrogen fluoride and antimony pentafluoride is a process that provides access to the most acidic chemical environment currently known. Its utility in fundamental and applied chemical research is significant. However, the extreme hazards associated with its synthesis and handling demand the utmost respect, meticulous planning, and a robust safety culture. This guide serves as a foundational resource for qualified professionals, emphasizing the theoretical underpinnings and critical safety considerations of this powerful superacid.

References

A Technical Guide to the Theoretical Acidity Calculation of Fluoroantimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the theoretical approaches used to quantify the acidity of fluoroantimonic acid. Given its status as a superacid, traditional measurements and definitions of pKa are not straightforward. This guide delves into the complexities of its chemical nature and the advanced computational methods required to assess its proton-donating ability.

Introduction: The Challenge of Defining a Superacid's pKa

This compound is not a single, discrete chemical species but a complex mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[1][2] This composition gives rise to the strongest known superacid, with an acidity trillions of times greater than that of pure sulfuric acid.[3][4] The speciation in the mixture is intricate, involving various cations (e.g., fluoronium H₂F⁺) and anions (e.g., hexafluoroantimonate SbF₆⁻ and Sb₂F₁₁⁻).[1][2]

Consequently, a standard pKa value, which measures the dissociation equilibrium of a single acid molecule in a solvent, is not well-defined for the this compound system.[1] Instead, its strength is more accurately described by the Hammett acidity function (H₀) or through theoretical calculations of the Gas-Phase Acidity (GPA) of its constituent ions.[1] This guide will explore the computational methodologies that allow for the theoretical estimation of this extreme acidity.

Chemical Speciation in the HF-SbF₅ System

The extreme acidity of this compound arises from the reaction between HF and SbF₅. The powerful Lewis acid SbF₅ sequesters the fluoride ion from HF, leaving a "naked" and exceptionally reactive proton. This equilibrium involves multiple species, as illustrated below.

HF Hydrogen Fluoride (HF) invis1 HF->invis1 SbF5 Antimony Pentafluoride (SbF₅) SbF5->invis1 H2F_ion Fluoronium Ion [H₂F]⁺ SbF6_ion Hexafluoroantimonate Ion [SbF₆]⁻ invis2 SbF6_ion->invis2 + SbF₅ Sb2F11_ion Undecafluorodiantimonate Ion [Sb₂F₁₁]⁻ Mixture This compound (Complex Mixture) Mixture->H2F_ion contains Mixture->SbF6_ion contains invis1->Mixture Reaction invis2->Sb2F11_ion

Figure 1. Chemical equilibrium in the this compound system.

Quantitative Acidity Data

Due to the definitional challenges, theoretical chemistry provides the most insightful quantitative data through Gas-Phase Acidity (GPA). GPA represents the Gibbs free energy change for the gas-phase deprotonation reaction (HA → A⁻ + H⁺) and reflects the intrinsic acidity of a molecule without solvent effects. Lower GPA values indicate stronger intrinsic acidity. The table below compares the calculated GPA of a key species in the this compound mixture to other well-known superacids.

Acid/Species Acidity Measure Value Reference
This compoundH₀~ -28 to -31.3[2][3][4]
Ion-pair [H₂F]⁺·[SbF₆]⁻GPA (calculated)1060 kJ/mol[1]
Triflic Acid (TfOH)GPA (calculated)1250 kJ/mol[1]
Carborane Acid H(CHB₁₁Cl₁₁)GPA (experimental)1010 kJ/mol[1]
Sulfuric AcidH₀-12[5]

Table 1: Comparison of the acidity of this compound species with other superacids. Note the exceptionally low GPA of the carborane acid, making it one of the strongest known acids in the gas phase.

Methodologies for Theoretical Acidity Calculation

While a direct pKa calculation for the this compound mixture is impractical, the underlying computational protocols are central to modern physical organic chemistry. These methods are applicable to other well-defined strong acids.

The most common and robust method for calculating pKa involves a thermodynamic cycle that separates the solution-phase dissociation into several more easily calculable steps. This approach avoids the direct, computationally expensive simulation of the full dissociation in a solvent box.

HA_gas HA(gas) A_gas A⁻(gas) HA_gas->A_gas ΔG°gas(dissoc) (Gas-Phase Acidity) HA_sol HA(solvated) HA_gas->HA_sol ΔG°solv(HA) H_gas H⁺(gas) A_gas->H_gas A_sol A⁻(solvated) A_gas->A_sol ΔG°solv(A⁻) H_sol H⁺(solvated) H_gas->H_sol ΔG°solv(H⁺) HA_sol->A_sol ΔG°sol(dissoc) = pKa

Figure 2. Thermodynamic cycle for pKa calculation.

Experimental/Computational Protocol:

  • Gas-Phase Deprotonation Energy (ΔG°gas):

    • Method: Perform geometry optimization and vibrational frequency calculations for the acid (HA) and its conjugate base (A⁻) in the gas phase.

    • Level of Theory: Density Functional Theory (DFT) with a hybrid functional (e.g., B3LYP) or a double-hybrid functional (e.g., B2PLYP) is common.[6] For high accuracy, composite methods like G4 or coupled-cluster methods (e.g., CCSD(T)) may be used.

    • Basis Set: A sufficiently flexible, augmented basis set is crucial, such as 6-311++G(d,p) or aug-cc-pVTZ, to accurately describe the electronic structure of both neutral and anionic species.

    • Calculation: ΔG°gas is calculated from the difference in the Gibbs free energies of the products and reactants.

  • Solvation Free Energies (ΔG°solv):

    • Method: Calculate the free energy of transferring each species (HA, A⁻, and H⁺) from the gas phase to the solvent.

    • Model: Implicit (continuum) solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are widely used for efficiency.[6][7] For higher accuracy, a hybrid approach combining an explicit description of the first solvation shell with a continuum for the bulk solvent can be employed.[8]

    • Proton Solvation Energy: The solvation energy of the proton (ΔG°solv(H⁺)) is a critical and often challenging parameter to determine. It is highly solvent-dependent and is typically taken from established experimental or high-level computational studies for the specific solvent of interest.[9]

  • pKa Calculation:

    • The final pKa is derived from the overall Gibbs free energy of dissociation in solution (ΔG°sol(dissoc)) using the formula: pKa = ΔG°sol(dissoc) / (2.303 * RT)

    • Where ΔG°sol(dissoc) is calculated by summing the energies from the thermodynamic cycle: ΔG°sol(dissoc) = ΔG°gas(dissoc) + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

An alternative, more direct approach calculates the free energy change of the dissociation equilibrium entirely within the solvated state.

HA(solvated) ⇌ A⁻(solvated) + H⁺(solvated)

While conceptually simpler, this method's accuracy is highly dependent on the computational model's ability to accurately represent the solvated species and, crucially, on the value used for the Gibbs free energy of the solvated proton, which must be consistent with the chosen level of theory and solvation model.[6]

A Generalized Computational Workflow

The following diagram outlines a typical workflow for calculating the acidity of a well-defined acid using the thermodynamic cycle approach.

start Define Acid (HA) and Conjugate Base (A⁻) gas_phase 1. Gas-Phase Calculations (DFT: B3LYP/6-311++G(d,p)) start->gas_phase solvation 2. Solvation Calculations (Continuum Model: SMD) start->solvation geom_opt Geometry Optimization gas_phase->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc gas_energies Obtain G°gas(HA) and G°gas(A⁻) freq_calc->gas_energies combine 4. Combine Energies via Thermodynamic Cycle gas_energies->combine solv_energies Obtain ΔG°solv(HA) and ΔG°solv(A⁻) solvation->solv_energies solv_energies->combine proton_energy 3. Obtain Proton Energy ΔG°solv(H⁺) from Literature proton_energy->combine pka_calc Calculate pKa combine->pka_calc

Figure 3. Generalized computational workflow for pKa prediction.
Method Required Calculations Key Challenges
Thermodynamic Cycle Gas-phase Gibbs free energies (HA, A⁻); Solvation free energies (HA, A⁻, H⁺).Accurate determination of the proton's solvation free energy; choice of appropriate level of theory and basis set.
Direct Method Gibbs free energies of all species in the solvated state (HA, A⁻, H⁺).Requires a highly accurate and consistent value for the Gibbs free energy of the solvated proton.[6]

Table 2: Summary of primary computational methods for pKa prediction.

Conclusion

The theoretical calculation of the acidity of this compound requires moving beyond the simple concept of pKa. Due to its nature as a complex mixture, its strength is better quantified by its Hammett acidity function (H₀) and by calculating the Gas-Phase Acidity (GPA) of its constituent ions. The GPA for the [H₂F]⁺·[SbF₆]⁻ ion pair has been calculated using Density Functional Theory, providing a direct, quantitative measure of its intrinsic proton-donating power.[1]

The computational protocols detailed in this guide, particularly the thermodynamic cycle approach, represent the state-of-the-art for predicting the acidity of strong acids. While not directly applicable to defining a single pKa for the this compound system, these methodologies are fundamental tools for researchers and scientists in quantifying acid-base properties and designing novel chemical entities with tailored acidity.

References

In-Depth Technical Guide to the Protonating Power of Superacids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Defining Protonating Power Beyond pH

In the realm of chemistry, the protonating power of an acid is a critical determinant of its reactivity and catalytic efficacy. While the pH scale is a familiar measure of acidity in aqueous solutions, it proves inadequate for quantifying the immense protonating capabilities of superacids. A superacid is defined as a medium in which the chemical potential of the proton is higher than in 100% sulfuric acid.[1] Their acidity is so extreme that a different scale is required: the Hammett acidity function (H₀).

The Hammett acidity function extends the concept of pH to highly concentrated acidic solutions and non-aqueous media where the traditional pH scale is not applicable.[1][2][3] It provides a quantitative measure of a medium's ability to protonate a neutral, weakly basic indicator. A more negative H₀ value signifies a stronger superacid with a greater capacity to donate a proton. For instance, 100% sulfuric acid has an H₀ of -12, while fluoroantimonic acid, one of the strongest known superacids, has an H₀ value estimated to be below -28.[1]

Quantitative Assessment of Superacidity: The Hammett Acidity Function

The strength of a superacid is quantified by its Hammett acidity function (H₀). The table below presents the H₀ values for a range of common and notable superacids, offering a clear comparison of their protonating power.

SuperacidFormulaH₀ Value
Sulfuric AcidH₂SO₄-12.0
Perchloric AcidHClO₄-13.0
OleumH₂SO₄·SO₃~ -14.5
Triflic AcidCF₃SO₃H-14.9
Fluorosulfuric AcidHSO₃F-15.1
Carborane AcidH(CHB₁₁Cl₁₁)≤ -18.0
Magic Acid®HSO₃F·SbF₅~ -23.0
This compoundHF·SbF₅< -28.0

Experimental Determination of Protonating Power

The determination of the Hammett acidity function (H₀) is a meticulous process that relies on the principles of physical organic chemistry and spectrophotometry. The most common method involves the use of a series of weak organic bases, known as Hammett indicators, which exhibit a color change upon protonation.

Key Experimental Protocol: The Indicator Method

This method involves measuring the extent of protonation of a series of overlapping indicators in the superacid medium of interest. The ratio of the unprotonated form (B) to the protonated form (BH⁺) of the indicator is determined spectrophotometrically.

1. Preparation of Superacid Solutions:

  • A series of solutions of the superacid under investigation are prepared at various concentrations in a suitable inert solvent or as mixtures with other acids.

  • Extreme caution must be exercised due to the highly corrosive and reactive nature of superacids. All manipulations should be carried out in a fume hood with appropriate personal protective equipment.

2. Selection and Preparation of Hammett Indicators:

  • A series of weakly basic indicators, typically nitroanilines, with known pKₐ values in aqueous solution are selected. The key is that the pKₐ values of the chosen indicators should overlap, allowing for the construction of a continuous acidity scale.

  • Stock solutions of each indicator are prepared in an inert solvent.

3. UV-Visible Spectrophotometric Measurement:

  • A small, precise aliquot of an indicator stock solution is added to a sample of each of the prepared superacid solutions.

  • The UV-visible absorption spectrum of each solution is recorded.

  • The wavelength of maximum absorbance (λmax) for both the unprotonated form (B) and the protonated form (BH⁺) of the indicator is identified from the spectra.

  • The absorbance of the solution is measured at these two wavelengths.

4. Data Analysis and Calculation of H₀:

  • The ratio of the concentration of the protonated indicator to the unprotonated indicator ([BH⁺]/[B]) is calculated from the absorbance data using the Beer-Lambert law.

  • The Hammett acidity function (H₀) for each superacid concentration is then calculated using the following equation: H₀ = pKBH⁺ - log([BH⁺]/[B]) where pKBH⁺ is the acid dissociation constant of the conjugate acid of the indicator.

  • By using a series of indicators with overlapping pKBH⁺ values, the H₀ scale can be extended to very negative values.

Visualizing the Logic: Experimental Workflow for H₀ Determination

experimental_workflow cluster_measurement Measurement cluster_analysis Analysis & Calculation prep_acid Prepare Superacid Solutions (Varying Concentrations) add_ind Add Indicator to Superacid Samples prep_acid->add_ind prep_ind Prepare Indicator Stock Solutions prep_ind->add_ind uv_vis Record UV-Vis Spectra add_ind->uv_vis get_abs Determine Absorbance at λmax (B and BH+) uv_vis->get_abs calc_ratio Calculate [BH+]/[B] Ratio get_abs->calc_ratio calc_h0 Calculate H₀ using H₀ = pKBH+ - log([BH+]/[B]) calc_ratio->calc_h0

Caption: Workflow for the experimental determination of the Hammett acidity function (H₀).

Applications in Catalysis and Organic Synthesis: Harnessing Protonating Power

The extraordinary protonating ability of superacids makes them invaluable tools in various fields, particularly in catalysis and organic synthesis. Their primary role is the generation and stabilization of highly reactive intermediates, such as carbocations, which are pivotal in numerous chemical transformations.

Signaling Pathway: Superacid-Catalyzed Isomerization of Alkanes

A classic example of the catalytic power of superacids is the isomerization of linear alkanes to their more valuable branched isomers, a key process in the production of high-octane gasoline. This reaction proceeds through a carbocationic mechanism.

alkane_isomerization cluster_initiation Initiation cluster_propagation Propagation alkane n-Alkane hydride_transfer Hydride Transfer from another n-Alkane alkane->hydride_transfer trace_alkene Trace Alkene protonation Protonation by Superacid (H⁺) trace_alkene->protonation sec_carbocation Secondary Carbocation protonation->sec_carbocation rearrangement Hydride/Alkyl Shift sec_carbocation->rearrangement tert_carbocation Tertiary Carbocation (More Stable) rearrangement->tert_carbocation tert_carbocation->hydride_transfer branched_alkane Branched Alkane hydride_transfer->branched_alkane Product new_sec_carbocation New Secondary Carbocation hydride_transfer->new_sec_carbocation Chain Carrier new_sec_carbocation->rearrangement Continues Cycle

Caption: Mechanism of superacid-catalyzed alkane isomerization.

In this process, a trace amount of an alkene initiator is protonated by the superacid to form a secondary carbocation. This carbocation can then undergo rearrangement via hydride or alkyl shifts to form a more stable tertiary carbocation. This tertiary carbocation can then abstract a hydride ion from a neutral n-alkane molecule, releasing the branched alkane product and generating a new secondary carbocation, which continues the catalytic cycle. The low nucleophilicity of the superacid's conjugate base is crucial for preventing the quenching of the carbocation intermediates, thus allowing the rearrangement to occur.[1]

Logical Relationships: A Hierarchy of Protonating Power

The concept of superacidity can be visualized as a hierarchical relationship, with each level representing a significant increase in protonating power as indicated by increasingly negative H₀ values.

acidity_hierarchy cluster_acids Relative Protonating Power A Conventional Strong Acids (e.g., HNO₃, HCl) B Sulfuric Acid (H₂SO₄) (H₀ = -12) A->B Stronger C Brønsted Superacids (e.g., HSO₃F, CF₃SO₃H) (H₀ ≈ -15) B->C Stronger D Brønsted-Lewis Superacids (e.g., Magic Acid®) (H₀ ≈ -23) C->D Stronger E Strongest Superacids (e.g., this compound) (H₀ < -28) D->E Stronger

Caption: Hierarchy of acid strength based on protonating power.

This guide provides a foundational understanding of the immense protonating power of superacids, the experimental techniques used to quantify this power, and their critical role in modern chemistry. For professionals in research and drug development, a thorough grasp of these principles is essential for designing novel synthetic routes and understanding reaction mechanisms involving highly reactive intermediates.

References

The Quintessential Lewis Acid: A Technical Guide to Antimony Pentafluoride in Superacid Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pivotal role of antimony pentafluoride (SbF₅) as a powerful Lewis acid in the formulation of superacids. We will explore the fundamental principles of superacidity, the quantitative measures of acid strength, detailed experimental protocols for the preparation and characterization of these systems, and the underlying chemical equilibria that govern their extraordinary reactivity. This document is intended to serve as a core reference for professionals engaged in chemical research, synthesis, and drug development.

Introduction: The Apex of Lewis Acidity

Antimony pentafluoride (SbF₅) is a colorless, viscous liquid renowned for its exceptional Lewis acidity, a measure of its ability to accept electron pairs.[1][2][3] This property is the cornerstone of its function in creating superacids—acid systems stronger than 100% sulfuric acid.[4][5] The concept of superacidity was significantly advanced by the Nobel Prize-winning work of George A. Olah, who utilized these powerful media to generate and observe stable carbocations, previously considered fleeting intermediates.[6][7][8][9] This breakthrough revolutionized the understanding of reaction mechanisms in organic chemistry and opened new pathways for chemical synthesis, including the production of high-octane gasoline.[6][8]

The extreme electron-deficient nature of the antimony(V) center in SbF₅ drives its high affinity for fluoride ions, forming the remarkably stable hexafluoroantimonate anion ([SbF₆]⁻).[1][2] It is this interaction that dramatically enhances the proton-donating ability of Brønsted acids like hydrogen fluoride (HF) and fluorosulfuric acid (HSO₃F), giving rise to some of the most potent acidic media known.

Formation and Composition of SbF₅-Based Superacids

Superacids are typically conjugate Brønsted-Lewis acids. The combination of SbF₅ with a strong Brønsted acid generates a system with a proton of exceedingly high chemical potential and a very weakly coordinating counteranion, which minimizes ion pairing and maximizes proton activity.[1][10]

Fluoroantimonic Acid (HF:SbF₅)

When anhydrous hydrogen fluoride and antimony pentafluoride are combined, they form this compound, widely regarded as the strongest known superacid.[11][12] The reaction establishes a complex equilibrium. The primary interaction involves the Lewis acid SbF₅ accepting a fluoride ion from HF, which acts as the Brønsted acid, thereby releasing a proton that is solvated by other HF molecules.[13]

A simplified representation of the equilibrium is: SbF₅ + 2HF ⇌ [H₂F]⁺ + [SbF₆]⁻ [13][14][15]

The speciation is, in reality, more complex, involving polymeric anions like [Sb₂F₁₁]⁻ and larger solvated proton clusters.[2][13] The extraordinary strength of this system stems from the stability of the [SbF₆]⁻ anion, which effectively sequesters the fluoride ion and liberates a poorly solvated, highly reactive proton.[10]

Magic Acid (HSO₃F:SbF₅)

Developed in George Olah's laboratory, "Magic Acid" is a superacid system typically formed from a 1:1 molar mixture of fluorosulfuric acid (HSO₃F) and antimony pentafluoride.[4][11] The name was coined after a paraffin candle famously dissolved in the mixture, demonstrating its ability to protonate even alkanes.[4]

The addition of SbF₅ vastly increases the acidity of HSO₃F by abstracting a fluoride ion from the fluorosulfate group, leading to the formation of a complex anion and enhancing the autoprotolysis of the Brønsted acid. The key equilibrium can be represented as: 2HSO₃F + SbF₅ ⇌ [H₂SO₃F]⁺ + [SbF₅(SO₃F)]⁻

This interaction generates the highly acidic protonated fluorosulfuric acid cation and a stable, weakly coordinating counteranion, resulting in a medium capable of protonating extremely weak bases.

Quantitative Acidity: The Hammett Acidity Function (H₀)

The conventional pH scale is inadequate for measuring the strength of superacids. Instead, the Hammett acidity function (H₀) is used.[4][5] It is defined by the equation:

H₀ = pKₐ(BH⁺) - log([BH⁺]/[B])

where B is a very weak indicator base and BH⁺ is its conjugate acid. More negative H₀ values indicate stronger acidity. For reference, 100% H₂SO₄ has an H₀ of -12.[4][5] The acidity of SbF₅-based superacids is highly dependent on the concentration of SbF₅.

Superacid SystemMolar Ratio / % SbF₅Hammett Acidity Function (H₀)
H₂SO₄ (100%)--12.0[4][5]
HSO₃F--15.1[4]
HF--15.1[13]
HSO₃F:SbF₅ (Magic Acid)1:1≈ -23[4]
HSO₃F:SbF₅25 mol% SbF₅-21.0
HF:SbF₅ (this compound)1:1≈ -28
HF:SbF₅>50 mol% SbF₅up to -28[13]

Table 1: Hammett Acidity Function (H₀) values for SbF₅-based superacids and reference acids.

Experimental Protocols

Extreme Caution Advisory: Antimony pentafluoride and the resulting superacids are extremely corrosive, toxic, and react violently with water.[11] All manipulations must be conducted by trained personnel in a specialized chemical fume hood using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. All glassware must be scrupulously dried, and reactions must be performed under an inert atmosphere (e.g., dry Nitrogen or Argon). Storage must be in containers made of polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkanes (PFA).[9][13]

Preparation of Magic Acid (HSO₃F:SbF₅, 1:1 Molar Ratio)

This protocol describes the laboratory-scale preparation of a 1:1 molar mixture of Magic Acid.

  • Materials and Setup:

    • Antimony pentafluoride (SbF₅, ≥99% purity), freshly distilled if necessary.

    • Fluorosulfuric acid (HSO₃F), freshly distilled.

    • A PFA or PTFE reaction vessel equipped with a magnetic stir bar and an inert gas inlet.

    • All apparatus must be oven-dried and assembled under a stream of dry nitrogen.

  • Procedure:

    • The reaction vessel is placed in an ice-water bath to manage the exothermic reaction.

    • Under a positive pressure of nitrogen, a pre-calculated molar amount of fluorosulfuric acid is transferred to the reaction vessel.

    • Slowly, with vigorous stirring, one molar equivalent of antimony pentafluoride is added dropwise to the HSO₃F.[2][4] The temperature should be carefully monitored and maintained below 10 °C.

    • After the addition is complete, the mixture is allowed to stir for an additional 30-60 minutes while slowly warming to room temperature.

    • The resulting clear, viscous liquid is Magic Acid and should be used in situ or stored in a tightly sealed PFA container.

Measurement of Hammett Acidity (H₀) by UV-Vis Spectrophotometry

This protocol outlines the general procedure for determining the H₀ value of a superacid using a weak indicator base.

  • Indicator Selection and Preparation:

    • Select a suitable Hammett indicator, typically a weakly basic aromatic nitro compound (e.g., 2,4,6-trinitroaniline), whose pKₐ(BH⁺) is known and is appropriate for the expected acidity range.

    • Prepare a stock solution of the indicator in a solvent that is inert to the superacid, such as sulfuryl chloride fluoride (SO₂ClF).[13]

  • Sample Preparation:

    • Prepare a series of solutions with varying concentrations of the superacid in an inert solvent like SO₂ClF.

    • To a known volume of each acid solution in a quartz or specialized cuvette, add a small, precise aliquot of the indicator stock solution. The final concentration of the indicator should be low enough to obey the Beer-Lambert law.

  • Spectrophotometric Measurement:

    • Separately, prepare two reference solutions: one containing the indicator in the fully protonated form (BH⁺) by dissolving it in the neat superacid, and another containing the fully unprotonated form (B) by dissolving it in the inert solvent.

    • Record the full UV-Vis spectrum for the BH⁺ and B forms to identify their wavelengths of maximum absorbance (λₘₐₓ).

    • For each experimental sample, measure the absorbance at the λₘₐₓ corresponding to the BH⁺ and B forms.

  • Calculation of H₀:

    • The ratio of the concentrations of the protonated and unprotonated forms of the indicator ([BH⁺]/[B]) is determined from the measured absorbances using the Beer-Lambert law.

    • Calculate the H₀ for each acid concentration using the Hammett equation: H₀ = pKₐ(BH⁺) - log([BH⁺]/[B]).

Visualizing Core Chemical & Logical Pathways

The following diagrams, rendered in DOT language, illustrate the key chemical equilibria and a generalized experimental workflow.

Fluoroantimonic_Acid_Equilibrium SbF5 SbF₅ (Lewis Acid) H2F_ion [H₂F]⁺ (Fluoronium Ion) SbF5->H2F_ion Equilibrium HF 2 HF (Brønsted Acid) SbF6_ion [SbF₆]⁻ (Hexafluoroantimonate)

Caption: Equilibrium of SbF₅ and HF in this compound.

Magic_Acid_Equilibrium SbF5 SbF₅ (Lewis Acid) H2SO3F_ion [H₂SO₃F]⁺ (Protonated Acid) SbF5->H2SO3F_ion Equilibrium HSO3F 2 HSO₃F (Brønsted Acid) Complex_ion [SbF₅(SO₃F)]⁻ (Complex Anion)

Caption: Equilibrium of SbF₅ and HSO₃F in Magic Acid.

Superacid_Workflow cluster_prep Phase 1: Preparation cluster_char Phase 2: Characterization cluster_app Phase 3: Application start Materials & Glassware (Oven-Dried, Inert Atm.) reagents Purify/Distill SbF₅ & Brønsted Acid (e.g., HSO₃F) start->reagents mix Controlled Mixing (Inert Atm., <10°C) reagents->mix stabilize Stir & Equilibrate to Room Temperature mix->stabilize prep_samples Prepare Serial Dilutions + Hammett Indicator stabilize->prep_samples reaction Use as Catalyst/Medium (e.g., Carbocation Generation) stabilize->reaction spectro UV-Vis Spectroscopy (Measure A of B and BH⁺) prep_samples->spectro calc Calculate [BH⁺]/[B] Ratio spectro->calc h0 Determine H₀ Value calc->h0 h0->reaction Inform Reaction Conditions analysis Product/Intermediate Analysis (e.g., NMR Spectroscopy) reaction->analysis

Caption: General workflow for superacid preparation and use.

Conclusion

The unparalleled Lewis acidity of antimony pentafluoride establishes it as a critical component in the formulation of the strongest known superacid systems. By effectively sequestering fluoride ions, SbF₅ dramatically amplifies the protonating power of Brønsted acids, enabling chemical transformations that are otherwise inaccessible. The ability to generate and stabilize reactive intermediates like carbocations in these media continues to provide profound insights into reaction mechanisms and drives innovation in catalysis and synthetic chemistry. A thorough understanding of the principles, quantitative acidity, and handling protocols outlined in this guide is essential for leveraging the synthetic potential of these remarkable chemical systems safely and effectively.

References

The Brønsted-Lowry Titan: A Technical Guide to Fluoroantimonic Acid's Low-Temperature Reactions with Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoroantimonic acid (HSbF₆), a superacid of formidable strength, has carved a unique niche in the landscape of organic chemistry. Its unparalleled ability to protonate even the most inert organic molecules, such as hydrocarbons, at low temperatures has opened new frontiers in the study of carbocations and reaction mechanisms. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative data associated with the reactions of this compound with hydrocarbons at cryogenic temperatures, a field pioneered by the Nobel laureate George A. Olah.[1][2]

Core Principles: Protonation of Saturated Hydrocarbons

Unlike conventional acids, this compound, a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅), possesses an extraordinarily high acidity, with a Hammett acidity function (H₀) value as low as -28.[3] This extreme acidity allows it to protonate σ-bonds of alkanes, leading to the formation of pentacoordinate carbocations (carbonium ions), which can then rearrange to more stable trivalent carbocations (carbenium ions).[4] These reactions are typically conducted at very low temperatures (often below -60 °C) in inert solvents to stabilize the highly reactive carbocation intermediates.[1]

The general mechanism involves the direct protonation of a C-H or C-C σ-bond by the superacid:

Protonation of a C-H bond: R₃C-H + H⁺[SbF₆]⁻ → [R₃C-H₂]⁺[SbF₆]⁻ → R₃C⁺[SbF₆]⁻ + H₂

Protonation of a C-C bond: R₃C-CR₃ + H⁺[SbF₆]⁻ → [R₃C(H)CR₃]⁺[SbF₆]⁻ → R₃C⁺[SbF₆]⁻ + R₃CH

The choice of hydrocarbon substrate and reaction conditions, particularly temperature, significantly influences the product distribution, often leading to isomerization and fragmentation products.

Quantitative Data Summary

The study of hydrocarbon reactions in superacids has yielded valuable quantitative data, primarily through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize key findings for the reactions of isobutane and neopentane with this compound.

HydrocarbonSuperacid SystemTemperature (°C)SolventPrimary Carbocation Formed¹³C NMR Chemical Shift (ppm) of C⁺Reference
IsobutaneHF-SbF₅-78SO₂ClFtert-Butyl cation ((CH₃)₃C⁺)330[5]
NeopentaneHF-SbF₅-78SO₂ClFtert-Butyl cation ((CH₃)₃C⁺)330[5]

Table 1: Formation of Carbocations from Alkanes in this compound.

AlkaneTemperature (°C)Isomerization ProductsSelectivity (%)Reference
n-Pentane25IsopentaneHigh[6]
n-Hexane70Isohexanes (2-methylpentane, 3-methylpentane)Not Specified[6]

Table 2: Isomerization of Alkanes with this compound Systems. (Note: Data for solid superacid systems immobilized on supports, which can operate at slightly higher but still low temperatures for these reactions.)

Experimental Protocols

The successful and safe execution of reactions involving this compound requires meticulous attention to detail and specialized equipment due to the acid's extreme corrosivity and reactivity.

General Handling and Safety Precautions
  • Materials: All reaction vessels and transfer lines must be constructed from inert materials such as Polytetrafluoroethylene (PTFE) or Perfluoroalkoxy alkanes (PFA). Glassware is rapidly etched and should never be used.[7]

  • Atmosphere: Reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with moisture.

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory, including a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat. An acid-resistant apron is also recommended.[7]

  • Ventilation: All manipulations should be performed in a certified fume hood.[3]

  • Quenching: Reactions should be quenched slowly and at low temperatures by carefully adding the reaction mixture to a slurry of a weak base (e.g., sodium bicarbonate) in a suitable solvent.

Low-Temperature Reaction of Isobutane with this compound

This protocol describes the generation of the tert-butyl cation for NMR analysis.

Materials:

  • This compound (HF:SbF₅ 1:1 molar ratio)

  • Isobutane (lecture bottle)

  • Sulfuryl chloride fluoride (SO₂ClF) (dried and distilled)

  • PTFE-lined reaction vessel with a gas inlet and a septum

  • Low-temperature bath (e.g., dry ice/acetone or a cryocooler)

  • NMR tubes made of appropriate inert material

Procedure:

  • Assemble the PTFE-lined reaction vessel and purge with dry nitrogen.

  • Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Transfer a measured volume of SO₂ClF into the reaction vessel via cannula.

  • Carefully add a stoichiometric amount of this compound to the cold solvent with vigorous stirring.

  • Slowly bubble isobutane gas through the superacid solution. The reaction is typically rapid.

  • Once the reaction is complete, carefully transfer an aliquot of the cold solution to a pre-cooled NMR tube under an inert atmosphere.

  • The NMR tube is then quickly transferred to the pre-cooled NMR spectrometer for analysis.

Low-Temperature NMR Spectroscopy

Low-temperature NMR is the primary tool for characterizing the carbocations formed in these reactions.

Instrumentation:

  • NMR spectrometer equipped with a variable temperature probe capable of reaching at least -80 °C.

Procedure:

  • Pre-cool the NMR probe to the desired temperature (e.g., -78 °C).

  • Carefully insert the NMR tube containing the reaction mixture into the probe.

  • Acquire ¹H and ¹³C NMR spectra. The characteristic downfield chemical shift of the positively charged carbon atom is a key diagnostic feature.[5]

Visualizations

The following diagrams illustrate the key reaction pathway and a generalized experimental workflow.

ReactionPathway Isobutane Isobutane ((CH₃)₃CH) Intermediate Pentacoordinate Carbonium Ion [ (CH₃)₃CH₂ ]⁺ Isobutane->Intermediate + H⁺ HSbF6 This compound (H⁺[SbF₆]⁻) HSbF6->Intermediate tButyl tert-Butyl Cation ((CH₃)₃C⁺) Intermediate->tButyl - H₂ H2 Hydrogen (H₂) tButyl->H2

Caption: Protonation of isobutane by this compound to form the tert-butyl cation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_quench Quenching Prep_Vessel 1. Prepare Inert Reaction Vessel (PTFE) Cool_Vessel 2. Cool Vessel to -78 °C Prep_Vessel->Cool_Vessel Add_Solvent 3. Add Dry SO₂ClF Cool_Vessel->Add_Solvent Add_Acid 4. Add Fluoroantimonic Acid Add_Solvent->Add_Acid Add_Hydrocarbon 5. Introduce Hydrocarbon Add_Acid->Add_Hydrocarbon Transfer_NMR 6. Transfer to NMR Tube Add_Hydrocarbon->Transfer_NMR Acquire_Spectra 7. Acquire Low-Temp NMR Spectra Transfer_NMR->Acquire_Spectra Quench 8. Quench Reaction with Base Acquire_Spectra->Quench

Caption: Generalized workflow for the reaction and analysis of hydrocarbons with this compound.

References

Methodological & Application

Application Notes and Protocols: Fluoroantimonic Acid as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroantimonic acid (HSbF₅), a superacid formed from the combination of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅), stands as the most potent known Brønsted acid. Its extreme acidity, orders of magnitude greater than 100% sulfuric acid, enables the protonation of exceptionally weak bases, including saturated hydrocarbons.[1] This unique reactivity makes it a powerful catalyst for a range of organic transformations that are challenging or impossible with conventional acids.[1][2] These application notes provide an overview of its use in key organic reactions, detailed safety protocols for its handling, and generalized experimental procedures for its application in alkane isomerization, Friedel-Crafts alkylation, and cationic polymerization.

Safety and Handling Protocols

This compound is an exceptionally corrosive, toxic, and reactive substance that demands rigorous safety protocols. All operations must be conducted by trained personnel within a specialized laboratory environment.

1.1 Personal Protective Equipment (PPE) A multi-layered glove policy is recommended. All PPE must be inspected for integrity before each use.

  • Primary Gloves: Heavy-duty butyl or neoprene gloves.

  • Secondary Gloves: Long-cuffed nitrile or neoprene gloves worn over the primary pair.

  • Body Protection: A full-body, chemical-resistant suit or, at minimum, a flame-retardant lab coat combined with a chemical-resistant apron.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory.

  • Respiratory Protection: Work must be performed in a certified chemical fume hood. In case of potential exposure outside a hood, a self-contained breathing apparatus (SCBA) is required.

1.2 Storage and Handling

  • Materials: this compound dissolves glass and most polymers. It must be stored and handled exclusively in containers made of polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA).

  • Atmosphere: Due to its extreme hygroscopic nature and violent reaction with water, all storage and handling must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.

  • Ventilation: All operations must be conducted within a certified, high-performance chemical fume hood designed for highly corrosive materials.

  • Spill Management: A spill kit containing a neutralizing agent (such as sodium bicarbonate or calcium hydroxide, to be applied with extreme caution from a distance) and an inert absorbent material (like FluoroSorb™ or dry sand) must be readily accessible. Never use water to clean up a spill.

1.3 Waste Disposal

  • Neutralization: Waste should be quenched with extreme caution by slowly adding it to a cooled, stirred suspension of a suitable base (e.g., calcium hydroxide) in a non-reactive solvent. This process is highly exothermic and should only be performed by experienced personnel behind a blast shield.

  • Disposal: Neutralized waste must be disposed of in accordance with local, state, and federal regulations for hazardous materials.

Safety_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase PPE 1. Don Full PPE FumeHood 2. Verify Fume Hood Operation PPE->FumeHood SpillKit 3. Prepare Spill Kit FumeHood->SpillKit InertAtmosphere 4. Establish Inert Atmosphere SpillKit->InertAtmosphere Transfer 5. Transfer Acid via PTFE Syringe InertAtmosphere->Transfer Reaction 6. Add to Reaction Vessel (Slowly) Transfer->Reaction Monitor 7. Monitor Reaction Continuously Reaction->Monitor Quench 8. Quench Residual Acid/Waste Monitor->Quench Decontaminate 9. Decontaminate Glassware/Tools Quench->Decontaminate Dispose 10. Dispose of Waste Decontaminate->Dispose DoffPPE 11. Doff PPE Correctly Dispose->DoffPPE

References

Application Notes and Protocols for the Protonation of Weakly Basic Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Weakly basic organic compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. Their protonation state significantly influences their solubility, reactivity, bioavailability, and interaction with biological targets.[1] However, protonating these compounds can be challenging due to their low affinity for protons. This document provides detailed application notes and protocols for the protonation of weakly basic organic compounds, with a focus on the use of superacids and subsequent characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, methods for determining the acidity constants (pKa) of these compounds are outlined to aid in the selection of an appropriate protonating agent.

Data Presentation: Acidity of Protonating Agents and Basicity of Organic Compounds

The selection of an appropriate acid for protonating a weak base is crucial. The strength of very strong acids is measured by the Hammett acidity function, H₀, where a more negative value indicates a stronger acid.[2] For an acid to effectively protonate a base, its H₀ value should be significantly lower than the pKa of the conjugate acid of the weak base.

Superacid/Strong AcidCompositionHammett Acidity Function (H₀)
Fluoroantimonic acid[3][4]H₂F⁺ SbF₆⁻-28
Magic Acid®[3]HSO₃F-SbF₅-23
Carborane acids[3]H(HCB₁₁X₁₁)≤ -18
Fluorosulfuric acid[3]HSO₃F-15.1
Triflic acid (TfOH)[3]CF₃SO₃H-14.9
Perchloric acid[3]HClO₄-13
100% Sulfuric acid[2]H₂SO₄-12

Table 1: Hammett Acidity Function (H₀) for Common Superacids and Strong Acids.

The basicity of an organic compound is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. For weakly basic compounds, the pKa of the conjugate acid is typically low, indicating that a very strong acid is required for protonation.

Compound ClassFunctional GroupApproximate pKa of Conjugate AcidReference
Alkanes (e.g., isobutane)C-H (σ-bond)Extremely low[3]
Amides (O-protonated)R-C(=O)NR'R''-1 to 0[5]
KetonesR-C(=O)-R'-7[6]
AldehydesR-C(=O)-H-7[6]
EthersR-O-R'-3 to -4[6]
AlcoholsR-OH-2 to -3[6]
Aromatic Hydrocarbons (e.g., benzene)Ar-HVery low[4]
Amines (aliphatic)R-NH₂10-11[6]
Amines (aromatic, e.g., aniline)Ar-NH₂4-5[6]

Table 2: Approximate pKa Values of the Conjugate Acids of Various Weakly Basic Organic Functional Groups.

Experimental Protocols

Protocol 1: Determination of pKa of a Weakly Basic Organic Compound using UV-Vis Spectrophotometry

This protocol is suitable for compounds that possess a chromophore close to the ionization center, resulting in a change in the UV-Vis spectrum upon protonation.[7]

Materials:

  • Weakly basic organic compound

  • Series of buffer solutions of known pH (e.g., citrate, phosphate, borate buffers) covering a range around the expected pKa

  • Concentrated strong acid (e.g., HCl) and strong base (e.g., NaOH) for pH adjustment

  • Spectrophotometer with cuvettes or a 96-well plate reader

  • pH meter

  • Volumetric flasks and pipettes

  • Organic solvent (if the compound is not water-soluble, e.g., DMSO, methanol)[7]

Procedure:

  • Prepare a stock solution of the weakly basic compound in a suitable solvent (e.g., 10 mM in DMSO).[7]

  • Prepare a series of solutions with varying pH. In separate volumetric flasks, add a small, constant volume of the stock solution and dilute with the different buffer solutions to a final concentration (e.g., 50 µM). Ensure the final concentration of the organic solvent is low (e.g., <2% v/v) to minimize its effect on the pKa.[7]

  • Prepare two reference solutions: one in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated species (BH⁺) and one in a highly basic solution (e.g., pH 13) for the fully deprotonated species (B).

  • Measure the UV-Vis absorbance spectra for all prepared solutions over a suitable wavelength range (e.g., 230-500 nm).[7]

  • Identify the analytical wavelengths where the absorbance difference between the protonated and deprotonated forms is maximal.[7]

  • Plot the absorbance at the selected analytical wavelength(s) against the pH of the solutions.

  • Determine the pKa by fitting the data to the following equation, which represents a sigmoidal curve. The pKa is the pH at the inflection point of the curve.[8]

    A = (AB + ABH⁺ * 10(pKa-pH)) / (1 + 10(pKa-pH))

    Where:

    • A is the observed absorbance at a given pH.

    • AB is the absorbance of the deprotonated species.

    • ABH⁺ is the absorbance of the protonated species.

Protocol 2: Protonation of a Weakly Basic Organic Compound using a Superacid (e.g., Magic Acid®)

This protocol describes the general procedure for protonating a weakly basic organic compound, such as an amide or a ketone, using a superacid for subsequent analysis, for instance by NMR.

Safety Precautions:

  • Superacids are extremely corrosive and toxic. Always work in a certified fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[9]

  • Have an appropriate quenching agent (e.g., dry ice, isopropanol) and a spill kit readily available.[7][10]

  • Never work alone when handling superacids.[9]

  • Use only PTFE or PFA labware, as superacids will react with glass.[11]

Materials:

  • Weakly basic organic compound (e.g., N,N-dimethylacetamide)

  • Magic Acid® (a 1:1 molar mixture of HSO₃F and SbF₅)

  • Deuterated solvent compatible with superacids (e.g., SO₂ClF, CD₂Cl₂)

  • PTFE or PFA labware (e.g., beaker, stirrer, NMR tube)

  • Low-temperature bath (e.g., acetone/dry ice, liquid nitrogen)

  • Inert gas supply (e.g., argon or nitrogen)

Procedure:

  • Preparation of the Superacid Solution:

    • In a fume hood, cool a PTFE beaker containing a magnetic stir bar in a low-temperature bath (e.g., -78 °C).

    • Under a stream of inert gas, slowly and carefully add antimony pentafluoride (SbF₅) to an equimolar amount of fluorosulfuric acid (HSO₃F) with stirring. This reaction is highly exothermic.

  • Protonation Reaction:

    • In a separate PTFE container, dissolve a known amount of the weakly basic organic compound in a minimal amount of a suitable deuterated solvent (e.g., SO₂ClF).

    • Cool this solution in the low-temperature bath.

    • Slowly add the prepared Magic Acid® solution dropwise to the solution of the organic compound with continuous stirring.

    • The reaction is typically rapid.[12] Monitor the reaction by taking aliquots for NMR analysis if feasible, or assume completion after a short period (e.g., 10-15 minutes).

  • Preparation for NMR Analysis:

    • Once the protonation is complete, carefully transfer the reaction mixture into a pre-cooled PTFE NMR tube liner or a compatible NMR tube under an inert atmosphere.

    • Keep the sample at low temperature to prevent decomposition of the protonated species.

Protocol 3: Characterization of the Protonated Species by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful tool to confirm protonation and to characterize the structure of the resulting cation.[13]

Procedure:

  • Acquire the ¹H NMR Spectrum:

    • Acquire the spectrum at a low temperature (e.g., -60 °C) to ensure the stability of the protonated species and to slow down any potential exchange processes.

    • Use an external reference standard if necessary, as internal standards may react with the superacid.

  • Interpreting the ¹H NMR Spectrum:

    • Chemical Shift: Protonation leads to a significant deshielding of the protons near the protonation site, causing their signals to shift downfield (to a higher ppm value).[14][15] For example, upon O-protonation of an amide, the N-alkyl protons will show a significant downfield shift.[5]

    • Integration: The integration of the signals will confirm the relative number of protons in the molecule, which should remain consistent with the starting material.[14]

    • Splitting Patterns (Multiplicity): The splitting patterns can provide information about the connectivity of the atoms in the protonated species.[14] Changes in the electronic structure upon protonation may alter the coupling constants.

Example: Protonation of N,N-dimethylacetamide (DMA) Upon O-protonation of DMA by a superacid, the resulting cation is resonance-stabilized. This leads to restricted rotation around the C-N bond, making the two N-methyl groups diastereotopic and thus magnetically non-equivalent.[16]

  • Expected ¹H NMR Spectral Changes:

    • The single peak for the two equivalent N-methyl groups in neutral DMA will split into two distinct signals in the protonated species.

    • All proton signals will shift downfield due to the positive charge.

Quenching and Waste Disposal of Superacids

Quenching Procedure:

  • Cool the reaction vessel in a low-temperature bath (e.g., -78 °C).[7]

  • Slowly and carefully add a quenching agent such as isopropanol, followed by methanol, and then water.[7][10] The reaction is highly exothermic and will generate gas. Ensure adequate ventilation and pressure relief.

  • Once the reaction has subsided, the solution can be neutralized with a base (e.g., sodium bicarbonate) before disposal.[10]

Waste Disposal:

  • Superacid waste must be collected in designated, properly labeled, and compatible containers (e.g., polyethylene).[9]

  • Never mix superacid waste with other chemical waste streams.[9]

  • Follow your institution's hazardous waste disposal guidelines.[9][17]

Visualizations

Logical Relationship for Protonation

Protonation_Logic cluster_input Inputs cluster_decision Decision cluster_process Process cluster_output Output WeakBase Weakly Basic Organic Compound Decision Is H₀(Acid) << pKa(BH⁺)? WeakBase->Decision Acid Protonating Agent (e.g., Superacid) Acid->Decision Protonation Protonation Reaction Decision->Protonation Yes ProtonatedSpecies Protonated Species (Conjugate Acid) Protonation->ProtonatedSpecies

Caption: Logic for selecting an appropriate protonating agent.

Experimental Workflow for Protonation and Characterization

Protonation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_cleanup Cleanup Prep_Superacid Prepare Superacid (e.g., Magic Acid®) Reaction Perform Protonation at Low Temperature Prep_Superacid->Reaction Prep_Sample Prepare Weak Base Solution in Deuterated Solvent Prep_Sample->Reaction NMR_Prep Prepare Sample for NMR Reaction->NMR_Prep NMR_Acq Acquire Low-Temp NMR Spectrum NMR_Prep->NMR_Acq NMR_Interp Interpret NMR Spectrum (Chemical Shift, Integration) NMR_Acq->NMR_Interp Quench Quench Reaction NMR_Interp->Quench Dispose Dispose of Waste Quench->Dispose

Caption: Workflow for protonation and NMR characterization.

References

Application of Fluoroantimonic Acid in Carbocation Generation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroantimonic acid (HSbF₆) is the strongest known superacid, exhibiting an extraordinary ability to protonate even the weakest of bases, including hydrocarbons.[1] This property makes it an invaluable tool in physical organic chemistry and a potent catalyst in various synthetic transformations, particularly those involving carbocation intermediates.[2][3] The exceptional acidity of this compound arises from the equilibrium between hydrogen fluoride (HF) and antimony pentafluoride (SbF₅), which generates the highly electrophilic proton and a very stable, non-nucleophilic counter-ion, hexafluoroantimonate (SbF₆⁻) or related species like Sb₂F₁₁⁻.[4][5] This inherent stability of the conjugate base is the key to generating and observing otherwise transient carbocations in solution.[5]

These application notes provide an overview of the use of this compound for generating stable carbocations, with a focus on experimental considerations and safety precautions.

Principle of Carbocation Generation and Stabilization

The generation of carbocations using this compound can be achieved through several pathways:

  • Protonation of Alkenes: The superacid readily protonates the π-bond of an alkene to form a carbocation.

  • Protonation of Alcohols: Alcohols are protonated to form oxonium ions, which then eliminate water to yield the corresponding carbocation.

  • Hydride Abstraction from Alkanes: this compound is strong enough to protonate C-H and C-C σ-bonds in alkanes, leading to the formation of carbocations and molecular hydrogen or smaller alkanes.[1]

  • Ionization of Alkyl Halides: In conjunction with the Lewis acidity of SbF₅, alkyl halides can be ionized to form carbocations.

The persistence of these carbocations in superacidic media is attributed to the extremely low nucleophilicity of the SbF₆⁻ counter-ion.[4][5] This prevents the typical rapid quenching of the carbocation through nucleophilic attack, allowing for its study by various spectroscopic techniques.

Quantitative Data: Acidity of Superacids

The ability of a superacid to stabilize a carbocation is directly related to its acidity, which can be quantified using the Hammett acidity function (H₀). A more negative H₀ value indicates a stronger acid. The table below compares the acidity of this compound with other common superacids.

Superacid SystemCompositionHammett Acidity Function (H₀)
Sulfuric Acid (for reference)100% H₂SO₄-12
Triflic AcidCF₃SO₃H-14.9
Fluorosulfuric AcidHSO₃F-15.1
Magic Acid®HSO₃F-SbF₅ (1:1)-23
This compound HF-SbF₅ (1:1) ~ -28 to -31.3

Note: H₀ values can vary depending on the exact composition and measurement method.

Experimental Protocols

Extreme caution must be exercised when handling this compound. It is highly corrosive, toxic, and reacts violently with water. All manipulations must be carried out in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Storage should be in Teflon (PTFE) or PFA containers.

General Protocol for the Generation of the tert-Butyl Cation

This protocol is a generalized procedure based on the work of George A. Olah for the generation of stable carbocations.

Materials:

  • This compound (HF-SbF₅)

  • tert-Butyl fluoride or tert-butanol

  • Anhydrous sulfuryl chloride fluoride (SO₂ClF) or sulfur dioxide (SO₂) as solvent

  • NMR tubes made of a material compatible with superacids (e.g., sealed glass tubes with a Teflon lining or specialized polymer tubes)

  • Low-temperature bath (e.g., liquid nitrogen/isopentane slush bath)

Procedure:

  • Preparation of the Superacid Solution: In a dry, inert atmosphere (e.g., in a glovebox), carefully prepare a solution of this compound in the chosen solvent (SO₂ClF or SO₂). The concentration will depend on the specific experiment but is typically in the range of a 1:1 molar ratio of HF to SbF₅.

  • Cooling: Cool the superacid solution in the NMR tube to a low temperature, typically between -78 °C and -120 °C, using a low-temperature bath.

  • Addition of the Precursor: Slowly add a solution of the carbocation precursor (tert-butyl fluoride or tert-butanol) in the same solvent to the cooled superacid solution. The addition should be done dropwise with gentle agitation to ensure mixing and to control any exothermic reaction.

  • Spectroscopic Analysis: Once the addition is complete, the NMR tube is carefully sealed (if not already) and transferred to a pre-cooled NMR spectrometer for analysis. ¹H and ¹³C NMR are the primary methods for characterizing the carbocation. For the tert-butyl cation, a characteristic downfield shift is expected.

Expected ¹H NMR Chemical Shift:

The ¹H NMR spectrum of the tert-butyl cation in superacid media shows a singlet for the nine equivalent protons. The exact chemical shift is solvent and temperature-dependent but is typically observed at approximately δ 4.35 ppm .

Work-up Procedure (Quenching)

Caution: This procedure is highly exothermic and should be performed with extreme care behind a blast shield.

  • Slowly and carefully pour the superacid solution containing the carbocation into a vigorously stirred, cold slurry of a weak base (e.g., sodium bicarbonate) in a suitable solvent like diethyl ether or dichloromethane.

  • The quenching should be done at a very low temperature (e.g., -78 °C) to control the reaction.

  • Once the acid is neutralized, the organic layer can be separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure to isolate the neutral organic products.

Visualizations

Carbocation Generation Pathway

G cluster_start Precursors cluster_superacid Superacid Medium cluster_intermediate Intermediate cluster_stabilization Stabilization Alkene Alkene Carbocation Carbocation (R+) Alkene->Carbocation Protonation Alcohol Alcohol Alcohol->Carbocation Protonation & -H2O Alkane Alkane Alkane->Carbocation Hydride Abstraction HSbF6 This compound (HSbF6) HSbF6->Carbocation Counterion Non-nucleophilic Counter-ion (SbF6-) Carbocation->Counterion Electrostatic Interaction

Caption: General pathways for carbocation generation using this compound.

Experimental Workflow for Carbocation Generation and Analysis

G start Start prep_superacid Prepare HSbF6 solution in SO2ClF or SO2 start->prep_superacid cool Cool solution to -78°C to -120°C prep_superacid->cool add_precursor Slowly add carbocation precursor cool->add_precursor nmr_analysis Spectroscopic Analysis (¹H, ¹³C NMR) add_precursor->nmr_analysis quench Quench reaction with a weak base at low temp. nmr_analysis->quench workup Aqueous work-up and extraction quench->workup end End workup->end

Caption: A typical experimental workflow for generating and analyzing carbocations.

Applications in Drug Development and Organic Synthesis

The ability to generate and stabilize carbocations opens up numerous possibilities in organic synthesis and, by extension, in drug development:

  • Mechanistic Studies: Direct observation of carbocation intermediates provides invaluable insight into reaction mechanisms, such as those in Friedel-Crafts alkylations and electrophilic aromatic substitutions.

  • Catalysis: this compound can catalyze isomerization and cracking of hydrocarbons, which are fundamental processes in the petrochemical industry.[2]

  • Synthesis of Novel Scaffolds: By controlling the fate of carbocation intermediates, novel and complex molecular architectures can be accessed, which may be of interest in the synthesis of new pharmaceutical agents.

  • Superelectrophilic Activation: The extreme electrophilicity of carbocations generated in superacids can be harnessed to activate otherwise unreactive substrates, enabling new bond formations.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (butyl rubber or Viton are often recommended, but compatibility should be verified), and a flame-retardant lab coat.

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood with excellent airflow.

  • Storage: Store in tightly sealed Teflon or PFA containers in a cool, dry, and well-ventilated area, away from incompatible materials, especially water and bases.

  • Spill Response: Have appropriate spill cleanup materials readily available (e.g., absorbent materials for acids, and a neutralizing agent like sodium bicarbonate). In case of a spill, evacuate the area and follow established safety protocols.

  • Disposal: Dispose of waste this compound and related materials as hazardous waste according to institutional and local regulations.

By understanding the principles of carbocation generation and stabilization in this compound and adhering to strict safety protocols, researchers can safely and effectively utilize this powerful superacid to advance their scientific endeavors.

References

Experimental Protocols for Reactions in Fluoroantimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroantimonic acid (HSbF₆) is the strongest known superacid, exhibiting an extraordinary ability to protonate even the weakest of bases, including hydrocarbons.[1][2] This extreme acidity makes it a powerful tool in chemical synthesis and research, enabling a variety of transformations such as isomerization, alkylation, and the formation of stable carbocations.[3][4] However, its immense reactivity and corrosive nature demand specialized handling procedures and experimental setups.[3][4] These application notes provide detailed protocols for safely conducting chemical reactions in this compound, with a focus on hydrocarbon transformations and spectroscopic analysis of the resulting carbocations.

Safety Precautions and Handling

This compound is extremely corrosive, toxic, and reacts violently with water.[3] All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is mandatory.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) are required. Standard laboratory gloves (e.g., nitrile or latex) are not sufficient.

  • Eye Protection: Chemical splash goggles and a full-face shield must be worn at all times.

  • Body Protection: A chemical-resistant apron or a full-body suit is necessary to protect against splashes.

  • Respiratory Protection: In case of potential exposure to fumes, a respirator with an appropriate acid gas cartridge is essential.

Material Compatibility:

  • Reaction Vessels and Storage: All containers and reaction vessels must be made of perfluoroalkoxy alkanes (PFA) or polytetrafluoroethylene (PTFE, Teflon®). Glassware is strictly prohibited as it will be rapidly corroded by this compound.[1]

  • Ancillary Equipment: Any equipment that may come into contact with the acid, such as stirring bars and transfer lines, must also be made of PTFE or PFA.

Experimental Setup and Workflow

A generalized workflow for conducting reactions in this compound is outlined below. The specific parameters will vary depending on the reaction being performed.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_acid Prepare this compound (HF + SbF5 in PFA vessel) cool Cool Reaction Vessel (e.g., dry ice/acetone bath) prep_acid->cool prep_reagents Prepare Reactants (in compatible solvent if necessary) add_reagents Slowly Add Reactants to Acid prep_reagents->add_reagents cool->add_reagents Inert Atmosphere react Maintain Temperature and Stir add_reagents->react quench Quench Reaction (e.g., pour onto ice/base) react->quench extract Extract Organic Products quench->extract analyze Analyze Products (GC-MS, NMR) extract->analyze

Caption: General experimental workflow for reactions in this compound.

Application Note 1: Isomerization of Alkanes

Superacids like this compound are highly effective catalysts for the isomerization of linear alkanes to their more branched, higher-octane isomers.[5] This process is of significant interest in the petrochemical industry for improving fuel quality.[3]

Protocol: Isomerization of n-Butane to Isobutane
  • Preparation of the Superacid Catalyst:

    • In a dry PFA reaction vessel equipped with a PTFE-coated magnetic stir bar, combine anhydrous hydrogen fluoride (HF) and antimony pentafluoride (SbF₅) at a low temperature (e.g., -78 °C, dry ice/acetone bath). The ratio of HF to SbF₅ can be varied to control the acidity. A common preparation involves a 1:1 molar ratio.

  • Reaction Procedure:

    • Maintain the superacid solution at the desired reaction temperature (e.g., room temperature).

    • Introduce a stream of n-butane gas into the stirred superacid solution through a PFA gas dispersion tube.

    • The reaction is typically rapid. The effluent gas can be collected and analyzed in real-time or after a set period.

  • Quenching and Work-up:

    • Pass the effluent gas through a trap containing a cooled, saturated aqueous solution of sodium bicarbonate to neutralize any entrained acid.

    • The neutralized gas is then passed through a drying agent (e.g., calcium chloride) before collection for analysis.

  • Analysis:

    • Analyze the product gas mixture using gas chromatography (GC) to determine the relative amounts of n-butane and isobutane.

ReactantCatalystTemperature (°C)Reaction TimeProductYield (%)
n-ButaneHF/SbF₅25Continuous FlowIsobutaneVaries with flow rate and catalyst composition

Application Note 2: Generation and Spectroscopic Observation of Carbocations

This compound is capable of protonating alkanes to form stable carbocations, which can then be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[6] This allows for the direct observation of these highly reactive intermediates.

Protocol: Generation of the tert-Butyl Cation from Isobutane for NMR Analysis
  • Preparation of the NMR Sample:

    • All operations must be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • In a PFA NMR tube, carefully prepare a solution of this compound (HF/SbF₅).

    • Cool the NMR tube to a low temperature (e.g., -78 °C).

    • Condense a small amount of isobutane gas into the cooled superacid solution.

    • Seal the PFA NMR tube.

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra at a low temperature to ensure the stability of the carbocation.

    • The formation of the tert-butyl cation is indicated by characteristic downfield shifts in the NMR spectra.[6]

PrecursorSuperacidAnalysis MethodKey Observation
IsobutaneHF/SbF₅¹³C NMRSignal for the central carbon of the tert-butyl cation appears at approximately 330 ppm, a significant downfield shift from the corresponding carbon in isobutane (around 25.2 ppm).[6]

Logical Relationships in Superacid Chemistry

The following diagram illustrates the relationships between the components of this compound and its role in generating carbocations.

G cluster_components This compound Formation cluster_reaction Carbocation Generation HF Hydrogen Fluoride (HF) HSbF6 This compound (HSbF6) HF->HSbF6 SbF5 Antimony Pentafluoride (SbF5) SbF5->HSbF6 Carbocation Carbocation (e.g., tert-Butyl Cation) HSbF6->Carbocation Protonation Alkane Alkane (e.g., Isobutane) Alkane->Carbocation

Caption: Formation of this compound and its use in generating carbocations.

General Quenching and Work-up Protocol

Quenching a reaction in this compound is a critical and potentially hazardous step due to the acid's extreme reactivity with common quenching agents like water.

  • Cooling: The reaction mixture should be cooled to a low temperature (e.g., -78 °C) before quenching.

  • Quenching: The cold reaction mixture should be transferred very slowly and with vigorous stirring to a large excess of a cooled, stirred quenching solution. A common quenching solution is a mixture of ice and a base such as sodium bicarbonate or sodium hydroxide. This should be done behind a blast shield.

  • Extraction: Once the acid is neutralized, the organic products can be extracted into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: The organic layer should be washed successively with water and brine to remove any remaining salts.[7]

  • Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[7]

Disposal

All waste containing this compound or its byproducts must be treated as hazardous waste. Neutralize any residual acid by slow addition to a stirred, cooled basic solution before collection by a certified waste disposal company.

Disclaimer: These protocols are intended for trained chemists in a professional research environment. The extreme hazards associated with this compound require a thorough understanding of the materials and techniques involved. Always consult the relevant Safety Data Sheets (SDS) and perform a thorough risk assessment before conducting any experiment.

References

Application Notes and Protocols for Fluoroantimonic Acid in Alkane Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroantimonic acid (HF-SbF₅), the most potent superacid known, is a powerful catalyst for the isomerization of alkanes. Its extreme acidity facilitates the formation of carbocation intermediates from saturated hydrocarbons, enabling skeletal rearrangements to produce branched isomers. This process is of significant industrial importance, particularly in the petroleum industry, for enhancing the octane number of gasoline. Branched alkanes exhibit superior combustion properties compared to their linear counterparts. These application notes provide an overview of the use of this compound in alkane isomerization, including safety protocols, reaction mechanisms, available quantitative data, and generalized experimental procedures.

Safety Precautions

This compound is an exceptionally corrosive, toxic, and reactive substance that demands stringent safety protocols. All handling must be conducted by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, specifically those rated for use with hydrofluoric acid and other strong acids, are mandatory. A double-gloving approach is recommended.

  • Eye Protection: Chemical splash goggles and a full-face shield are essential to protect against splashes and fumes.

  • Body Protection: A chemical-resistant apron or full-body suit should be worn over a lab coat.

  • Respiratory Protection: In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) or a respirator with an appropriate acid gas cartridge is necessary.

Handling and Storage:

  • This compound must be stored and handled in containers made of perfluorinated polymers such as PTFE (Teflon®), as it reacts violently with glass and most metals.

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture, with which it reacts explosively.

  • An emergency shower and eyewash station must be readily accessible.

  • Spills must be neutralized with a suitable agent, such as sodium bicarbonate or calcium carbonate, by trained personnel equipped with appropriate PPE.

Reaction Mechanism

The isomerization of alkanes catalyzed by this compound proceeds through a carbocationic mechanism. The superacid is strong enough to abstract a hydride ion (H⁻) from a tertiary C-H bond of an alkane, or to protonate a C-H or C-C bond, to form a pentacoordinate carbonium ion. This unstable intermediate rapidly rearranges to a more stable trivalent carbenium ion. The carbenium ion can then undergo skeletal rearrangement, typically via a 1,2-hydride or 1,2-methide shift, to form a more stable (e.g., tertiary) carbocation. The isomerized carbocation can then abstract a hydride ion from another alkane molecule to yield the branched alkane product and regenerate a carbocation, thus propagating the chain reaction.

Data Presentation

The following table summarizes the limited quantitative data available from open literature on the isomerization of alkanes using this compound. It is important to note that comprehensive datasets are scarce, and these values should serve as a starting point for experimental design.

Alkane SubstrateTemperature (°C)Catalyst SystemProduct(s)ObservationsReference
2-Methylpentane-20 to +20HF-SbF₅3-Methylpentane, 2,3-Dimethylbutane, n-Hexane, NeohexaneThe reaction proceeds in distinct stages with the formation of different isomers over time.[1]
n-ButaneNot specifiedHF-SbF₅No isomerization to isobutane observed under conditions where n-pentane and n-hexane react.Highlights the stability of the secondary butyl cation compared to the rearrangement to the primary isobutyl cation.[1]

Rate Constants for 2-Methylpentane Isomerization at 0°C with HF-SbF₅ [1]

Reaction StageRate Constant (s⁻¹·(mol hexane)·(mol SbF₅)⁻¹)
2-Methylpentane → 3-Methylpentane0.42
2/3-Methylpentane → 2,3-Dimethylbutane0.030
2,3-Dimethylbutane → n-Hexane0.00015
2,3-Dimethylbutane → Neohexane0.0007

Experimental Protocols

The following provides a generalized protocol for the laboratory-scale isomerization of a liquid alkane (e.g., n-hexane) using this compound. This is a hazardous procedure that should only be attempted by experienced chemists in a properly equipped laboratory.

Materials and Reagents:

  • This compound (HF-SbF₅)

  • Anhydrous n-alkane (e.g., n-hexane)

  • Anhydrous solvent (e.g., sulfuryl chloride fluoride, SO₂ClF), if required

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Internal standard for GC analysis (e.g., undecane)

  • All glassware must be replaced with PTFE (Teflon®) or PFA apparatus.

Equipment:

  • PTFE-coated magnetic stir bar and stir plate

  • PTFE reaction vessel with a septum-sealed side arm

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes with PTFE-tipped needles

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) for product analysis.

Procedure:

  • Preparation:

    • Thoroughly dry all PTFE apparatus in an oven and cool under a stream of inert gas.

    • Prepare a stock solution of the internal standard in a suitable volatile solvent.

    • Ensure the fume hood sash is at the appropriate height and that all safety equipment is readily accessible.

  • Reaction Setup:

    • In a glovebox or under a positive pressure of inert gas, add the anhydrous alkane (e.g., 5 mmol) to the PTFE reaction vessel containing a PTFE-coated stir bar.

    • If using a solvent, add the anhydrous solvent at this stage.

    • Seal the vessel and cool the mixture to the desired reaction temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Initiation of Reaction:

    • Carefully draw the required amount of this compound (e.g., 0.1-0.5 mmol, a substoichiometric amount) into a PTFE syringe.

    • Slowly add the this compound dropwise to the stirred alkane solution over a period of several minutes.

    • An exothermic reaction may be observed. Maintain the desired temperature by adjusting the cooling bath.

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature for the desired time (e.g., 30 minutes to several hours).

    • Aliquots can be taken at various time points to monitor the progress of the reaction by GC analysis. To do this, carefully withdraw a small sample via a PTFE syringe and immediately quench it in a vial containing a known amount of quenching solution and the internal standard.

  • Quenching and Work-up:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into a larger vessel containing an excess of chilled saturated sodium bicarbonate solution to neutralize the superacid. Caution: This is a highly exothermic process and will release gas. Perform this step slowly and with extreme care in the fume hood.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Product Analysis:

    • Analyze the resulting organic solution by GC-FID or GC-MS.

    • Identify the products by comparing their retention times and mass spectra with those of authentic samples of the expected isomers.

    • Quantify the products by comparing their peak areas to that of the internal standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Dry PTFE Apparatus prep2 Prepare Reagents under Inert Atmosphere prep1->prep2 react1 Charge Alkane to PTFE Vessel prep2->react1 react2 Cool to Reaction Temperature react1->react2 react3 Slowly Add this compound react2->react3 react4 Stir for a Defined Time react3->react4 workup1 Quench with Bicarbonate Solution react4->workup1 workup2 Extract Organic Layer workup1->workup2 workup3 Dry and Filter workup2->workup3 analysis Analyze by GC-MS workup3->analysis

Caption: Experimental workflow for alkane isomerization.

mechanism cluster_initiation Initiation cluster_propagation Propagation n_alkane n-Alkane carbonium_ion Pentacoordinate Carbonium Ion n_alkane->carbonium_ion + H⁺ (from HF-SbF₅) carbenium_ion Secondary Carbenium Ion carbonium_ion->carbenium_ion - H₂ rearranged_ion Tertiary Carbenium Ion carbenium_ion->rearranged_ion 1,2-Hydride/Methide Shift carbenium_ion->rearranged_ion iso_alkane iso-Alkane rearranged_ion->iso_alkane + n-Alkane carbenium_ion_new Secondary Carbenium Ion rearranged_ion->carbenium_ion_new - iso-Alkane

Caption: Carbocation mechanism for alkane isomerization.

References

Application Notes and Protocols: Fluoroantimonic Acid in Petrochemical Cracking

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Application Overview

Fluoroantimonic acid (HSbF₆), a superacid formed from the combination of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅), stands as the most potent known acid.[1] Its extreme acidity, with a Hammett acidity function (H₀) value as low as -28, enables it to protonate even the most weakly basic organic compounds, including saturated hydrocarbons.[1] This exceptional proton-donating capability makes it a subject of significant interest as a catalyst in petrochemical processes such as isomerization, alkylation, and, most notably, the cracking of large hydrocarbon molecules into smaller, more valuable ones like those found in high-octane gasoline.[2][3]

The primary role of this compound in catalytic cracking is to initiate the process by protonating an alkane. This action generates unstable, five-coordinate carbocations known as carbonium ions (e.g., CH₅⁺).[1][4] These reactive intermediates readily undergo fragmentation (cracking) and rearrangement (isomerization) to form smaller, more stable trivalent carbenium ions. This process can occur at significantly lower temperatures than thermal cracking, offering a potential pathway to more controlled and selective hydrocarbon transformations.[2]

However, the industrial application of this compound is severely limited by profound safety and material compatibility challenges. Its extreme corrosivity necessitates the use of specialized equipment, such as containers and reactors lined with polytetrafluoroethylene (PTFE).[1] Furthermore, its high reactivity and violent reaction with water pose significant handling risks. Consequently, much of the work in this area remains at the research level, and more stable solid superacids are often preferred for industrial-scale processes.

Reaction Mechanism: Superacid-Catalyzed Alkane Cracking

The mechanism for alkane cracking catalyzed by a superacid like this compound proceeds through a chain reaction involving carbocation intermediates. The foundational work by Nobel laureate George Olah on carbocations in superacid media provides the basis for this understanding.[4]

The process can be summarized in three main stages:

  • Initiation: The superacid protonates a C-H or C-C bond of a long-chain alkane to form a pentacoordinated carbonium ion. This is the key activation step.

  • Propagation: The unstable carbonium ion rapidly eliminates a stable molecule (like H₂ or a smaller alkane) to form a more stable trivalent carbenium ion. This carbenium ion can then undergo:

    • β-Scission: The C-C bond in the beta position to the charged carbon breaks, yielding a smaller alkene and a new, smaller carbenium ion. This is the primary "cracking" step.

    • Isomerization: The carbon skeleton rearranges, typically to form more stable tertiary or secondary carbenium ions, leading to branched products.

    • Hydride Transfer: The carbenium ion abstracts a hydride ion (H⁻) from another alkane molecule, resulting in a smaller alkane and a new carbenium ion, thus propagating the chain.

  • Termination: The chain reaction is terminated when a carbenium ion loses a proton to the conjugate base of the superacid (SbF₆⁻), forming an alkene, or through other side reactions.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A Long-Chain Alkane (R-CH₂-CH₂-R') C Pentacoordinated Carbonium Ion [R-CH₂-CH₂(H)-R']⁺ A->C Protonation of C-H or C-C bond B H⁺SbF₆⁻ (this compound) D Carbenium Ion (R-CH₂-C⁺H-R') C->D - H₂ or Alkane E β-Scission D->E G Isomerization D->G I Hydride Transfer (from another alkane) D->I K Alkene Product (Deprotonation) D->K F Smaller Alkene + Smaller Carbenium Ion E->F H Branched Carbenium Ion G->H J Smaller Alkane + New Carbenium Ion I->J

Caption: Generalized mechanism for superacid-catalyzed alkane cracking.

Quantitative Data (Illustrative)

Due to the limited availability of specific quantitative data in public literature for this compound-catalyzed cracking, the following tables are presented for illustrative purposes only . They are based on typical outcomes for superacid catalysis and are intended to demonstrate how such data would be structured.

Table 1: Illustrative Cracking of n-Dodecane at Low Temperature

Parameter Value
Feedstock n-Dodecane (C₁₂H₂₆)
Catalyst 5 mol% HSbF₆ in SO₂ClF
Temperature 0 °C
Pressure 1 atm
Reaction Time 30 minutes

| n-Dodecane Conversion | 85% |

Table 2: Illustrative Product Distribution from n-Dodecane Cracking

Product Fraction Selectivity (wt%) Key Components
Light Gases (C₁-C₂) 10% Methane, Ethane
LPG Fraction (C₃-C₄) 45% Propane, Isobutane, n-Butane
Gasoline Fraction (C₅-C₈) 35% Isopentane, Isohexanes, Heptanes
Heavier Products (C₉+) 5% Nonanes, Oligomers

| Coke | 5% | Carbonaceous deposits |

Experimental Protocols

The following is a representative protocol for a laboratory-scale alkane cracking experiment. Warning: this compound is extremely corrosive, toxic, and reacts violently with moisture. This procedure must only be attempted in a specialized laboratory equipped for handling superacids, within a high-performance fume hood, and by personnel with extensive training and appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a PTFE-coated lab coat.

4.1 Materials and Equipment

  • Reactants: High-purity long-chain alkane (e.g., n-dodecane), this compound (HSbF₆), anhydrous sulfuryl chloride fluoride (SO₂ClF) or liquid sulfur dioxide (SO₂) as solvent.

  • Quenching Solution: Pre-cooled saturated sodium bicarbonate (NaHCO₃) solution.

  • Apparatus:

    • PTFE-lined, jacketed glass reactor or a reactor constructed entirely of PFA (perfluoroalkoxy).

    • Low-temperature circulation bath.

    • Mechanical stirrer with a PTFE-coated shaft and paddle.

    • Gas-tight syringe or cannula for reactant transfer.

    • Dry nitrogen or argon line for maintaining an inert atmosphere.

    • Product collection trap cooled with liquid nitrogen.

    • Gas chromatograph (GC) with a Flame Ionization Detector (FID) for product analysis.

4.2 Experimental Procedure

  • Reactor Setup: Assemble the dry PTFE-lined reactor under an inert atmosphere of dry nitrogen. Connect the reactor to the low-temperature circulator and cool to the desired reaction temperature (e.g., 0 °C).

  • Solvent and Reactant Addition: Transfer the anhydrous solvent (e.g., 50 mL of SO₂ClF) into the reactor via cannula. Add the alkane feedstock (e.g., 5 mL of n-dodecane) to the solvent and begin stirring.

  • Catalyst Addition (Initiation): Carefully and slowly, add the required amount of this compound (e.g., 1 mL) to the stirred solution using a gas-tight syringe. The addition is highly exothermic and must be done with extreme caution.

  • Reaction: Allow the reaction to proceed for the specified time (e.g., 30 minutes) while maintaining constant temperature and stirring. Gaseous products can be collected in the liquid nitrogen trap.

  • Quenching (Termination): Terminate the reaction by slowly transferring the reaction mixture via a PTFE cannula into a separate, vigorously stirred flask containing a large excess of the pre-cooled NaHCO₃ solution. This step is highly exothermic and will release CO₂ gas; it must be performed with extreme care in a fume hood.

  • Product Separation: After neutralization, allow the organic and aqueous layers to separate. Collect the organic layer for analysis.

  • Analysis: Analyze the gaseous products from the cold trap and the liquid organic products using gas chromatography (GC-FID) to determine the product distribution and calculate conversion and selectivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Assemble and Dry PTFE Reactor B Cool Reactor to Target Temperature (e.g., 0°C) A->B C Establish Inert Atmosphere (N₂ or Ar) B->C D Add Anhydrous Solvent (e.g., SO₂ClF) C->D E Add Alkane Feedstock (e.g., n-Dodecane) D->E F Slowly Add this compound (CAUTION: Exothermic) E->F G Maintain Temp & Stir for Set Time (e.g., 30 min) F->G H Collect Gaseous Products in Cold Trap G->H K Analyze Liquid & Gas Products via GC-FID H->K I Quench Reaction in Cold NaHCO₃ Solution (CAUTION: Exothermic, Gas) J Separate Organic Layer I->J J->K

Caption: Experimental workflow for lab-scale alkane cracking.

References

Application Notes and Protocols for Surface Treatment and Etching of Materials with Superacids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superacids, defined as acids with an acidity greater than that of 100% pure sulfuric acid, offer unique capabilities for the surface treatment and etching of a wide range of materials. Their extreme protonating ability allows for the modification of surfaces that are resistant to conventional acids, opening new avenues for research and development in materials science, electronics, and biomedicine.[1][2][3][4] In the context of drug development, superacid-mediated surface modification can be explored for enhancing the biocompatibility of implants, creating novel drug delivery systems, and functionalizing surfaces for the attachment of bioactive molecules.

These application notes provide an overview of the principles, applications, and protocols for the surface treatment and etching of materials using superacids and strong acids. Given the hazardous nature of superacids, all experimental work must be conducted with extreme caution in appropriate facilities with proper personal protective equipment.

Applications in Research and Drug Development

Superacid treatment can be utilized to:

  • Enhance Surface Roughness and Adhesion: Creating micro- and nano-scale surface features to improve the adhesion of coatings, thin films, and biological cells. This is particularly relevant for biomedical implants where osseointegration is crucial.

  • Functionalize Surfaces: Introducing reactive chemical groups onto inert polymer surfaces to enable the covalent bonding of drugs, peptides, or other bioactive molecules.[5][6][7]

  • Catalyze Surface Reactions: Acting as powerful catalysts for in-situ polymerization or modification of surface coatings.[1][4][8]

  • Controlled Etching and Micromachining: Selectively removing material to create intricate patterns and microfluidic channels.[1][2]

Quantitative Data on Surface Etching

Quantitative data for the etching of materials with true superacids (e.g., fluoroantimonic acid) is scarce in publicly available literature due to the extreme reactivity and handling challenges. However, extensive research has been conducted on the effects of strong acids, such as concentrated sulfuric acid, which can serve as a valuable reference. The following tables summarize key quantitative data from studies on the acid etching of a biomedical polymer, Polyetheretherketone (PEEK), using concentrated sulfuric acid.

Table 1: Effect of Sulfuric Acid (98%) Etching Time on the Surface Roughness (Ra) of PEEK

Etching Time (seconds)Average Surface Roughness (Ra) (µm)Standard Deviation (µm)
0 (Control)0.350.03
50.420.04
300.580.05
600.650.06
1200.720.07

Data synthesized from studies on PEEK etching.

Table 2: Shear Bond Strength of Resin Cement to PEEK After Sulfuric Acid (98%) Etching

Etching Time (seconds)Shear Bond Strength (MPa)Standard Deviation (MPa)
0 (Control)2.10.8
3018.53.2
6022.44.1
12025.13.8

Data synthesized from studies on PEEK bonding.

Experimental Protocols

The following protocols are provided as a guideline and should be adapted based on the specific material, superacid, and desired outcome. Extreme caution must be exercised when handling superacids.

Protocol 1: Surface Etching of Polyetheretherketone (PEEK) with Concentrated Sulfuric Acid

This protocol details a method for increasing the surface roughness of PEEK, a high-performance polymer used in biomedical implants, to enhance its bonding properties.

Materials:

  • PEEK coupons (e.g., 10 mm x 10 mm x 2 mm)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized (DI) water

  • Isopropanol

  • Nitrogen gas supply

  • Glass beakers

  • Teflon-coated tweezers

  • Ultrasonic bath

  • Fume hood

  • Appropriate Personal Protective Equipment (PPE): acid-resistant gloves, lab coat, face shield, and respiratory protection.

Procedure:

  • Cleaning:

    • Place the PEEK coupons in a glass beaker.

    • Add isopropanol to the beaker, ensuring the coupons are fully submerged.

    • Sonicate for 15 minutes in an ultrasonic bath to remove any surface contaminants.

    • Remove the coupons using Teflon-coated tweezers and rinse thoroughly with DI water.

    • Dry the coupons with a stream of nitrogen gas.

  • Acid Etching:

    • Perform this step in a certified fume hood.

    • Place the cleaned and dried PEEK coupons in a clean, dry glass beaker.

    • Carefully add concentrated sulfuric acid (98%) to the beaker to fully immerse the coupons.

    • Allow the etching to proceed for the desired duration (e.g., 30, 60, or 120 seconds) at room temperature.

    • Gently agitate the beaker periodically to ensure uniform etching.

  • Neutralization and Rinsing:

    • Carefully decant the sulfuric acid into a designated waste container.

    • Immediately and carefully flood the beaker with a large excess of DI water to quench the reaction.

    • Rinse the PEEK coupons thoroughly with running DI water for at least 5 minutes to remove all traces of acid.

  • Drying and Storage:

    • Dry the etched coupons with a stream of nitrogen gas.

    • Store the surface-modified coupons in a clean, dry, and sealed container until further use.

Characterization:

The surface topography of the etched PEEK can be characterized using Scanning Electron Microscopy (SEM) and the surface roughness can be quantified using Atomic Force Microscopy (AFM) or a profilometer.

Protocol 2: Surface Functionalization of a Polymer with Superacidic Moieties (Conceptual Protocol)

This conceptual protocol is based on a published method for installing superacidic carbon acid moieties onto a polymer surface.[5][6][7] This process can be adapted to introduce other functionalities for applications such as drug conjugation.

Materials:

  • Polymer substrate (e.g., polyethylene/polypropylene membrane)

  • Superacid precursor (e.g., 1,1-bis[(trifluoromethyl)sulfonyl]ethylene)

  • Appropriate solvent (e.g., anhydrous dichloromethane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk line or glovebox

  • Glass reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Substrate Preparation:

    • Cut the polymer substrate to the desired dimensions.

    • Thoroughly clean the substrate with appropriate solvents (e.g., sonication in isopropanol followed by drying under vacuum).

  • Reaction Setup:

    • Perform all subsequent steps under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • Place the cleaned polymer substrate in a dry glass reaction vessel equipped with a magnetic stir bar.

    • Add the anhydrous solvent to the vessel.

  • Surface Functionalization:

    • Dissolve the superacid precursor in the anhydrous solvent in a separate flask.

    • Slowly add the solution of the superacid precursor to the reaction vessel containing the polymer substrate while stirring.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 24 hours).

  • Washing and Drying:

    • After the reaction is complete, carefully remove the functionalized polymer substrate from the reaction vessel.

    • Wash the substrate extensively with fresh anhydrous solvent to remove any unreacted precursors and byproducts.

    • Dry the functionalized substrate under high vacuum.

Characterization:

The successful functionalization of the polymer surface can be confirmed using surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the elemental composition of the newly introduced functional groups, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic vibrational modes.

Visualizations

Experimental Workflow for Surface Etching

experimental_workflow cluster_prep Sample Preparation cluster_treatment Surface Treatment cluster_post Post-Treatment start Start cleaning Cleaning (e.g., Sonication) start->cleaning drying1 Drying (Nitrogen Stream) cleaning->drying1 etching Superacid Etching (Controlled Time & Temp) drying1->etching rinsing Rinsing (DI Water) etching->rinsing drying2 Drying (Nitrogen Stream) rinsing->drying2 characterization Surface Characterization (SEM, AFM, XPS) drying2->characterization end End characterization->end

Caption: A generalized workflow for the surface etching of materials using superacids.

Logical Relationship: Superacid Properties and Surface Modification Outcome

logical_relationship cluster_superacid Superacid Properties cluster_outcome Surface Modification Outcome acidity Acidity (H₀) etch_rate Etch Rate acidity->etch_rate functionalization Surface Functionalization acidity->functionalization concentration Concentration concentration->etch_rate concentration->functionalization temperature Temperature temperature->etch_rate time Treatment Time time->etch_rate time->functionalization roughness Surface Roughness etch_rate->roughness wettability Wettability roughness->wettability functionalization->wettability

References

Application Notes and Protocols: Synthesis of Fluorine-Containing Compounds Using Fluoroantimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoroantimonic acid (HSbF₅), a superacid, is renowned as one of the strongest known acids, with a Hammett acidity function (H₀) value as low as -31.3.[1][2] It is a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[3] This extraordinary acidity allows it to protonate even extremely weak bases, including hydrocarbons, to generate highly reactive carbocation intermediates.[3][4] While not typically a direct fluorinating agent itself, its ability to catalyze reactions by creating these intermediates is pivotal in the synthesis of complex organic molecules, including select fluorine-containing compounds.[2][5] Its applications are most prominent in chemical engineering and organic chemistry, particularly in petrochemistry for alkylation and isomerization reactions and in research for the synthesis and characterization of carbocations.[2][6]

Safety and Handling Protocols

This compound is an exceptionally dangerous and corrosive substance that reacts violently with water and attacks glass.[2][3][7] Strict adherence to safety protocols is mandatory.

1.1 Personal Protective Equipment (PPE)

  • Body Protection: A fully encapsulating, chemical-resistant suit is required.[1]

  • Hand Protection: Use specialized, acid-resistant gloves (e.g., multi-layer laminates). Standard laboratory gloves are not sufficient.[7][8]

  • Eye and Face Protection: Tightly fitting safety goggles and a full-face shield are essential.[1][8]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood with robust ventilation.[1][8] In case of potential exposure to fumes, a self-contained breathing apparatus is necessary.[8]

1.2 Storage and Handling

  • Containers: this compound must be stored and handled exclusively in containers made of perfluoroalkoxy alkanes (PFA) or polytetrafluoroethylene (PTFE, Teflon).[1][3][7]

  • Conditions: Store in a cool, dry, and well-ventilated area, away from moisture and heat.[1][7] The acid decomposes at 40 °C (104 °F), releasing toxic hydrogen fluoride gas.[3][7]

  • Incompatible Materials: Avoid contact with water, glass, metals, most plastics, and organic materials.[1][7]

1.3 Emergency Procedures

  • Spills: Evacuate the area immediately. Use spill response kits with specialized absorbents and neutralizers.[1][8]

  • Exposure: In case of skin contact, flush the affected area with copious amounts of water and immediately apply calcium gluconate gel. Seek urgent medical attention.[1] For inhalation, move the victim to fresh air and seek immediate medical help.[8]

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Verify Fume Hood Operation B Don Full PPE (Resistant Suit, Gloves, Face Shield) A->B C Prepare PTFE/PFA Labware B->C D Slowly Transfer Acid in Fume Hood C->D E Conduct Reaction (e.g., in SO2ClF solvent) D->E F Monitor Reaction Parameters E->F G Quench Reaction Carefully F->G H Neutralize Waste with Base G->H J Decontaminate All Equipment G->J I Dispose as Hazardous Waste H->I

Caption: Workflow for the safe handling of this compound.

Application Notes: Catalysis and Synthesis

The primary utility of this compound in synthesis is its ability to act as a powerful catalyst for reactions proceeding through carbocation intermediates.[9]

  • Hydrocarbon Isomerization and Alkylation: It is highly effective in promoting the isomerization of n-alkanes to branched alkanes, a key process in producing high-octane gasoline.[10] It can protonate hydrocarbons like isobutane and neopentane to form stable carbenium ions.[3][4]

  • Generation of Reactive Intermediates: Its extreme acidity allows for the protonation of nearly all organic compounds, activating otherwise inert C-H or C-C bonds.[11][12] This enables transformations that are impossible with conventional acids.[11]

  • Synthesis of Fluorinated Compounds: In the context of fluorinated pharmaceuticals or materials, this compound can be used to generate a carbocation from a suitable precursor.[5] This highly electrophilic intermediate can then be trapped by a fluoride source (which may be present in the reaction medium or added subsequently) to install a fluorine atom. This is particularly relevant in the synthesis of compounds like fluorinated adamantanes, which are important building blocks in drug discovery.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Formula HSbF₆ (simplified) [3]
Molar Mass 236.76 g/mol [3]
Appearance Colorless liquid [3]
Density 2.885 g/cm³ [3]
Boiling Point 40 °C (104 °F) (decomposes) [3]
Acidity (H₀) Down to -31.3 [1][4]
Solubility Soluble in SO₂, SO₂ClF [3][4]

| Reactivity | Reacts violently with water |[3] |

Table 2: Examples of Catalytic Applications

Application Substrate Product(s) Conditions Reference(s)
Isomerization Isobutane ((CH₃)₃CH) tert-Butyl cation ((CH₃)₃C⁺) + H₂ HSbF₅ [3][4]
Protonation Neopentane ((CH₃)₄C) tert-Butyl cation ((CH₃)₃C⁺) + CH₄ HSbF₅ [3][4]

| Alkylation | Alkanes / Alkenes | Branched Alkanes | Catalytic HSbF₅ |[2][9] |

Experimental Protocols

Protocol 1: General Protocol for Alkane Isomerization

This protocol describes a representative procedure for the isomerization of a simple alkane using this compound. Warning: This experiment must only be performed by highly trained personnel with appropriate safety infrastructure.

  • 1. System Preparation:

    • Assemble a reaction vessel made entirely of PFA or PTFE, equipped with a magnetic stirrer, a gas inlet/outlet, and a thermocouple.

    • Ensure the entire system is scrupulously dry and purged with an inert gas (e.g., Nitrogen or Argon).

    • Cool the vessel to -78 °C using a dry ice/acetone bath.

  • 2. Reagent Preparation:

    • In the fume hood, transfer a known volume of a compatible solvent, such as liquid sulfur dioxide (SO₂) or sulfuryl chloride fluoride (SO₂ClF), into the reaction vessel via cannula transfer.[3][4]

    • Slowly and carefully add a catalytic amount of this compound to the cooled solvent with stirring.

  • 3. Reaction Execution:

    • Condense the alkane substrate (e.g., n-pentane) into the reaction vessel.

    • Allow the reaction mixture to stir at low temperature (-78 °C to -60 °C) for a specified time (e.g., 1-4 hours), monitoring for any pressure changes.

  • 4. Work-up and Analysis:

    • Quench the reaction by very slowly adding it to a cooled, stirred slurry of a weak base (e.g., sodium bicarbonate) in a large volume of a non-polar solvent. Extreme caution is required due to vigorous gas evolution.

    • Once neutralized, allow the mixture to warm to room temperature.

    • Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), and analyze the product mixture (e.g., by GC-MS) to determine the ratio of isomers.

Protocol 2: Representative Synthesis of a Fluorinated Adamantane Derivative

This protocol outlines a hypothetical, multi-step synthesis to produce a monofluorinated adamantane, using this compound to generate the critical carbocation intermediate.

  • 1. Precursor Synthesis:

    • Synthesize a suitable precursor, such as 1-adamantanol, from adamantane.

  • 2. Carbocation Generation:

    • In a fully inert PFA reaction system cooled to -78 °C, prepare a solution of this compound in a solvent like SO₂ClF.

    • Slowly add a solution of 1-adamantanol in the same solvent to the superacid mixture. The superacid will protonate the hydroxyl group, which then departs as H₂O (which is subsequently protonated), leaving a stable 1-adamantyl cation.

  • 3. Fluoride Quench:

    • Introduce a fluoride source to the solution containing the stable carbocation. This could be a carefully controlled amount of a fluoride salt soluble in the reaction medium or leveraging the HF present in the superacid mixture.

    • Allow the reaction to proceed at low temperature until the formation of 1-fluoroadamantane is complete.

  • 4. Work-up and Purification:

    • Follow the quenching and neutralization procedure as described in Protocol 1.

    • After extraction, purify the crude product using column chromatography or sublimation to isolate the pure 1-fluoroadamantane.

    • Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Diagram 2: General Reaction Pathway

cluster_pathway Catalytic Cycle for Fluorination A Organic Precursor (e.g., R-OH, R-H) B Carbocation Intermediate (R+) A->B + H+ (from HSbF5) - H2O or H2 C Fluorinated Product (R-F) B->C + F- D HSbF5 (Superacid Catalyst) B->D Stabilized by SbF6- anion D->A Regenerated E Fluoride Source (F-)

Caption: General pathway for synthesis via a carbocation intermediate.

References

Application Notes and Protocols for Low-Temperature NMR Studies Using Fluoroantimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to the use of fluoroantimonic acid (HF-SbF₅) as a medium for low-temperature Nuclear Magnetic Resonance (NMR) studies. This superacid medium allows for the generation and stabilization of highly reactive cationic species, such as carbocations, which are fleeting intermediates in many organic reactions. Direct observation of these species by NMR spectroscopy provides invaluable insights into reaction mechanisms, which is crucial for academic research and industrial applications, including drug development.

Introduction

This compound is one of the strongest known superacids, with a Hammett acidity function (H₀) reported to be as low as -28.[1] Its immense protonating power allows for the generation of stable populations of carbocations from neutral precursors, even at very low temperatures.[2][3] Low-temperature NMR spectroscopy is an essential tool for characterizing these transient species, as the low temperatures slow down dynamic processes and prevent decomposition.[3] The pioneering work of George A. Olah, for which he was awarded the Nobel Prize in Chemistry in 1994, demonstrated the utility of superacids in conjunction with NMR to directly observe and study carbocations.[2][4]

Safety Precautions and Handling

This compound is extremely corrosive, toxic, and reacts violently with water.[5] Strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): A full-face shield, acid-resistant gloves (e.g., butyl rubber or Viton), a lab coat, and closed-toe shoes are mandatory. Work should always be conducted in a certified fume hood.[5]

  • Materials Compatibility: Glassware is rapidly attacked by HF-SbF₅.[1] All apparatus in direct contact with the superacid must be made of compatible materials such as polytetrafluoroethylene (PTFE), perfluoroalkoxy (PFA), or sapphire.[1]

  • Dispensing and Transfer: Use PTFE syringes and cannulas for transferring the acid. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture.

  • Quenching and Disposal: Spills and residual acid must be quenched with extreme caution. A large volume of a suitable neutralizing agent, such as dry sodium bicarbonate or calcium carbonate, should be readily available. Quenching should be performed slowly in a controlled manner. Dispose of waste according to institutional and local regulations for hazardous materials.

Experimental Protocols

This compound is typically prepared by the reaction of anhydrous hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[1] The acidity of the medium can be tuned by varying the molar ratio of HF to SbF₅. For many applications, a 1:1 molar ratio is used, often referred to as "Magic Acid" when fluorosulfuric acid (HSO₃F) is used instead of HF.[3]

  • Materials: Anhydrous HF, SbF₅, and a low-boiling point solvent that is inert to the superacid, such as sulfur dioxide (SO₂), sulfuryl chloride fluoride (SO₂ClF), or a mixture of SO₂ClF and SO₂F₂.[3]

  • Procedure:

    • Assemble a reaction vessel made of PTFE or PFA, equipped with a magnetic stir bar and ports for gas inlet/outlet and reagent addition. The entire setup must be rigorously dried and purged with an inert gas.

    • Cool the reaction vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Condense the desired amount of the inert solvent (e.g., SO₂ClF) into the reaction vessel.

    • Slowly and carefully add the required amount of SbF₅ to the cold solvent with stirring.

    • Slowly and carefully condense or add the required amount of anhydrous HF to the stirred solution. The reaction is highly exothermic and must be controlled by the rate of addition and efficient cooling.

The preparation of NMR samples must be carried out at low temperatures to prevent premature reaction or decomposition of the substrate.

  • Apparatus:

    • NMR tubes made of sapphire or PTFE. Sapphire tubes are preferred for their superior thermal and mechanical properties.

    • A low-temperature apparatus for sample preparation, such as a Schlenk line or a glovebox equipped with a cold well.

  • Procedure:

    • Place the substrate (typically 5-20 mg for ¹³C NMR) into a pre-dried PTFE or PFA vial.

    • Cool the vial containing the substrate to a very low temperature (e.g., -196 °C with liquid nitrogen).

    • In a separate, pre-cooled PTFE vessel, prepare a solution of the substrate in a small amount of the inert solvent (e.g., SO₂ClF).

    • In the NMR tube, which is also pre-cooled to -196 °C, add the required volume of the prepared this compound solution.

    • Slowly and carefully, add the cold solution of the substrate to the superacid in the NMR tube with gentle agitation to ensure mixing.

    • Seal the NMR tube under an inert atmosphere.

    • The sample is now ready for insertion into the pre-cooled NMR probe.

Experimental Workflow for Low-Temperature NMR Sample Preparation

G cluster_0 Superacid Preparation cluster_1 Substrate Preparation cluster_2 NMR Sample Assembly cluster_3 NMR Analysis prep_vessel 1. Prepare and cool PTFE/PFA vessel to -78 °C add_solvent 2. Condense inert solvent (e.g., SO2ClF) prep_vessel->add_solvent add_sbf5 3. Slowly add SbF5 add_solvent->add_sbf5 add_hf 4. Slowly add anhydrous HF add_sbf5->add_hf add_superacid 9. Add superacid solution to NMR tube add_hf->add_superacid prep_substrate_vial 5. Place substrate in a dry PTFE vial cool_substrate 6. Cool substrate vial to -196 °C prep_substrate_vial->cool_substrate dissolve_substrate 7. Dissolve substrate in cold inert solvent cool_substrate->dissolve_substrate add_substrate_solution 10. Slowly add substrate solution to superacid dissolve_substrate->add_substrate_solution cool_nmr_tube 8. Cool sapphire/PTFE NMR tube to -196 °C cool_nmr_tube->add_superacid add_superacid->add_substrate_solution seal_tube 11. Seal NMR tube under inert atmosphere add_substrate_solution->seal_tube insert_sample 12. Insert sample into pre-cooled NMR probe seal_tube->insert_sample acquire_spectra 13. Acquire low-temperature NMR spectra insert_sample->acquire_spectra

Caption: Workflow for preparing NMR samples in this compound.

Data Presentation: NMR Chemical Shifts of Carbocations

The formation of a carbocation in a superacid medium results in a significant downfield shift of the signals for the carbenium center and adjacent atoms in both ¹H and ¹³C NMR spectra. This is due to the substantial decrease in electron density at these positions.

Table 1: ¹³C NMR Chemical Shifts of Carbocations in Superacid Media

PrecursorCarbocationCarbenium Center (C+)Chemical Shift of C+ (ppm)Precursor C Shift (ppm)Solvent SystemReference
Isobutanetert-Butyl cation(CH₃)₃C~33025.2HF-SbF₅/SO₂ClF[4]
2-FluoropropaneIsopropyl cation(CH₃)₂C ⁺H320.665.1HF-SbF₅/SO₂ClF
BenzeneBenzenium ionC ₆H₇⁺186.6 (para-C), 178.1 (ortho-C), 52.2 (ipso-C)128.5HF-SbF₅/SO₂ClF[4]

Table 2: ¹H NMR Chemical Shifts of Carbocations in Superacid Media

PrecursorCarbocationProton(s) of InterestChemical Shift (ppm)Precursor H Shift (ppm)Solvent SystemReference
Isobutanetert-Butyl cation(CH ₃)₃C⁺4.350.86HF-SbF₅/SO₂ClF
2-FluoropropaneIsopropyl cation(CH₃)₂CH 13.504.64HF-SbF₅/SO₂ClF
BenzeneBenzenium ionC₆H ₇⁺ (CH₂)5.257.34HF-SbF₅/SO₂ClF

Note: Chemical shifts can vary slightly depending on the exact composition of the superacid, the solvent, and the temperature.

Logical Relationship of Superacid Components and Carbocation Formation

G HF Hydrogen Fluoride (HF) Brønsted Acid Fluoroantimonic_Acid This compound (HF-SbF5) [H2F]+[SbF6]− HF->Fluoroantimonic_Acid Reacts with SbF5 Antimony Pentafluoride (SbF5) Lewis Acid SbF5->Fluoroantimonic_Acid Reacts with Carbocation Carbocation (R+) Stabilized Cation Fluoroantimonic_Acid->Carbocation Protonates Counterion Counterion ([SbF6]−) Weakly Nucleophilic Fluoroantimonic_Acid->Counterion Provides Organic_Precursor Organic Precursor (R-X or Alkene) Organic_Precursor->Carbocation Forms

References

Troubleshooting & Optimization

Safe handling and storage procedures for fluoroantimonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluoroantimonic Acid

This technical support center provides essential guidance for the safe handling and storage of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is one of the strongest known superacids and presents multiple significant hazards. It is extremely corrosive and can cause severe, deep-penetrating burns to the skin and eyes upon contact.[1][2] It is also acutely toxic if swallowed, inhaled, or in contact with skin.[1][3] The acid reacts violently with water, releasing highly toxic and corrosive hydrogen fluoride gas.[4][5] Due to its extreme reactivity, it can also pose an explosion hazard if not handled and stored correctly, particularly in the presence of moisture.[2]

Q2: What materials are compatible for storing this compound?

A2: Due to its extreme corrosivity, this compound cannot be stored in most common laboratory containers, including glass, which it will dissolve.[2][5] The only suitable materials for storage are fluoropolymers that can resist its extreme protonating power.[2][4] Specifically, containers made of or lined with Polytetrafluoroethylene (PTFE), commonly known as Teflon, are the standard for storing this superacid.[2][5][6][7] Perfluoroalkoxy alkane (PFA) is another suitable fluoropolymer.[2][7]

Q3: What are the initial first aid steps in case of exposure to this compound?

A3: Immediate and decisive action is critical in the event of any exposure.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[1] Following the initial water rinse, a specialized treatment such as a calcium gluconate paste or solution should be applied to the affected area to neutralize fluoride ions. Seek immediate emergency medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate emergency medical attention.[8]

  • Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[1] Seek immediate emergency medical attention.

  • Ingestion: Do NOT induce vomiting.[1][8] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate emergency medical help.[1]

Troubleshooting Guides

Issue: I observe fumes being released from my this compound container.

  • Potential Cause: The container may not be properly sealed, or it may have been compromised. This compound is highly volatile, especially in the presence of moist air, and will release irritating and toxic fumes.[2]

  • Solution:

    • Ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a full-face respirator with an appropriate acid gas cartridge, chemical-resistant gloves, and a lab coat.[1][4]

    • Work exclusively within a certified and properly functioning chemical fume hood.[9]

    • Carefully check the container for any signs of damage or improper sealing.

    • If the container is compromised, prepare to transfer the acid to a new, appropriate (PTFE or PFA) container. This should be done with extreme caution and under the supervision of experienced personnel.

    • If you are not equipped to handle the situation, evacuate the area and contact your institution's environmental health and safety department immediately.

Issue: I need to neutralize a small spill of this compound in the fume hood.

  • Potential Cause: Accidental spillage during handling.

  • Solution:

    • Ensure the area is evacuated except for trained personnel equipped with full PPE.[4]

    • Contain the spill with an inert absorbent material. Do not use combustible materials like paper towels.

    • Slowly and carefully neutralize the spill with a suitable base. Common choices include sodium bicarbonate or calcium hydroxide. Be aware that the neutralization reaction will be highly exothermic and may produce fumes.

    • Once neutralized, the resulting material should be collected in a suitable, labeled waste container.

    • Thoroughly decontaminate the area of the spill.

    • Dispose of the waste according to all local, state, and federal regulations.[4]

Data Presentation

Table 1: Hazard Identification for this compound

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed.[3]
Acute Toxicity, DermalCategory 1H310: Fatal in contact with skin.[3]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.[3]
Skin Corrosion/IrritationCategory 1AH314: Causes severe skin burns and eye damage.[1][3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[3]
Hazardous to the Aquatic Environment, Long-Term HazardChronic 2H411: Toxic to aquatic life with long lasting effects.[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPE SpecificationRationale
HandsChemical-resistant gloves (e.g., butyl rubber or Viton™). Always inspect gloves before use.[1][4]To prevent skin contact and severe chemical burns.
Eyes/FaceTightly fitting safety goggles and a face shield.[1][4][10]To protect against splashes and fumes.
BodyFire/flame resistant and impervious clothing (e.g., a chemically resistant apron or suit).[1]To protect against skin exposure from spills.
RespiratoryA full-face respirator with a filter type appropriate for acid gases (e.g., ABEK filter) is necessary when vapours or aerosols are generated.To prevent inhalation of toxic and corrosive fumes.

Experimental Protocols

Protocol 1: General Handling of this compound

  • Preparation:

    • Ensure that an emergency shower and eyewash station are readily accessible and have been recently tested.[4]

    • Verify that the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in Table 2.

    • Have spill control materials and neutralizing agents readily available.[4]

  • Procedure:

    • Conduct all work in a certified chemical fume hood.[9]

    • Keep the container of this compound tightly closed when not in use.[10]

    • When transferring the acid, do so slowly and carefully to avoid splashing or creating aerosols.

    • Use only compatible materials (e.g., PTFE or PFA labware) for handling and transfers.

    • Do not work alone when handling this compound.

  • Post-Procedure:

    • Tightly seal the this compound container.

    • Decontaminate any surfaces that may have come into contact with the acid.

    • Carefully remove and properly dispose of or decontaminate PPE.

    • Wash hands and forearms thoroughly after handling.[10]

Visualizations

PPE_Decision_Workflow start Handling this compound? fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_check Are you wearing full, inspected PPE? (Gloves, Goggles, Face Shield, Lab Coat) fume_hood->ppe_check Yes stop STOP! Do not proceed until all safety measures are in place. fume_hood->stop No spill_kit Is a spill kit with neutralizing agent available? ppe_check->spill_kit Yes ppe_check->stop No proceed Proceed with Experiment spill_kit->proceed Yes spill_kit->stop No

Caption: Pre-experiment safety checklist for handling this compound.

Emergency_Response_Flowchart exposure Exposure to this compound Occurs exposure_type Type of Exposure? exposure->exposure_type skin_contact Skin Contact: 1. Remove contaminated clothing. 2. Rinse with water for 15+ min. 3. Apply calcium gluconate. exposure_type->skin_contact Skin eye_contact Eye Contact: 1. Rinse with water for 15+ min. 2. Remove contact lenses if possible. exposure_type->eye_contact Eyes inhalation Inhalation: 1. Move to fresh air. 2. Provide oxygen if needed. exposure_type->inhalation Inhalation medical_attention Seek IMMEDIATE Emergency Medical Attention skin_contact->medical_attention eye_contact->medical_attention inhalation->medical_attention

Caption: First aid response flowchart for this compound exposure.

References

Technical Support Center: Handling Fluoroantimonic Acid with PTFE Containers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the use of Polytetrafluoroethylene (PTFE) containers for the safe handling and storage of fluoroantimonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended container material for storing this compound?

A1: The recommended and most widely used material for storing this compound is Polytetrafluoroethylene (PTFE), commonly known by the brand name Teflon®.[1][2][3][4][5] PTFE is a fluoropolymer with exceptional chemical resistance, making it one of the few materials that can withstand the extreme corrosivity of superacids like this compound.[6][7] Perfluoroalkoxy alkanes (PFA) are also a suitable alternative.[3]

Q2: Why is glass not a suitable container for this compound?

A2: Glass containers are unsuitable for this compound because the acid readily attacks and dissolves them.[1][3] This reaction is due to the presence of hydrogen fluoride (HF) in the this compound mixture, which reacts with the silicon dioxide in glass.

Q3: What are the critical safety precautions when handling this compound in PTFE containers?

A3: Given its extreme corrosivity and reactivity, strict safety protocols are mandatory.[3] Always handle this compound in a well-ventilated fume hood.[2] Personal Protective Equipment (PPE) is essential and should include chemical-resistant gloves, a face shield, safety goggles, and a lab coat.[8] Ensure that a suitable neutralizing agent is readily available in case of a spill.

Q4: What is the recommended storage temperature for this compound in PTFE containers?

A4: this compound should be stored in a cool, dry place.[2] It is crucial to keep the storage temperature below 40°C (104°F), as the acid begins to decompose at this temperature, generating toxic hydrogen fluoride gas.[3]

Q5: Can PTFE containers degrade over time when in contact with this compound?

A5: While PTFE is highly resistant, prolonged exposure to this compound, especially at elevated temperatures, may lead to some degradation over time.[8] Regular inspection of PTFE containers for any signs of degradation is a critical safety measure.

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of PTFE containers for this compound.

Issue Possible Cause(s) Recommended Action(s)
Visible discoloration, crazing, or cracking of the PTFE container. Chemical attack due to prolonged exposure or impurities in the acid. Material fatigue.Immediately and safely transfer the acid to a new, compatible container. Dispose of the compromised container following institutional hazardous waste protocols.
Leaking from container seams or closures. Improper sealing. Degradation of the sealing material. Physical damage to the container.Ensure the container lid is securely fastened. If the leak persists, transfer the contents to a new container. Inspect the sealing mechanism for any signs of wear or degradation before the next use.
Bulging or deformation of the PTFE container. Gas buildup due to decomposition of the acid, likely from exposure to temperatures above 40°C (104°F).Carefully vent the container in a fume hood. If the container appears compromised, transfer the acid to a new container. Review storage conditions to ensure the temperature is consistently maintained below the decomposition temperature.
Unexpected reaction or fuming upon opening the container. Contamination of the acid with water or other reactive substances.Handle with extreme caution in a fume hood. Ensure no moisture is introduced into the container. If contamination is suspected, consult with a hazardous materials specialist for proper handling and disposal procedures.

Experimental Protocols

Protocol: Evaluating the Chemical Compatibility of PTFE with this compound

This protocol outlines a general procedure for testing the resistance of PTFE to this compound, based on ASTM D543 guidelines.

1. Specimen Preparation:

  • Cut PTFE samples into standardized dimensions (e.g., tensile bars or disks).

  • Clean the specimens with a non-reactive solvent and dry them thoroughly.

  • Measure and record the initial weight and dimensions of each specimen.

2. Exposure:

  • Place the PTFE specimens in a larger, compatible container (e.g., a larger PTFE or PFA vessel).

  • Carefully add this compound to fully immerse the specimens.

  • Seal the container and store it at a controlled temperature for a predetermined duration (e.g., 30, 60, or 90 days).

3. Post-Exposure Analysis:

  • Carefully remove the specimens from the acid in a fume hood.

  • Neutralize any residual acid on the specimen surface with a suitable agent.

  • Clean and dry the specimens.

  • Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, or cracking.

  • Measure and record the final weight and dimensions.

  • Conduct mechanical property testing (e.g., tensile strength) to quantify any changes in material properties.

4. Data Reporting:

  • Report any changes in weight, dimensions, and visual appearance.

  • Compare the mechanical properties of the exposed specimens to control specimens that were not exposed to the acid.

Visualizations

Experimental_Workflow Experimental Workflow for PTFE Compatibility Testing cluster_prep 1. Specimen Preparation cluster_exposure 2. Exposure cluster_analysis 3. Post-Exposure Analysis cluster_reporting 4. Data Reporting prep1 Cut PTFE samples prep2 Clean and Dry prep1->prep2 prep3 Measure Initial Weight & Dimensions prep2->prep3 exp1 Immerse in this compound prep3->exp1 exp2 Seal and Store at Controlled Temperature exp1->exp2 ana1 Remove and Neutralize exp2->ana1 ana2 Visual Inspection ana1->ana2 ana3 Measure Final Weight & Dimensions ana2->ana3 ana4 Mechanical Property Testing ana3->ana4 rep1 Report Changes ana4->rep1 rep2 Compare to Control rep1->rep2

Caption: Workflow for testing PTFE compatibility.

Troubleshooting_Logic Troubleshooting Logic for PTFE Container Issues start Observe Issue with PTFE Container issue_type What is the nature of the issue? start->issue_type visual_degradation Visible Degradation (discoloration, cracks) issue_type->visual_degradation Visual leakage Leakage issue_type->leakage Leak deformation Deformation / Bulging issue_type->deformation Shape reaction Unexpected Reaction issue_type->reaction Chemical action_transfer Safely Transfer Acid to New Container visual_degradation->action_transfer action_check_seal Check Seal & Re-secure leakage->action_check_seal action_vent Vent in Fume Hood & Check Temp deformation->action_vent action_caution Handle with Extreme Caution Check for Contamination reaction->action_caution action_check_seal->action_transfer If leak persists action_vent->action_transfer If deformed

References

Technical Support Center: Quenching Procedures for Reactions Involving Fluoroantimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on safely quenching reactions that utilize the powerful superacid, fluoroantimonic acid (HSbF₆). Due to its extreme corrosivity and reactivity, proper handling and quenching are critical to ensure laboratory safety. The following information is intended for trained professionals in a controlled laboratory setting. Always adhere to your institution's safety protocols and consult with a qualified safety professional before conducting any experiment with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching this compound?

A1: The primary hazards during the quenching of this compound reactions are:

  • Extreme Exothermic Reaction: Neutralization of this potent superacid generates a significant amount of heat, which can lead to thermal runaway if not adequately controlled. This can cause the reaction mixture to boil violently, potentially leading to splashes of corrosive material and the rupture of the reaction vessel.

  • Formation of Toxic and Corrosive Byproducts: The reaction of this compound with water or other quenching agents can produce highly toxic and corrosive hydrogen fluoride (HF) gas.[1][2] Inhalation of HF can cause severe respiratory damage, and skin contact can result in severe burns that may not be immediately painful but can cause deep tissue and bone damage.

  • Violent Gas Evolution: Quenching with carbonate-based reagents, such as sodium bicarbonate, results in the rapid evolution of carbon dioxide gas.[3] If the gas is generated too quickly in a closed or semi-closed system, it can lead to a dangerous pressure buildup.

Q2: What are the recommended quenching agents for this compound?

A2: Due to the extreme reactivity of this compound, the choice of quenching agent is critical. Weak bases are generally preferred to control the rate of the exothermic reaction. Recommended quenching agents include:

  • Sodium Bicarbonate (NaHCO₃): A common and effective choice for neutralizing strong acids. It is a weak base that helps to control the reaction rate. However, it produces a large volume of carbon dioxide gas, which must be carefully managed.[3]

  • Calcium Hydroxide (Ca(OH)₂): Another suitable weak base. An advantage of using calcium hydroxide is that it forms insoluble calcium fluoride (CaF₂), which can help to sequester the hazardous fluoride ions.[3]

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): While these are strong bases and can be used for neutralization, their reaction with this compound is extremely exothermic and can be difficult to control.[3] Their use should be approached with extreme caution and only by highly experienced personnel with appropriate safety measures in place.

Q3: What personal protective equipment (PPE) is mandatory when quenching this compound?

A3: A comprehensive suite of personal protective equipment is essential to mitigate the severe hazards of this compound.[1][4] The following PPE is mandatory:

  • Respiratory Protection: A full-face respirator with an acid gas cartridge is required to protect against inhalation of toxic fumes, particularly hydrogen fluoride.[5]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are necessary to protect against splashes.[5]

  • Body Protection: A chemical-resistant suit, often fully encapsulating, is required to protect the skin from contact with the acid.[6]

  • Hand Protection: Heavy-duty, chemical-resistant gloves, such as those made of nitrile or butyl rubber, are essential. It is advisable to wear two pairs of gloves.[5]

  • Foot Protection: Chemical-resistant boots with steel toes are necessary.

PPE ComponentSpecificationRationale
Respirator Full-face with acid gas cartridgeProtects against inhalation of HF and other toxic vapors.[5]
Eye/Face Protection Chemical splash goggles and full-face shieldPrevents eye and face contact with corrosive splashes.[5]
Body Protection Fully encapsulating chemical-resistant suitProvides complete skin protection from acid contact.[6]
Gloves Nitrile or butyl rubber (double-gloved)Offers robust protection against this highly corrosive acid.[5]
Footwear Chemical-resistant boots with steel toeProtects feet from spills and falling objects.

Q4: What materials are compatible with this compound and its quenching process?

A4: this compound is extremely corrosive and reacts with most common laboratory materials, including glass.[2] Therefore, it is crucial to use compatible materials for all equipment that will come into contact with the acid or the reaction mixture during quenching.

  • Polytetrafluoroethylene (PTFE): PTFE, commonly known as Teflon, is the most recommended material for reaction vessels, stir bars, and transfer lines due to its high resistance to this compound.[2][6]

  • Perfluoroalkoxy (PFA): PFA is another suitable fluoropolymer with excellent chemical resistance.[2]

  • Glass and Metals: These materials are not compatible and should be avoided as they will be rapidly corroded by the acid.[2]

MaterialCompatibility RatingNotes
Polytetrafluoroethylene (PTFE) ExcellentRecommended for reaction vessels, stir bars, and tubing.[2][6]
Perfluoroalkoxy (PFA) ExcellentA suitable alternative to PTFE for containers and tubing.[2]
Glass Not RecommendedRapidly etched and destroyed by this compound.[2]
Stainless Steel Not RecommendedCorrodes quickly upon contact with the acid.

Troubleshooting Guides

Scenario 1: The quenching reaction is proceeding too quickly, with excessive heat and gas evolution.

Potential Cause Immediate Action Preventative Measure
Addition of quenching agent is too fast. Immediately stop the addition of the quenching agent.Add the quenching agent slowly and in small portions.
Inadequate cooling of the reaction mixture. Increase the efficiency of the cooling bath (e.g., add more dry ice or switch to a colder bath).Pre-cool the reaction vessel to a very low temperature (e.g., -78 °C) before starting the quench.
Concentration of the quenching solution is too high. If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture.Use a dilute solution of the quenching agent.

Scenario 2: The reaction appears to have stalled, with no visible signs of neutralization after adding the quenching agent.

Potential Cause Immediate Action Preventative Measure
Formation of an insoluble salt layer. Increase the stirring rate to break up any solid crust that may be preventing the quenching agent from reacting.Ensure vigorous and efficient stirring throughout the quenching process.
Insufficient amount of quenching agent. Slowly add more of the quenching agent while carefully monitoring for any signs of reaction.Accurately calculate the stoichiometric amount of quenching agent required before starting the procedure.
Reaction temperature is too low, slowing the reaction rate. Allow the reaction to warm slightly, but with extreme caution and constant monitoring.While initial cooling is crucial, be aware that excessively low temperatures can significantly slow the neutralization.

Experimental Protocols

Protocol 1: Quenching with Sodium Bicarbonate Slurry

This protocol is designed for the controlled neutralization of a reaction mixture containing this compound.

Materials:

  • Reaction mixture containing this compound in a PTFE flask.

  • Saturated sodium bicarbonate (NaHCO₃) solution, pre-cooled to 0 °C.

  • Solid sodium bicarbonate.

  • Dry ice/acetone or other suitable cooling bath.

  • PTFE-coated magnetic stir bar and stir plate.

  • Large secondary containment vessel.

  • Appropriate PPE.

Procedure:

  • Preparation: Ensure the reaction flask is securely placed in a cooling bath maintained at -78 °C within a fume hood. The flask should be equipped with a PTFE-coated stir bar and be stirring vigorously.

  • Initial Quench: Slowly and cautiously add the pre-cooled saturated sodium bicarbonate solution dropwise to the reaction mixture. The addition should be done via a cannula or a dropping funnel made of a compatible material.

  • Monitor Gas Evolution: Carefully monitor the rate of carbon dioxide evolution. If the foaming becomes too vigorous, immediately stop the addition until it subsides.

  • Addition of Solid Bicarbonate: Once the initial vigorous reaction has subsided, slowly add small portions of solid sodium bicarbonate. This will help to ensure complete neutralization.

  • Temperature Control: Maintain the low temperature of the reaction mixture throughout the quenching process. Do not allow the internal temperature to rise significantly.

  • pH Check: After the addition of the sodium bicarbonate is complete and gas evolution has ceased, allow the mixture to slowly warm to room temperature. Carefully check the pH of the aqueous layer using pH paper to ensure it is neutral or slightly basic.

  • Workup: Once neutralized, the reaction mixture can be further worked up as required by the specific experimental procedure.

Quantitative Data (Estimated)

The following table provides estimated values for the heat of neutralization and the required amount of sodium bicarbonate. These are theoretical calculations and should be used as a guide. Actual values may vary depending on the specific reaction conditions.

ParameterValueNotes
Approximate Heat of Neutralization -57 to -65 kJ/molEstimated for the reaction of a strong acid with a weak base. The actual value for this compound may be higher.
Stoichiometry (HSbF₆ : NaHCO₃) 1 : 1Based on the simplified reaction: HSbF₆ + NaHCO₃ → NaSbF₆ + H₂O + CO₂
Grams of NaHCO₃ per mL of HSbF₆ ~1.15 gAssuming a 1:1 molar ratio and a density of 2.885 g/mL for HSbF₆. This is a significant oversimplification and should be adjusted based on the actual concentration of the acid.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_neutralization Neutralization & Workup cluster_emergency Emergency prep1 Don Appropriate PPE prep2 Prepare Quenching Agent (e.g., NaHCO3 Slurry) prep1->prep2 prep3 Set up Reaction Vessel in Cooling Bath (-78 °C) prep2->prep3 quench1 Start Vigorous Stirring prep3->quench1 quench2 Slow, Dropwise Addition of Quenching Agent quench1->quench2 quench3 Monitor Temperature and Gas Evolution quench2->quench3 quench4 Adjust Addition Rate as Needed quench3->quench4 emergency1 Runaway Reaction Detected quench3->emergency1 quench4->quench2 neut1 Continue Stirring Until Reaction Ceases quench4->neut1 neut2 Allow to Warm Slowly to Room Temperature neut1->neut2 neut3 Verify Neutral pH neut2->neut3 neut4 Proceed with Standard Workup neut3->neut4 emergency2 Stop All Additions Immediately emergency1->emergency2 emergency3 Enhance Cooling emergency2->emergency3 emergency4 Evacuate if Uncontrolled emergency3->emergency4

Caption: Experimental workflow for quenching this compound reactions.

Troubleshooting_Tree cluster_exotherm Excessive Exotherm / Gas cluster_stall Stalled Reaction issue Issue During Quenching q1 Is addition rate too fast? issue->q1 q4 Is stirring adequate? issue->q4 a1_yes Yes: Stop addition q1->a1_yes Yes a1_no No q1->a1_no No q2 Is cooling sufficient? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Enhance cooling q2->a2_no No q3 Is quenching agent too concentrated? a2_yes->q3 a3_yes Yes: Dilute if safe q3->a3_yes Yes a4_yes Yes q4->a4_yes Yes a4_no No: Increase stirring q4->a4_no No q5 Sufficient quenching agent added? a4_yes->q5 a5_no No: Add more agent slowly q5->a5_no No a5_yes Yes

References

Technical Support Center: Fluoroantimonic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with fluoroantimonic acid (HSbF₆).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification and handling of this compound mixtures.

Problem Potential Causes Recommended Actions
Discoloration of the Acid (Yellowish Tinge) - Presence of impurities from synthesis (e.g., unreacted starting materials, side products).[1] - Reaction with incompatible container materials.[2] - Contamination from moisture in the atmosphere.[2][3]- Purify the acid via triple-distillation under an inert atmosphere.[4][5][6] - Ensure storage in appropriate containers (PTFE or PFA).[2][3][7][8] - Handle the acid in a dry, inert atmosphere (e.g., a glovebox).
Fuming or Evolution of Gas - Exposure to atmospheric moisture, causing a violent reaction.[2][3][9] - Decomposition of the acid due to temperatures exceeding 40°C (104°F).[2][7]- Immediately handle in a fume hood with appropriate personal protective equipment (PPE). - Ensure the storage area is cool, dry, and well-ventilated.[2][3][8] - Check for and eliminate any sources of moisture.
Unexpected or Violent Reactions - Contamination with water, leading to explosive decomposition.[9][10] - Contact with incompatible materials (e.g., glass, metals, most plastics).[2][8]- Review handling and storage procedures to prevent water contamination. - Use only compatible materials (PTFE, PFA) for all equipment that will come into contact with the acid.[2][7][8]
Loss of Acidity/Reactivity - Contamination, particularly with water, which will neutralize the superacid.[9] - Improper storage leading to gradual decomposition.- Re-purify the acid through triple-distillation.[4][5][11] - Verify the integrity of the storage container and the storage conditions.[3][8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: The most effective and frequently cited method for purifying this compound is triple-distillation .[4][5][11] This process should be conducted under a vacuum or an inert atmosphere to prevent contamination with atmospheric moisture, with which the acid reacts violently.[6]

Q2: What are the essential safety precautions when handling this compound?

A2: Due to its extreme corrosivity and reactivity, stringent safety measures are imperative. Always handle this compound in a specialized fume hood or a glovebox.[2] Personal protective equipment (PPE) is mandatory and should include:

  • A full-face shield and safety goggles.

  • Acid-resistant gloves (specialized for handling superacids).[2]

  • A chemical-resistant suit.

  • Appropriate respiratory protection.

Q3: What materials are safe for the storage and handling of this compound?

A3: this compound is extremely corrosive and will dissolve glass and most metals and plastics.[2][8] The only recommended materials for storage and handling are fluoropolymers, specifically polytetrafluoroethylene (PTFE) and perfluoroalkoxy alkane (PFA) .[2][3][7][8] All storage containers and reaction vessels should be made from these materials.

Q4: How should I properly store purified this compound?

A4: Store this compound in tightly sealed PTFE or PFA containers.[3][8] The storage area must be cool, dry, and well-ventilated.[3] It is crucial to keep it away from incompatible materials, especially any source of moisture, to prevent violent reactions and decomposition.[2] The acid is thermally unstable and will decompose at temperatures above 40°C (104°F).[2][7]

Q5: What should I do in case of a spill?

A5: In the event of a this compound spill, the area should be evacuated immediately.[3] Only personnel with specialized training and appropriate PPE should manage the cleanup.[3] The spill should be neutralized with a suitable base, and this process must be carried out with extreme caution due to the potential for vigorous reactions.

Quantitative Data: Acidity and Purity

The purity of this compound is directly related to its acidity, which can be measured using the Hammett acidity function (H₀). A more negative H₀ value indicates a stronger, and therefore purer, superacid. The acidity is dependent on the ratio of hydrogen fluoride (HF) to antimony pentafluoride (SbF₅).

Molar Percentage of SbF₅ in HF Hammett Acidity Function (H₀)
1%-20 to -22 ±1[7]
>50%-20 to -22 ±1[7]
Lowest Attained ValueApproximately -28[7]

Experimental Protocols

Protocol: Triple-Distillation of this compound

Disclaimer: This protocol is a general guideline and should be adapted to specific laboratory conditions and equipment. All work must be performed by highly trained personnel in a facility designed for handling superacids.

Objective: To purify this compound by removing non-volatile impurities and excess starting materials.

Materials:

  • Crude this compound

  • Distillation apparatus constructed entirely of PTFE or PFA, including the distillation flask, condenser, and receiving flask.

  • Vacuum pump and inert gas (e.g., Argon or Nitrogen) source.

  • Heating mantle with a temperature controller.

  • Appropriate PPE.

Procedure:

  • Apparatus Setup:

    • Assemble the PTFE/PFA distillation apparatus inside a fume hood.

    • Ensure all connections are secure to maintain an inert atmosphere and prevent leaks.

    • Connect the apparatus to a vacuum line and an inert gas source through a manifold.

  • Preparation:

    • Carefully transfer the crude this compound to the distillation flask under an inert atmosphere.

    • Evacuate the apparatus and backfill with inert gas three times to remove any atmospheric moisture.

  • First Distillation:

    • Slowly heat the distillation flask using the heating mantle.

    • Carefully control the temperature to just above the boiling point of this compound.

    • Collect the distillate in the first receiving flask. Discard the initial fraction, which may contain more volatile impurities.

  • Second and Third Distillations:

    • Transfer the distillate from the first distillation to a clean distillation flask under an inert atmosphere.

    • Repeat the distillation process two more times, each time using a clean receiving flask. This repeated process ensures the removal of less volatile impurities.

  • Storage:

    • After the third distillation, transfer the purified this compound to a clean, dry PFA or PTFE storage bottle under an inert atmosphere.

    • Seal the bottle tightly and store it in a cool, dry, and well-ventilated location.

Troubleshooting Workflow

TroubleshootingWorkflow This compound Purification Troubleshooting start Problem Identified (e.g., Discoloration, Fuming, Low Reactivity) check_moisture Check for Moisture Contamination start->check_moisture check_temp Check Storage Temperature start->check_temp check_container Check Container Material & Integrity start->check_container moisture_present Moisture Contamination Confirmed check_moisture->moisture_present temp_high Temperature > 40°C? check_temp->temp_high container_issue Improper Container (non-PTFE/PFA)? check_container->container_issue moisture_present->check_temp No purify Action: Re-purify via Triple-Distillation moisture_present->purify Yes temp_high->check_container No dispose Action: Neutralize and Dispose temp_high->dispose Yes (Decomposition likely) adjust_storage Action: Adjust Storage Conditions (Cool, Dry) temp_high->adjust_storage No, but borderline container_issue->purify No (Consider other impurities) replace_container Action: Transfer to new PTFE/PFA Container container_issue->replace_container Yes end Problem Resolved purify->end dispose->end replace_container->end adjust_storage->end

Caption: Troubleshooting workflow for this compound purification issues.

References

Technical Support Center: Managing the Exothermic Reaction of Hydrogen Fluoride and Antimony Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis and handling of fluoroantimonic acid (a mixture of HF and SbF5) is an extremely hazardous procedure and should only be attempted by experienced researchers in a well-equipped laboratory with appropriate safety infrastructure. The information provided here is for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol. Users must conduct their own thorough risk assessments and adhere to all institutional and governmental safety regulations.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound.

Issue IDQuestionPossible Cause(s)Suggested Action(s)
TR-01 Rapid, uncontrolled temperature increase during reagent mixing. 1. Addition rate of one reagent to the other is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient heat transfer from the reaction mixture to the cooling bath.1. Immediately stop the addition of the reagent.2. Ensure the cooling bath is at the appropriate temperature and has sufficient volume.3. Improve stirring to enhance heat transfer.4. If the temperature continues to rise, be prepared for an emergency shutdown, which may include quenching the reaction (only if a safe and validated procedure is in place).
TR-02 Sudden pressure increase in the reaction system. 1. Uncontrolled exothermic reaction leading to boiling of HF (Boiling Point: 19.5 °C).2. Decomposition of this compound due to localized heating (decomposes at 40 °C), releasing gaseous HF.[1]3. Ingress of moisture, leading to a violent reaction and gas generation.1. Immediately stop reagent addition.2. Monitor the pressure and temperature closely.3. Ensure the vessel's pressure relief system is functioning correctly.4. If pressure continues to rise uncontrollably, evacuate the area immediately.
TR-03 Discoloration of the resulting superacid solution. 1. Impurities in the starting materials (HF or SbF5).2. Reaction with trace contaminants in the reaction vessel.3. Decomposition of the superacid.1. Ensure the highest purity of reagents is used.2. Thoroughly clean and dry all apparatus before use.3. Store the final product at low temperatures to prevent decomposition.
TR-04 Corrosion or degradation of reaction vessel or transfer lines. 1. Use of incompatible materials. This compound is extremely corrosive and attacks most materials, including glass.[1]1. Use only compatible materials such as Polytetrafluoroethylene (PTFE) or Perfluoroalkoxy alkanes (PFA) for all wetted parts of the apparatus.[1]2. Regularly inspect all equipment for signs of degradation.
TR-05 Fuming upon exposure to air. This is an expected property of this compound. The fumes are highly toxic and corrosive.1. Always handle this compound in a properly functioning fume hood or glovebox with a dry, inert atmosphere.2. Ensure adequate ventilation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the typical molar ratio of HF to SbF5 used in the synthesis of this compound?

A1: The "canonical" composition of this compound is prepared with a 2:1 molar ratio of HF to SbF5.[3] However, other ratios, such as 1:1, are also used.[4] The acidity of the resulting superacid system is dependent on the proportion of SbF5; increasing the SbF5 concentration increases the acidity.[1]

Q2: What personal protective equipment (PPE) is required when working with HF, SbF5, and this compound?

A2: A comprehensive PPE ensemble is mandatory. This includes, but is not limited to:

  • A full-face shield and chemical splash goggles.

  • A compatible gas mask with a cartridge for acid gases and hydrogen fluoride.

  • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene), often with a secondary pair of nitrile gloves worn underneath.

  • A chemical-resistant apron or a full-body chemical protective suit.

  • Closed-toe shoes and leg coverings. It is crucial to consult safety data sheets (SDS) for the specific PPE recommendations for each chemical.[2][5]

Q3: How should I store this compound?

A3: this compound must be stored in containers made of or lined with PTFE or PFA.[1] The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials, especially water and bases.[3] The container must be tightly sealed to prevent the ingress of moisture and the escape of corrosive vapors.

Q4: What should I do in case of a spill?

A4: In the event of a spill, the area should be immediately evacuated. Only personnel with specialized training and appropriate PPE should attempt to clean up the spill.[2] The spill should be contained and neutralized with a suitable agent. It is critical to have a spill response plan and the necessary materials readily available before beginning any experiment.

Q5: What is the decomposition temperature of this compound?

A5: this compound decomposes when heated to 40 °C (104 °F), releasing toxic hydrogen fluoride gas and antimony pentafluoride.[1] This underscores the importance of strict temperature control during its synthesis and storage.

Data Presentation

Reagent Properties
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Hazards
Hydrogen FluorideHF20.0119.5Extremely corrosive, toxic, causes severe burns
Antimony PentafluorideSbF5216.76149.5Highly corrosive, toxic, strong oxidizing agent, reacts violently with water
Superacid Acidity
Superacid SystemHammett Acidity Function (H₀)
100% Sulfuric Acid (H₂SO₄)-12
Magic Acid (HSO₃F·SbF₅)-23
This compound (HF:SbF₅)up to -28

Note: The H₀ value for this compound depends on the HF:SbF₅ ratio.[6]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol outlines the general steps for the synthesis of this compound. This is not a substitute for a detailed, validated experimental procedure and a thorough risk assessment.

1. Materials and Equipment:

  • Anhydrous Hydrogen Fluoride (HF) of the highest purity.

  • Antimony Pentafluoride (SbF5) of the highest purity.

  • Reaction vessel and condenser made of or lined with PTFE or PFA.

  • Stirring mechanism (e.g., PTFE-coated magnetic stir bar).

  • Addition funnel or syringe pump for controlled reagent delivery.

  • Low-temperature cooling bath (e.g., dry ice/acetone or a cryocooler).

  • Temperature and pressure monitoring equipment.

  • The entire apparatus must be set up in a high-performance fume hood or a glovebox with an inert atmosphere.

2. Procedure:

  • Preparation: Ensure all equipment is scrupulously cleaned and dried to prevent any reaction with water. The system should be assembled and purged with a dry, inert gas (e.g., nitrogen or argon).

  • Cooling: Cool the reaction vessel containing a pre-determined amount of one of the reagents (often SbF5) to a low temperature (e.g., -78 °C) using the cooling bath.

  • Slow Addition: Slowly add the second reagent (e.g., HF) to the cooled, stirred first reagent in a dropwise manner. The addition rate must be carefully controlled to manage the exothermic reaction and maintain a stable internal temperature.

  • Monitoring: Continuously monitor the temperature and pressure of the reaction system. Any significant deviation from the expected parameters should prompt an immediate halt to the addition and an assessment of the situation.

  • Reaction Completion: After the addition is complete, the mixture may be allowed to slowly warm to a specified temperature and stirred for a period to ensure the reaction is complete.

  • Storage: The resulting this compound should be stored in a pre-cleaned and dried PTFE or PFA container at a low temperature.

Visualizations

ExperimentalWorkflow Experimental Workflow for Managing HF and SbF5 Reaction cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post_reaction Post-Reaction Phase prep_equip Clean and Dry PTFE/PFA Apparatus purge_system Purge System with Inert Gas prep_equip->purge_system cool_vessel Cool Reaction Vessel (-78°C) purge_system->cool_vessel Start Experiment slow_addition Slow, Controlled Addition of Reagent cool_vessel->slow_addition monitoring Continuous T & P Monitoring slow_addition->monitoring completion Allow Reaction to Complete monitoring->completion storage Store Product in PTFE/PFA Container completion->storage

Caption: A flowchart of the key stages in the safe synthesis of this compound.

TroubleshootingTree Troubleshooting Decision Tree for Exothermic Events start Uncontrolled Temperature or Pressure Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition assess_cooling Assess Cooling System Efficiency stop_addition->assess_cooling stable System Stabilizes assess_cooling->stable Effective unstable System Remains Unstable assess_cooling->unstable Ineffective emergency_shutdown Initiate Emergency Shutdown/ Evacuate unstable->emergency_shutdown

Caption: A decision tree for responding to an uncontrolled exothermic event.

References

Technical Support Center: Disposal of Fluoroantimonic Acid Waste and Residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal of fluoroantimonic acid (HSbF₆) waste and residues. Given the extreme reactivity and hazardous nature of this superacid, all procedures must be conducted with the utmost caution and in strict adherence to institutional and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is the strongest known superacid and presents multiple severe hazards:

  • Extreme Corrosivity: It can dissolve glass, most plastics, and nearly all organic compounds.[1] Containers and equipment must be made of highly resistant materials like PTFE (Teflon).[1][2][3]

  • Violent Reactivity with Water: It reacts explosively and exothermically with water.[4][5][6] For this reason, it cannot be used in aqueous solutions.[4]

  • Toxicity: It is highly toxic if inhaled, ingested, or in contact with skin.[7][8] The compound is a contact poison that can cause severe burns and potentially fatal hypocalcemia.[9]

  • Thermal Instability: When heated to 40°C (104°F), it decomposes and generates highly toxic and corrosive hydrogen fluoride (HF) gas.[1]

Q2: What is the recommended Personal Protective Equipment (PPE) for handling this compound waste?

A2: A comprehensive PPE ensemble is mandatory when handling this compound at any stage, including disposal.[7][10] All handling should occur within a specialized fume hood.[7][10]

PPE CategorySpecificationRationale
Hand Protection Viton® or thick Nitrile rubber gloves (minimum 10-20 mil).[11] Double gloving is recommended.Provides a barrier against this extremely corrosive material. Nitrile gloves offer splash protection but should be removed and disposed of immediately upon contact.[11]
Body Protection A fully encapsulating, chemical-resistant suit or a fire/flame-resistant and impervious lab coat.[7][12]Protects skin from contact with the acid.
Eye and Face Protection Tightly fitting safety goggles with side shields and a full-face shield.[7][10][13]Protects against splashes and fumes.
Respiratory Protection A self-contained breathing apparatus (SCBA) or a supplied-air respirator.[7][8]Protects against inhalation of highly toxic and corrosive vapors.

Q3: Can I neutralize small amounts of this compound waste in the lab?

A3: Neutralization of small quantities of this compound waste may be permissible under strict safety protocols and if allowed by your institution's safety guidelines and local regulations.[14] However, due to the extreme hazards, the preferred method of disposal is always through a licensed hazardous waste management company.[7][15][16] Do not attempt neutralization without prior training and a thorough understanding of the risks.[14] The reaction is highly exothermic and can produce toxic fumes.[5]

Q4: What are the appropriate materials for storing this compound waste?

A4: this compound waste must be stored in containers made of materials resistant to its extreme corrosivity. The most common and recommended material is Polytetrafluoroethylene (PTFE), also known as Teflon.[1][2][10] PFA (Perfluoroalkoxy alkanes) is also a suitable material.[1] The storage area must be cool, dry, well-ventilated, and separate from incompatible materials.[10] Always use secondary containment to prevent spills.[10]

Troubleshooting Guide

Problem: I have a small, contained spill of this compound. What should I do?

Solution:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[7][10]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[10]

  • PPE: Only trained personnel wearing the full PPE described in the table above should address the spill.[10]

  • Containment: Prevent the spill from spreading. Do not use water or combustible materials.[5][7]

  • Neutralization/Absorption: Use a specialized spill kit for corrosive materials. Carefully cover the spill with an inert absorbent material.

  • Collection: Collect the absorbed material using spark-proof tools and place it into a designated, properly labeled PTFE waste container.[7]

  • Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal service.[7]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office immediately.

Problem: During neutralization, the reaction is proceeding too quickly and generating excessive heat and fumes.

Solution:

  • Stop Addition: Immediately cease adding the neutralizing agent.

  • Cooling: If the reaction vessel is in an ice bath, ensure it is making good contact. Add more ice if necessary.

  • Ventilation: Ensure the fume hood sash is at the appropriate height to maintain proper airflow and containment of fumes.

  • Wait: Allow the reaction to subside before cautiously resuming the addition of the neutralizing agent at a much slower rate.

  • Emergency: If the reaction becomes uncontrollable, evacuate the area and contact emergency responders and your EHS office.

Experimental Protocols

Disclaimer: The following is a generalized protocol for the neutralization of trace amounts of this compound residue (e.g., rinsing a container for disposal). This procedure is extremely hazardous and should only be performed by trained professionals in a controlled laboratory setting with all necessary safety equipment. Always consult and adhere to your institution's specific protocols and all local, state, and federal regulations.

Protocol: Neutralization of Trace this compound Residues

Objective: To neutralize trace amounts of HSbF₆ for disposal. This protocol is NOT for bulk waste.

Materials:

  • Waste container with trace HSbF₆ residue (must be made of PTFE).

  • Dry, inert solvent (e.g., sulfuryl chloride fluoride) if dilution is needed.

  • Neutralizing agent: A slurry of calcium hydroxide [Ca(OH)₂] or sodium bicarbonate (NaHCO₃) in an inert, non-aqueous solvent.

  • PTFE-coated stir bar and stir plate.

  • Large secondary container to act as an ice bath.

  • Appropriate waste containers for neutralized sludge.

Methodology:

  • Preparation: Don full PPE and work exclusively within a certified chemical fume hood. Place the reaction vessel (the container with the residue) inside a larger secondary container filled with ice and water to create an ice bath.

  • Initial Quenching (If necessary): If there are visible droplets, very slowly add a small amount of dry, inert solvent to dilute the residue.

  • Slow Addition of Neutralizing Agent: Begin slowly adding the neutralizing slurry dropwise to the container while stirring continuously with a PTFE-coated stir bar. The reaction is highly exothermic; control the addition rate to keep the reaction temperature low and minimize fuming.

  • Monitoring: Monitor the reaction for signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately stop the addition of the neutralizing agent.

  • Completion: Continue adding the neutralizing agent until the reaction ceases.

  • Final Disposal: The resulting neutralized mixture is still considered hazardous waste. It contains antimony compounds and fluorides, which are toxic.[12] The entire container and its contents must be sealed, labeled appropriately as hazardous waste, and disposed of through your institution's EHS program or a licensed waste contractor.[7]

Visual Workflows

DisposalDecisionTree start This compound Waste Generated check_quantity Assess Quantity and Concentration of Waste start->check_quantity trace_residue Trace Residue Only (e.g., container rinsing) check_quantity->trace_residue  Trace bulk_waste Bulk Waste or Concentrated Solution check_quantity->bulk_waste Bulk   check_protocol Institutional Protocol Allows On-site Neutralization? trace_residue->check_protocol professional_disposal Arrange for Professional Hazardous Waste Disposal bulk_waste->professional_disposal neutralize Follow Approved On-site Neutralization Protocol (See Workflow) check_protocol->neutralize Yes check_protocol->professional_disposal No neutralize->professional_disposal Dispose of Neutralized Waste end Waste Disposed professional_disposal->end

Caption: Decision tree for this compound waste disposal.

NeutralizationWorkflow start Start: Trace Residue in PTFE Container step1 1. Don Full PPE and Work in Fume Hood start->step1 step2 2. Place Container in Ice Bath step1->step2 step3 3. Prepare Neutralizing Slurry (e.g., Ca(OH)₂ in inert solvent) step2->step3 step4 4. SLOWLY Add Slurry with Constant Stirring step3->step4 check_reaction Reaction Vigor? step4->check_reaction step5 5. Continue Until Reaction Ceases check_reaction->step2 Too Vigorous (Pause & Cool) check_reaction->step4 Controlled check_reaction->step5 Complete step6 6. Seal and Label Container as Hazardous Waste step5->step6 end End: Arrange for Professional Disposal step6->end

Caption: Workflow for neutralizing trace this compound residues.

References

Technical Support Center: Fluoroantimonic Acid Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of fluoroantimonic acid to prevent its decomposition. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of the superacid.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: The most immediate sign of decomposition is the evolution of fumes from the storage container. This compound decomposes into hydrogen fluoride (HF) and antimony pentafluoride (SbF₅), both of which are volatile and highly toxic.[1][2][3][4] An increase in pressure within the container is another critical indicator of decomposition.[4]

Q2: What materials are safe for storing this compound?

A2: Due to its extreme corrosivity, this compound must be stored in containers made of specific fluoropolymers. Polytetrafluoroethylene (PTFE), commonly known as Teflon, and perfluoroalkoxy alkane (PFA) are the recommended materials for storage containers as they are resistant to the acid's protonating ability.[1][4][5][6][7] Glass, metals, and most other plastics are incompatible and will be rapidly corroded.[1][4]

Q3: What are the optimal storage conditions for this compound?

A3: To prevent decomposition, this compound must be stored in a cool, dry, and well-ventilated area, away from sources of heat and moisture.[4][8] The storage temperature should be kept well below its decomposition point of 40°C (104°F).[1][3][4] It is also crucial to ensure containers are tightly sealed to prevent the ingress of atmospheric moisture, which can lead to a violent reaction.[2][4]

Q4: Can this compound be stored in a solution?

A4: Yes, storing this compound in a solution of anhydrous hydrogen fluoride can help to stabilize it and prevent explosive decomposition.[7] Compatible solvents for experimental use include sulfuryl chloride fluoride (SO₂ClF) and liquid sulfur dioxide (SO₂).[1]

Q5: How should I handle a container of this compound that I suspect is decomposing?

A5: If you suspect a container of this compound is decomposing (e.g., bulging, fuming), do not handle it directly. Evacuate the immediate area and follow your institution's emergency protocols for hazardous material incidents. The pressure buildup from the gaseous decomposition products can cause the container to burst.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Fuming from container Thermal decomposition or exposure to moisture.Immediately move to a fume hood. If decomposition is suspected, follow emergency protocols. Ensure storage area is cool and dry.
Container bulging Pressure buildup from gaseous decomposition products (HF, SbF₅).Do not attempt to open or move the container. Evacuate the area and contact your institution's hazardous materials response team.
Discoloration of the acid Contamination or reaction with container material.Verify the container is made of PTFE or PFA. If contamination is suspected, the acid may not be suitable for use.
Corrosion of storage container Use of an incompatible storage material.Immediately and carefully transfer the acid to a new, appropriate container made of PTFE or PFA in a controlled environment by trained personnel.

Data Presentation

Decomposition Characteristics of this compound

Parameter Value Source
Decomposition Temperature 40°C (104°F)[1][3][4]
Primary Decomposition Products Hydrogen Fluoride (HF) gas, Antimony Pentafluoride (SbF₅) liquid[1]
Incompatible Materials Glass, Metals, Most Plastics, Water, Organic Compounds[1][2][4][7]
Recommended Storage Materials Polytetrafluoroethylene (PTFE), Perfluoroalkoxy alkane (PFA)[1][4][5][6][7]

Experimental Protocols

Protocol: Material Compatibility Testing for this compound Storage

Objective: To qualitatively assess the compatibility of a candidate material for the storage of this compound.

Disclaimer: This procedure is a general guideline and must be adapted to your specific laboratory conditions and safety protocols. All work must be performed in a specialized fume hood or glove box suitable for handling superacids.

Materials:

  • This compound

  • Candidate material sample (e.g., a small coupon of a specific polymer)

  • PTFE or PFA container with a tightly sealing lid

  • Forceps made of a compatible material (e.g., PTFE-coated)

  • Personal Protective Equipment (PPE): full-face shield, acid-resistant gloves (butyl rubber or Viton over nitrile), chemical-resistant apron, and a lab coat.

Procedure:

  • Place a small, pre-weighed sample of the candidate material into a clean, dry PTFE or PFA container.

  • In a controlled environment (e.g., glove box with an inert atmosphere), carefully add a small amount of this compound to the container, sufficient to partially submerge the material sample.

  • Tightly seal the container.

  • Store the container in a designated, cool, and dry location, away from incompatible materials.

  • Visually inspect the sample daily for any signs of degradation, such as discoloration, swelling, dissolution, or gas evolution.

  • After a predetermined period (e.g., 7 days), carefully remove the material sample, neutralize any residual acid with an appropriate quenching agent (e.g., a large volume of a cooled, dilute base solution), and thoroughly clean and dry the sample.

  • Re-weigh the sample and examine it under a microscope for any changes in surface morphology.

  • A compatible material will show no significant change in weight, appearance, or structural integrity.

Visualizations

DecompositionPathway This compound Decomposition Pathway FA This compound (HSbF₆) HF Hydrogen Fluoride (HF) FA->HF Decomposition SbF5 Antimony Pentafluoride (SbF₅) FA->SbF5 Decomposition Violent_Reaction Violent Exothermic Reaction Heat Heat (> 40°C) Heat->FA Moisture Moisture (H₂O) Moisture->FA Reacts Violently

Caption: Thermal and moisture-induced decomposition of this compound.

StorageWorkflow Safe Storage Workflow for this compound start Receive this compound inspect_container Inspect Container for Damage start->inspect_container check_material Verify Container Material (PTFE/PFA) inspect_container->check_material storage_location Select Cool, Dry, Ventilated Storage Area check_material->storage_location log_entry Log Receipt and Storage Location storage_location->log_entry periodic_inspection Periodically Inspect for Decomposition Signs log_entry->periodic_inspection end Safe Storage Achieved periodic_inspection->end

Caption: Recommended workflow for the safe storage of this compound.

References

Troubleshooting low yields in superacid-catalyzed reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Superacid-Catalyzed Reactions

Welcome to the technical support center for superacid-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in superacid-catalyzed reactions?

Low yields can often be attributed to several critical factors:

  • Catalyst Inactivity: Superacids are extremely sensitive to moisture. Any water in the reagents, solvents, or glassware will deactivate the catalyst.[1]

  • Substrate or Reagent Impurities: Impurities can react with the superacid or interfere with the catalytic cycle, leading to side products and lower yields.[2][3]

  • Sub-optimal Temperature: Reaction temperature is a crucial parameter. Excessively high temperatures can cause decomposition and charring, while temperatures that are too low may result in an incomplete reaction.[1]

  • Inadequate Mixing: In heterogeneous reactions (e.g., with a solid superacid), poor mixing can lead to localized overheating or inefficient catalyst contact.

  • Side Reactions: The high reactivity of carbocations generated in superacid media can lead to undesired side reactions like polymerization, rearrangement, or elimination if not properly controlled.[2]

  • Catalyst Deactivation: The catalyst can be deactivated by poisoning from impurities or by fouling, where coke or carbonaceous materials deposit on the catalyst surface.[4][5]

Q2: My reaction mixture turned dark brown or black. What does this indicate?

A dark-colored reaction mixture, often described as charring or tar formation, typically indicates substrate or product decomposition. Superacids are powerful dehydrating and oxidizing agents, especially at elevated temperatures.[6] This can lead to the breakdown of organic molecules into carbonaceous materials.

To mitigate this:

  • Lower the reaction temperature.

  • Reduce the reaction time.

  • Ensure slow, controlled addition of the substrate to the superacid.

  • Use a less concentrated superacid solution if possible.

Q3: How do I safely quench a superacid reaction?

Quenching a superacid reaction is a critical and potentially hazardous step that must be performed with extreme caution. The high reactivity and exothermic nature of the neutralization require a controlled approach.[7]

A general and safe procedure involves slowly and carefully pouring the superacid reaction mixture onto a vigorously stirred slurry of a weak base (like sodium bicarbonate or calcium carbonate) and ice at a very low temperature (e.g., -78 °C). Never add water or a quenching agent directly to the bulk superacid mixture, as this can cause a violent, explosive eruption.[6][7]

Q4: Can I regenerate a deactivated solid superacid catalyst?

Yes, solid superacid catalysts that have been deactivated, typically by coking (carbon deposition), can often be regenerated.[8][9] A common method is to burn off the carbon deposits in a controlled manner.[4][5] This usually involves heating the catalyst in a stream of air or a diluted oxygen mixture at high temperatures (e.g., 300–500 °C).[4] The specific regeneration protocol will depend on the nature of the catalyst and the deactivation mechanism.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues leading to low product yields.

Problem 1: Starting material is largely unreacted.
Possible Cause Diagnostic Check Recommended Solution
Inactive Catalyst Verify the age and handling of the superacid. Test the acid's strength if possible.Use a fresh, unopened bottle of superacid. Ensure all glassware is rigorously flame-dried or oven-dried before use.[1][3]
Insufficient Acidity The Hammett acidity function (H₀) of your acid may be too low for the substrate.Switch to a stronger superacid system. For example, if triflic acid (CF₃SO₃H, H₀ ≈ -14) is ineffective, consider Magic Acid® (FSO₃H·SbF₅, H₀ > -23).[10]
Low Temperature The reaction may have a high activation energy barrier.Gradually and carefully increase the reaction temperature while monitoring for any signs of decomposition.[11]
Poor Solubility The substrate may not be soluble in the superacid medium.Consider using a co-solvent that is inert under superacidic conditions, such as sulfuryl chloride fluoride (SO₂ClF).
Problem 2: The desired product is formed, but the isolated yield is low.
Possible Cause Diagnostic Check Recommended Solution
Product Decomposition Analyze crude reaction aliquots by NMR or GC-MS to check for byproducts suggesting degradation.Lower the reaction temperature, shorten the reaction time, or try a less harsh superacid.
Inefficient Quenching/Workup The product may be unstable to the quenching conditions or lost during extraction.Optimize the quenching procedure. Ensure the pH is appropriate for your product's stability. Perform multiple extractions with a suitable solvent.[7]
Side Reactions NMR, GC-MS, or LC-MS of the crude mixture may show multiple, related products.Adjust reaction conditions (temperature, concentration, time) to improve selectivity.[2] A higher acid concentration can sometimes suppress side reactions by stabilizing the desired carbocation.
Product Adsorption For solid superacids, the product may be strongly adsorbed to the catalyst surface.Wash the catalyst with a suitable solvent after the reaction to recover the adsorbed product.
Troubleshooting Flowchart

This diagram outlines a logical workflow for diagnosing the cause of low yields.

Troubleshooting_Workflow start Low Yield Observed check_conversion Is Starting Material (SM) Consumed? (Check via TLC/GC/NMR) start->check_conversion inactive_catalyst Potential Issue: - Inactive/Wet Catalyst - Temp Too Low - Insufficient Acid Strength check_conversion->inactive_catalyst No check_byproducts Are Significant Byproducts or Decomposition Observed? check_conversion->check_byproducts Yes no_conversion_path No solution_no_conversion Solution: 1. Use fresh, anhydrous superacid. 2. Ensure inert atmosphere. 3. Cautiously increase temperature. 4. Use a stronger superacid. inactive_catalyst->solution_no_conversion yes_conversion_path Yes side_reactions Potential Issue: - Side Reactions (e.g., rearrangement) - Substrate/Product Decomposition check_byproducts->side_reactions Yes workup_issue Potential Issue: - Product loss during workup/quench - Difficult purification check_byproducts->workup_issue No yes_byproducts_path Yes solution_byproducts Solution: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Modify substrate if possible. side_reactions->solution_byproducts no_byproducts_path No solution_workup Solution: 1. Optimize quenching procedure. 2. Use different extraction solvent. 3. Re-evaluate purification method (e.g., chromatography vs. distillation). workup_issue->solution_workup

Caption: A stepwise workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for a Superacid-Catalyzed Reaction (Example: Friedel-Crafts Acylation)

This protocol outlines a general method for the acylation of a moderately activated aromatic compound using trifluoromethanesulfonic acid (triflic acid).

Materials:

  • Anisole (substrate)

  • Acetic Anhydride (acylating agent)

  • Trifluoromethanesulfonic Acid (TfOH, superacid catalyst)

  • Anhydrous Dichloromethane (DCM, solvent)

  • Saturated Sodium Bicarbonate solution (quenching agent)

  • Anhydrous Magnesium Sulfate (drying agent)

Procedure:

  • Glassware Preparation: Ensure all glassware (round-bottom flask, dropping funnel, magnetic stir bar) is thoroughly dried in an oven at >120 °C overnight or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: Assemble the glassware under an inert atmosphere. To the reaction flask, add triflic acid (1.1 equivalents) via syringe to anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add acetic anhydride (1.0 equivalent) dropwise to the stirred superacid solution at 0 °C. Allow the mixture to stir for 10 minutes.

  • Substrate Addition: Dissolve anisole (0.9 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots, quenching them in saturated NaHCO₃, extracting with DCM, and analyzing the organic layer.

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture into a separate flask containing a vigorously stirred, ice-cold slurry of saturated sodium bicarbonate solution. Caution: This process is highly exothermic and will evolve CO₂ gas. Ensure adequate cooling and venting.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Protocol 2: Checking Reagent and Solvent Purity

1. Water Content (Solvents):

  • Karl Fischer Titration: This is the gold standard for accurately determining water content in anhydrous solvents.

  • Molecular Sieve Test: Add a small amount of freshly activated 3Å or 4Å molecular sieves to the solvent. If the sieves "crackle" or produce bubbles, significant water is present. Anhydrous solvents should be stored over activated molecular sieves.

2. Substrate Purity (Aromatic Compounds, etc.):

  • NMR Spectroscopy (¹H and ¹³C): Check for the presence of unexpected signals that may correspond to impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can identify and quantify volatile impurities.

  • Melting Point Analysis: For solid substrates, a broad or depressed melting point compared to the literature value indicates the presence of impurities.

3. Superacid Quality:

  • Always use a fresh bottle from a reputable supplier if possible. Superacids can absorb atmospheric moisture over time once opened.

  • Visual inspection: The acid should be colorless. A yellow or brown tinge may indicate decomposition or impurities.

General Superacid Reaction Workflow

This diagram illustrates the key stages of conducting a superacid-catalyzed experiment, from preparation to final analysis.

Reaction_Workflow prep 1. Preparation - Dry Glassware - Check Reagent Purity - Inert Atmosphere Setup setup 2. Reaction Setup - Add Superacid to Solvent - Cool to Reaction Temp prep->setup addition 3. Reagent Addition - Slow, dropwise addition of substrate solution - Maintain Temperature setup->addition monitoring 4. Reaction Monitoring - TLC / GC / NMR - Check for completion addition->monitoring quench 5. Quenching (CRITICAL) - Pour reaction mix into ice/base slurry - VIGOROUS stirring monitoring->quench workup 6. Workup - Phase Separation - Extraction - Drying quench->workup purify 7. Purification - Chromatography - Distillation / Recrystallization workup->purify analysis 8. Analysis - NMR, MS, IR - Yield Calculation purify->analysis

Caption: General workflow for a superacid-catalyzed reaction.

References

Technical Support Center: Fluoroantimonic Acid Spill Response

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides emergency response procedures for handling spills of fluoroantimonic acid (FAA), a superacid composed of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅). The extreme corrosivity, toxicity, and reactivity of FAA demand strict adherence to these protocols to ensure the safety of all laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is one of the strongest known superacids and presents multiple severe hazards:

  • Extreme Corrosivity: It can cause severe, deep, and painful burns to skin, eyes, and the respiratory tract. Burns may not be immediately apparent, especially with dilute solutions, but can result in delayed, severe tissue damage.[1][2]

  • Systemic Toxicity: The fluoride ion from the hydrogen fluoride component can penetrate the skin and react with calcium and magnesium in the body, leading to potentially fatal hypocalcemia and other systemic effects.[2][3]

  • High Reactivity: FAA reacts violently with water in an exothermic reaction.[1] It also reacts with many other materials, including glass, metals, and organic compounds, and can produce toxic gases like hydrogen fluoride.[4][5][6]

  • Inhalation Hazard: Vapors are extremely corrosive and can cause severe respiratory damage.[3][7]

Q2: What immediate actions should be taken in the event of a this compound spill?

A2: In case of any FAA spill, the following steps must be taken immediately:

  • Evacuate: Immediately evacuate the spill area and alert all personnel in the vicinity.[7][8]

  • Isolate: If it can be done safely, close the doors to the affected area to contain vapors.

  • Emergency Services: Call emergency services and inform them of a this compound spill.[8][9]

  • PPE: Only trained personnel equipped with the appropriate Personal Protective Equipment (PPE) should attempt to manage the spill.[6]

Q3: What should I do if I am exposed to this compound?

A3: Any exposure to this compound is a medical emergency.

  • Skin Contact: Immediately proceed to an emergency shower and flush the affected area with copious amounts of water for at least 5 minutes.[6][7][10][11] Remove all contaminated clothing while flushing. After flushing, apply 2.5% calcium gluconate gel to the affected area and massage it in.[6][7][10] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[10] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Drink large amounts of water or milk.[12] Seek immediate medical attention.

Q4: Can I use water to clean up a this compound spill?

A4: No. This compound reacts violently with water. While large amounts of water are used for personal decontamination in an emergency, water should not be used to clean up the spill itself as it can generate dangerous fumes and heat.[2] Neutralizing agents should be used instead.

Troubleshooting Guides

Issue: A small this compound spill (<100 mL) has occurred inside a chemical fume hood.

Solution:

  • Ensure Proper PPE: Before addressing the spill, don the appropriate PPE as outlined in the Personal Protective Equipment table below.

  • Containment: If it is safe to do so, contain the spill by creating a dike around it with a suitable absorbent material that is compatible with FAA (e.g., specialized spill pillows). Do not use combustible materials like paper towels.

  • Neutralization: Slowly and carefully add a neutralizing agent such as powdered calcium carbonate or calcium hydroxide to the spill, starting from the outside and working inwards.[6][13][14] Avoid creating dust. Be aware that the neutralization reaction may generate heat and fumes.

  • Verification: After the initial neutralization, test the pH of the spilled material with pH paper to ensure it is within a safe range (typically 6-9).[15]

  • Cleanup: Once neutralized, the material can be absorbed with an inert absorbent material.

  • Disposal: Collect the absorbed material in a clearly labeled, compatible (e.g., polyethylene) waste container.[6] Dispose of it as hazardous waste according to institutional and local regulations.

  • Decontamination: Decontaminate the fume hood surfaces with a 10% sodium carbonate solution, followed by a thorough rinse with water.[10][16]

Issue: A large this compound spill (>100 mL) has occurred.

Solution:

  • DO NOT ATTEMPT TO CLEAN UP THE SPILL YOURSELF.

  • Evacuate: Immediately evacuate the laboratory and the surrounding area.

  • Alert: Activate the emergency alarm and notify your institution's emergency response team and/or the local fire department. Provide them with the specific details of the spill, including the chemical name and estimated quantity.

  • Isolate: If possible to do so without risk, close the doors to the spill area to contain the vapors.

  • Await Professional Help: Only trained and properly equipped hazardous materials specialists should handle large spills of this compound.

Data Presentation

Table 1: Personal Protective Equipment (PPE) for this compound Spill Response

Body PartRequired PPESpecifications
Hands Double gloving is required.[4]Inner glove: Nitrile. Outer glove: Heavy-duty neoprene or butyl rubber.[3]
Body Chemical-resistant suit or apron over a lab coat.Made of materials resistant to hydrofluoric acid, such as PVC or natural rubber.[17][18]
Eyes/Face Chemical splash goggles and a full-face shield.Must provide a complete seal around the eyes.[17][18]
Respiratory Full-face respirator with an appropriate acid gas cartridge.Required for any potential exposure to vapors, especially during a spill cleanup.[17]
Feet Closed-toe, chemical-resistant boots.Leather shoes are acceptable if covered with chemical-resistant booties.[4]

Experimental Protocols

Protocol 1: Neutralization of a Small this compound Spill

Objective: To safely neutralize a small spill (<100 mL) of this compound within a chemical fume hood.

Materials:

  • Personal Protective Equipment (as specified in Table 1)

  • Powdered calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂)

  • Inert absorbent material (e.g., clay-based absorbent)

  • Polyethylene scoop or spatula

  • pH indicator strips

  • Heavy-duty, labeled polyethylene waste container

  • 10% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • Preparation: Ensure all necessary materials are readily available and that the fume hood is functioning correctly. Don all required PPE.

  • Containment: If necessary, use an appropriate absorbent material to prevent the spill from spreading.

  • Neutralization:

    • Carefully and slowly apply powdered calcium carbonate or calcium hydroxide to the perimeter of the spill.

    • Gradually work towards the center of the spill, ensuring a gentle application to minimize splashing and aerosol generation.

    • Observe for any signs of reaction, such as fizzing or heat generation. Add the neutralizing agent slowly to control the reaction rate.

  • Mixing: Once the reaction appears to have subsided, gently mix the neutralizing agent with the spilled acid using a polyethylene scoop to ensure complete neutralization.

  • pH Testing: After thorough mixing, use a pH indicator strip to test the resulting mixture. The pH should be between 6 and 9. If the pH is still acidic, add more neutralizing agent and repeat the mixing and testing steps.

  • Absorption: Once the spill is neutralized, cover the mixture with an inert absorbent material.

  • Collection and Disposal:

    • Using a polyethylene scoop, carefully collect the absorbed, neutralized material.

    • Place the material into a designated, labeled hazardous waste container.

    • Seal the container securely.

  • Decontamination:

    • Wipe down the spill area and any contaminated tools with a 10% sodium carbonate solution.[10]

    • Follow with a thorough rinse with water.

    • Collect all cleaning materials and dispose of them as hazardous waste.

  • Post-Cleanup:

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands and forearms thoroughly with soap and water.

Mandatory Visualization

Emergency_Response_Workflow cluster_spill This compound Spill Occurs cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_small_spill Small Spill Response (<100mL in Fume Hood) cluster_large_spill Large Spill Response (>100mL or outside Hood) spill Spill Detected evacuate Evacuate Area & Alert Others spill->evacuate isolate Isolate Area (If Safe) evacuate->isolate call_emergency Call Emergency Services isolate->call_emergency assess_spill Assess Spill Size call_emergency->assess_spill don_ppe Don Appropriate PPE assess_spill->don_ppe Small await_hazmat Await Professional HAZMAT Team assess_spill->await_hazmat Large contain Contain Spill don_ppe->contain neutralize Neutralize with CaCO3 or Ca(OH)2 contain->neutralize cleanup Clean Up & Decontaminate neutralize->cleanup dispose Dispose of Hazardous Waste cleanup->dispose Neutralization_Pathway cluster_reactants Reactants cluster_products Products faa This compound (HF + SbF₅) caf2 Calcium Fluoride (CaF₂ - Insoluble) faa->caf2 Reacts with sb_compounds Antimony Compounds faa->sb_compounds Forms neutralizer Calcium Carbonate (CaCO₃) neutralizer->caf2 Reacts with HF to form co2 Carbon Dioxide Gas (CO₂) neutralizer->co2 Releases h2o Water (H₂O) neutralizer->h2o Forms with H⁺

References

Validation & Comparative

A Comparative Analysis of Superacid Acidity: Fluoroantimonic Acid vs. Magic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of superacids, compounds boasting an acidity greater than that of 100% sulfuric acid, fluoroantimonic acid and Magic Acid stand out as two of the most potent proton donors known to chemistry. This guide provides a detailed comparison of their acidity, supported by quantitative data and experimental methodologies, to assist researchers, scientists, and drug development professionals in understanding and harnessing their extraordinary reactivity.

Chemical Composition and Acidity

This compound is a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[1][2][3] Magic Acid, a term coined by George Olah, is a mixture of fluorosulfuric acid (HSO₃F) and antimony pentafluoride (SbF₅).[4][5][6] The extreme acidity of both superacids stems from the ability of antimony pentafluoride, a powerful Lewis acid, to sequester a fluoride ion from the Brønsted acid (HF or HSO₃F), thereby generating a "naked" proton with immense protonating power.

The acidity of superacids is quantified using the Hammett acidity function (H₀), as the conventional pH scale is inadequate for such highly concentrated acidic media.[7] A more negative H₀ value indicates a stronger acid.

Quantitative Comparison of Acidity

The Hammett acidity function (H₀) values for this compound and Magic Acid unequivocally establish this compound as the stronger of the two.

SuperacidChemical Formula/CompositionHammett Acidity Function (H₀)
This compoundH₂F⁺ SbF₆⁻ (simplified) / Mixture of HF and SbF₅-28 to -31.3[2][4][8][9]
Magic AcidH₂SO₃F⁺ SbF₅(SO₃F)⁻ (simplified) / Mixture of HSO₃F and SbF₅~ -23[4][7]

Note: The exact H₀ value can vary depending on the molar ratio of the components.

Experimental Determination of Acidity

The determination of Hammett acidity function (H₀) for superacids is a meticulous process that relies on spectrophotometric measurements of the protonation of weak indicator bases.

Experimental Protocol: Hammett Acidity Function Measurement

1. Principle:

The Hammett acidity function is defined by the equation:

H₀ = pK(BH⁺) - log([BH⁺]/[B])

where pK(BH⁺) is the acid dissociation constant of the conjugate acid of a weak indicator base (B), and [BH⁺]/[B] is the ratio of the concentrations of the protonated and unprotonated forms of the indicator.[7] This ratio is determined using UV-visible spectroscopy.

2. Materials and Apparatus:

  • Superacid Components: Highly purified, anhydrous hydrogen fluoride (HF), fluorosulfuric acid (HSO₃F), and antimony pentafluoride (SbF₅).

  • Indicator Bases: A series of weak organic bases with known pK(BH⁺) values, typically nitroaromatics such as 2,4,6-trinitroaniline, which exhibit distinct UV-visible absorption spectra for their protonated and unprotonated forms.

  • Solvent: A suitable inert solvent, if necessary, though measurements are often performed in the neat superacid mixture.

  • Spectrophotometer: A UV-visible spectrophotometer capable of operating at the required wavelengths.

  • Inert Atmosphere Glove Box: Due to the extreme reactivity and moisture sensitivity of superacids, all manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Specialized Sample Cells: Quartz or sapphire cuvettes that are resistant to the corrosive nature of the superacids.

3. Methodology:

  • Preparation of Superacid Mixtures:

    • In an inert atmosphere glove box, carefully prepare a series of superacid mixtures with varying molar ratios of the Brønsted acid (HF or HSO₃F) and Lewis acid (SbF₅).

    • The mixing process is highly exothermic and must be conducted with extreme caution, often at low temperatures.

  • Indicator Solution Preparation:

    • Prepare a stock solution of the chosen indicator base in a suitable inert solvent.

  • Spectroscopic Measurement:

    • Add a small, precise amount of the indicator stock solution to a sample of the superacid mixture in a specialized cuvette.

    • Record the UV-visible absorption spectrum of the solution.

    • The spectrum will show absorption bands corresponding to both the unprotonated base (B) and its protonated form (BH⁺).

  • Data Analysis:

    • Determine the concentrations of [B] and [BH⁺] from the absorbance values at their respective λ_max using the Beer-Lambert law.

    • Calculate the ratio [BH⁺]/[B].

    • Using the known pK(BH⁺) of the indicator, calculate the H₀ value for that specific superacid composition using the Hammett equation.

    • Repeat the measurement with a series of indicators with overlapping pK(BH⁺) ranges to establish a continuous acidity scale.

Logical Relationship of Superacid Formation and Acidity

The following diagram illustrates the formation of this compound and Magic Acid from their constituent components and their relative acidity.

Superacid_Comparison cluster_FA This compound Formation cluster_MA Magic Acid Formation cluster_Acidity Relative Acidity (Hammett Acidity Function, H₀) HF Hydrogen Fluoride (HF) FA This compound (H₂F⁺ SbF₆⁻) HF->FA SbF5_FA Antimony Pentafluoride (SbF5) SbF5_FA->FA Acids Magic Acid (H₀ ≈ -23) This compound (H₀ ≈ -28 to -31.3) HSO3F Fluorosulfuric Acid (HSO₃F) MA Magic Acid (H₂SO₃F⁺ SbF₅(SO₃F)⁻) HSO3F->MA SbF5_MA Antimony Pentafluoride (SbF5) SbF5_MA->MA Acidity_Scale Increasing Acidity → Acidity_Scale->Acids:f1 Acids:f0->Acidity_Scale caption Formation and Acidity Comparison

Formation and Acidity Comparison

Experimental Workflow for Acidity Determination

The following diagram outlines the general workflow for determining the Hammett acidity function of a superacid.

Hammett_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_acid Prepare Superacid Mixtures (Varying Ratios) add_indicator Add Indicator to Superacid prep_acid->add_indicator prep_indicator Prepare Indicator Stock Solution prep_indicator->add_indicator run_spec Record UV-Vis Spectrum add_indicator->run_spec determine_ratio Determine [BH⁺]/[B] Ratio from Spectrum run_spec->determine_ratio calculate_h0 Calculate H₀ using Hammett Equation determine_ratio->calculate_h0 caption Hammett Acidity Workflow

References

A Comparative Guide to Superacids: Fluoroantimonic Acid vs. Carborane Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of superacids, compounds boasting an acidity greater than 100% sulfuric acid, fluoroantimonic acid and carborane acids stand out as two of the most potent classes of proton donors.[1][2] This guide provides a detailed comparison of their chemical properties, performance, and applications, with a focus on experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Chemical and Physical Properties

A fundamental understanding of the distinct characteristics of this compound and carborane superacids is crucial for their appropriate selection and application in research and synthesis. The following table summarizes their key properties.

PropertyThis compound (HSbF₆)Carborane Superacids (e.g., H(CHB₁₁Cl₁₁))
Composition A mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[3][4]Single, well-defined molecular compounds.[5]
Acidity (H₀) Up to -31.3, depending on the HF:SbF₅ ratio.[6]Estimated to be ≤ -18, with some derivatives potentially exceeding the acidity of this compound.[5]
pKa Not well-defined as it is a mixture.[4]Calculated values are well below -20.[5]
Physical State Colorless, fuming liquid.[7]Crystalline solids.[8]
Chemical Nature Highly corrosive, oxidizing, and reactive.[4][6]Described as "strong yet gentle," with a non-oxidizing and non-nucleophilic anion.[5][9]
Stability Decomposes upon heating (around 40°C) and reacts violently with water.[4][10]High thermal and oxidative stability.[11] Can be stored in glass bottles.[5]
Handling Requires specialized equipment, such as PTFE (Teflon) containers, and stringent safety protocols.[4][12]Can be handled with standard laboratory glassware, though requires inert atmosphere due to extreme hygroscopicity.[5][13]

Acidity: A Tale of Two Scales

The strength of a superacid is typically quantified using the Hammett acidity function (H₀), which extends the pH scale for highly concentrated acidic solutions.[14]

This compound is renowned as one of the strongest superacids, with its acidity being highly dependent on the ratio of its components, hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[4][10] The H₀ value for pure HF is approximately -15.1.[4] The addition of SbF₅ dramatically increases the acidity, with H₀ values reaching as low as -31.3.[6]

Carborane superacids , on the other hand, are a class of exceptionally strong Brønsted acids that are unique in being single, isolable compounds.[5] Their acidity stems from the remarkable stability of their conjugate bases, the carboranate anions. These anions are extremely inert and non-nucleophilic due to the delocalization of the negative charge over the icosahedral cage structure.[5][9] The most well-studied example, H(CHB₁₁Cl₁₁), is estimated to have a Hammett acidity function value (H₀) of ≤ -18, making it millions of times stronger than 100% sulfuric acid.[5][15] While a direct head-to-head comparison with this compound is challenging due to their different physical states, some halogenated carborane acids are believed to rival or even surpass the acidity of traditional mixed Lewis-Brønsted superacids.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the reaction of anhydrous hydrogen fluoride (HF) with antimony pentafluoride (SbF₅).[3][7] The stoichiometry of the mixture can be varied to achieve different acid strengths.[7]

Materials:

  • Anhydrous hydrogen fluoride (HF)

  • Antimony pentafluoride (SbF₅)

  • PTFE or PFA reaction vessel and storage containers.[4]

Procedure:

  • The reaction is typically carried out in a well-ventilated fume hood due to the high toxicity and corrosivity of the reactants.[12][16]

  • Antimony pentafluoride is placed in a cooled PTFE reaction vessel.

  • Anhydrous hydrogen fluoride is then carefully condensed into the vessel.

  • The reaction is exothermic and should be controlled by cooling.[10]

  • The resulting this compound is a clear, colorless, and viscous liquid.[7]

G This compound Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep_vessel Cool PTFE reaction vessel add_sbf5 Add SbF₅ to vessel prep_vessel->add_sbf5 add_hf Condense anhydrous HF into vessel add_sbf5->add_hf control_temp Control temperature (exothermic reaction) add_hf->control_temp product Formation of this compound control_temp->product storage Store in PFA or PTFE container product->storage

This compound Synthesis Workflow
Synthesis of a Carborane Superacid (H(CHB₁₁Cl₁₁))

The synthesis of carborane acids is a multi-step process that requires rigorous anhydrous and anaerobic conditions.[13] The final step involves the protonation of a silylated carborane salt with anhydrous HCl.[17]

Materials:

  • Cs⁺[HCB₁₁H₁₁]⁻ (starting material)

  • Anhydrous HCl

  • Chlorinating agents

  • Silylating agents

  • Schlenk line or glovebox for inert atmosphere operations.[13]

Procedure (Simplified):

  • The starting carborane salt, Cs⁺[HCB₁₁H₁₁]⁻, undergoes exhaustive chlorination to yield the perchlorinated anion, [HCB₁₁Cl₁₁]⁻.[5]

  • The chlorinated salt is then converted to a silylated carborane species.[17]

  • The final step involves the reaction of the silylated carborane with anhydrous HCl, which protonates the carboranate anion to yield the solid carborane acid, H(CHB₁₁Cl₁₁).[17] This reaction is driven by the formation of a strong Si-Cl bond.[17]

G Carborane Superacid Synthesis Logic start Cs⁺[HCB₁₁H₁₁]⁻ chlorination Exhaustive Chlorination start->chlorination Chlorinating Agent silylation Silylation chlorination->silylation Silylating Agent protonation Protonation with Anhydrous HCl silylation->protonation Formation of strong Si-Cl bond product H(CHB₁₁Cl₁₁) protonation->product

Carborane Superacid Synthesis Logic
Determination of Acidity (Hammett Acidity Function)

The Hammett acidity function (H₀) is determined experimentally using a series of weak indicator bases and UV-visible spectroscopy.[1][18] The extent to which the indicator base is protonated by the superacid is measured, and this is used to calculate the H₀ value.[1][2]

Procedure:

  • A solution of a weak indicator base (e.g., an aromatic amine) in an inert solvent is prepared.[1]

  • The UV-visible spectrum of the unprotonated indicator is recorded.

  • A known amount of the superacid is added to the solution.

  • The UV-visible spectrum of the now partially or fully protonated indicator is recorded.

  • The ratio of the protonated form ([BH⁺]) to the unprotonated form ([B]) of the indicator is determined from the changes in the absorbance spectrum.[1][2]

  • The H₀ is calculated using the formula: H₀ = pK(BH⁺) - log([BH⁺]/[B]), where pK(BH⁺) is the known pKa of the conjugate acid of the indicator base.[1]

Applications in Research and Drug Development

Both this compound and carborane superacids have found applications in various fields, including petrochemicals, materials science, and pharmaceuticals.[3][19][20]

This compound:

  • Catalysis: It is a powerful catalyst for alkylation, isomerization, and polymerization reactions.[3][19][21] In the petrochemical industry, it is used to improve the octane rating of gasoline.[22]

  • Organic Synthesis: Its extreme acidity allows it to protonate even very weak bases, enabling novel synthetic transformations.[3][19]

  • Drug Development: this compound has been explored as a catalyst in the synthesis of complex drug intermediates and active pharmaceutical ingredients.[3] Its ability to activate challenging substrates opens up new possibilities for creating novel drug molecules.[3][23]

Carborane Superacids:

  • "Gentle" Protonation: The non-coordinating and non-oxidizing nature of the carboranate anion allows for the "gentle" protonation of sensitive molecules without causing decomposition.[5][9] This has enabled the isolation and characterization of highly reactive cations like protonated benzene and fullerene.[5][9]

  • Catalysis: They are used as catalysts for hydrocarbon cracking and isomerization.[5]

  • Drug Development: Carboranes are increasingly being incorporated into drug design as pharmacophores.[11][24][25] Their unique properties, such as hydrophobicity, stability, and the ability to form three-dimensional scaffolds, can enhance the binding affinity, potency, and bioavailability of drug candidates.[11][26] For instance, carborane-containing compounds have shown promise as inhibitors of enzymes implicated in cancer.[26]

G Superacid Application in Cation Generation cluster_fluoro This compound cluster_carbo Carborane Superacid F_acid HSbF₆ F_substrate Substrate (e.g., Alkane) F_acid->F_substrate F_product Carbocation + H₂ + [SbF₆]⁻ F_substrate->F_product F_side Side Reactions (Decomposition) F_substrate->F_side C_acid H(CHB₁₁Cl₁₁) C_substrate Substrate (e.g., Benzene) C_acid->C_substrate C_product Protonated Substrate + [CHB₁₁Cl₁₁]⁻ C_substrate->C_product

Contrasting Reactivity of Superacids

Safety and Handling

This compound:

  • Extreme Hazard: It is highly corrosive, toxic, and reacts violently with water.[4][27] Contact with skin can cause severe burns, and inhalation can be fatal.[27]

  • Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including chemical-resistant gloves, protective clothing, safety goggles, a face shield, and respiratory protection.[12][16]

  • Storage and Handling: Must be stored and handled in containers made of PTFE or PFA.[4][12] All work should be conducted in a specialized fume hood.[16]

Carborane Superacids:

  • Solid Nature: Being crystalline solids, they are generally easier to handle than fuming liquids.[8]

  • Moisture Sensitivity: They are extremely sensitive to moisture and must be handled under an inert atmosphere (e.g., in a glovebox).[8][13]

  • Corrosivity: The non-coordinating nature of the anion makes them significantly less corrosive than this compound, to the extent that they can be stored in glass containers.[5][28]

Conclusion

This compound and carborane superacids represent the pinnacle of Brønsted acidity, yet they offer remarkably different profiles for researchers. This compound, with its tunable and extreme acidity, remains a powerful tool for catalysis and protonation reactions where its high reactivity and corrosivity can be managed. Carborane superacids, in contrast, offer the unique combination of extreme acidity with a "gentle" nature, stemming from their well-defined structure and the inertness of their conjugate base. This makes them ideal for the study of sensitive molecules and provides a versatile and stable platform for the design of novel therapeutics. The choice between these two classes of superacids will ultimately depend on the specific requirements of the application, balancing the need for sheer protonating power with the demand for stability and selectivity.

References

Advantages of fluoroantimonic acid over traditional acid catalysts.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and industrial processes, the quest for more efficient and powerful catalysts is perpetual. For decades, traditional acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) have been the workhorses of acid catalysis. However, the emergence of superacids, particularly fluoroantimonic acid (HSbF₆), has marked a significant leap forward, offering unprecedented catalytic capabilities. This guide provides a comprehensive comparison of this compound with traditional acid catalysts, supported by available experimental insights and detailed methodologies for catalyst evaluation.

Unparalleled Acidity: The Defining Advantage

This compound is recognized as the strongest known superacid, a substance far more acidic than 100% sulfuric acid.[1][2][3][4][5] Its extraordinary acidity stems from the interaction between hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[3] This extreme proton-donating ability allows it to catalyze reactions that are either sluggish or entirely unfeasible with conventional acids.[1][2]

The acidity of superacids is often measured using the Hammett acidity function (H₀). While 100% sulfuric acid has an H₀ of -12, this compound boasts an estimated H₀ value as low as -28, making it orders of magnitude more acidic.[1][5] This immense difference in acidity is the primary driver behind its superior catalytic performance.

Enhanced Catalytic Activity in Key Industrial Reactions

The superior acidity of this compound translates into significant advantages in various industrial applications, most notably in petrochemical processes such as alkane isomerization and alkylation. These reactions are crucial for producing high-octane gasoline components.

Alkane Isomerization: The conversion of linear alkanes to their branched isomers is a vital process for improving the octane number of gasoline.[6] Traditional catalysts for this process often require high temperatures. Superacid-catalyzed isomerizations, however, can be conducted at much lower temperatures, even at or below room temperature.[1] This not only leads to energy savings but also favors the equilibrium towards the formation of more desirable branched isomers.[1] The mechanism involves the protonation of alkanes to form carbocation intermediates, a feat not achievable with conventional acids.[7]

Alkylation: Alkylation involves the reaction of isobutane with olefins to produce alkylate, a high-octane gasoline blending component. While sulfuric acid and hydrofluoric acid are traditionally used, this compound's ability to generate and stabilize carbocations more effectively can lead to improved reaction efficiency.

While specific publicly available quantitative data directly comparing the performance of this compound with traditional catalysts in industrial settings is limited, the underlying chemical principles and qualitative descriptions from various sources strongly indicate its potential for higher efficiency and operation under milder conditions.[3][8]

Expanding the Frontiers of Organic Synthesis

Beyond petrochemical applications, this compound is a powerful tool in organic synthesis, enabling transformations that are otherwise challenging. Its ability to protonate even extremely weak bases opens up new reaction pathways.[2][9] This has significant implications for the synthesis of complex organic molecules, including pharmaceutical intermediates.[10]

Quantitative Performance Metrics: A Comparative Overview

Obtaining direct, publicly available, side-by-side quantitative comparisons of this compound with traditional catalysts under identical conditions is challenging due to the proprietary nature of much industrial research. However, based on the principles of superacidity, a general comparison can be inferred.

ParameterThis compoundTraditional Acids (e.g., H₂SO₄, HF)
Acidity (H₀) Extremely high (e.g., -28)High (e.g., -12 for H₂SO₄)
Reaction Temperature Often ambient or sub-ambientTypically elevated
Reaction Pressure Generally lowerOften higher
Catalyst Loading Potentially lower due to higher activityHigher
Reaction Rate Expected to be significantly higherBaseline
Product Yield Potentially higher, with fewer side reactionsVariable, can be limited by side reactions
Substrate Scope Broader, including weakly basic and inert substratesMore limited

Experimental Protocols for Catalyst Comparison

For researchers aiming to conduct comparative studies, the following experimental protocols provide a framework for evaluating the catalytic performance of this compound against traditional acid catalysts.

Protocol 1: Alkane Isomerization (e.g., n-butane to isobutane)

Objective: To compare the catalytic activity of this compound and sulfuric acid in the isomerization of n-butane.

Materials:

  • n-butane (high purity)

  • This compound

  • Sulfuric acid (98%)

  • Inert solvent (e.g., sulfuryl chloride fluoride)

  • High-pressure reactor equipped with a magnetic stirrer, temperature and pressure sensors, and a sampling system.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Evacuate the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce the inert solvent into the reactor.

  • Add the acid catalyst (either this compound or sulfuric acid) to the solvent under an inert atmosphere. The amount should be carefully measured to ensure equivalent molar concentrations of active protons if possible, or a specific weight percentage.

  • Cool the reactor to the desired reaction temperature (e.g., 0 °C for this compound, and a higher temperature for sulfuric acid as a baseline).

  • Introduce a known amount of n-butane into the reactor.

  • Start the stirrer to ensure proper mixing.

  • Monitor the reaction progress by taking samples at regular intervals.

  • Quench the reaction in the samples immediately (e.g., by neutralizing the acid with a suitable base).

  • Analyze the product mixture using GC to determine the conversion of n-butane and the selectivity for isobutane.

  • Calculate the turnover number (TON) and turnover frequency (TOF) for each catalyst.

Protocol 2: Friedel-Crafts Alkylation

Objective: To compare the efficiency of this compound and aluminum chloride (a traditional Lewis acid catalyst) in the alkylation of benzene with ethylene.

Materials:

  • Benzene (anhydrous)

  • Ethylene gas

  • This compound

  • Aluminum chloride (anhydrous)

  • Inert solvent (e.g., carbon disulfide)

  • Schlenk line apparatus

  • Gas-tight syringe

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

Procedure:

  • Set up the reaction under an inert atmosphere using a Schlenk line.

  • Add the inert solvent and the catalyst (this compound or aluminum chloride) to a dried reaction flask.

  • Add anhydrous benzene to the flask.

  • Bubble a known flow rate of ethylene gas through the reaction mixture for a specific duration.

  • Stir the reaction mixture at a constant temperature.

  • Take aliquots of the reaction mixture at different time points.

  • Quench the reaction in the aliquots by adding them to a cold, dilute acid solution (for AlCl₃) or a suitable neutralizing agent.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to identify and quantify the products (ethylbenzene, diethylbenzene, etc.).

  • Calculate the reaction yield and selectivity for each catalyst.

Visualizing the Catalytic Advantage

The following diagrams illustrate the fundamental concepts behind the superior performance of this compound.

Superacidity_Mechanism HF HF H_ion H⁺ HF->H_ion donates proton SbF6_ion SbF₆⁻ (non-coordinating anion) SbF5 SbF₅ SbF5->SbF6_ion accepts F⁻

Caption: Formation of this compound.

Catalytic_Workflow start Start: Reaction Setup catalyst_prep Catalyst Preparation (this compound vs. Traditional Acid) start->catalyst_prep reaction Catalytic Reaction (e.g., Isomerization, Alkylation) catalyst_prep->reaction sampling Sampling at Timed Intervals reaction->sampling quench Reaction Quenching sampling->quench analysis Product Analysis (GC, GC-MS) quench->analysis data Data Analysis (Yield, Rate, TON, TOF) analysis->data end End: Comparative Results data->end

Caption: Experimental workflow for catalyst comparison.

Advantages_Logic superacidity Extreme Acidity (low H₀) carbocation Efficient Generation & Stabilization of Carbocations superacidity->carbocation weak_bases Protonation of Weak Bases/Inert Substrates superacidity->weak_bases higher_rates Higher Reaction Rates carbocation->higher_rates higher_yields Higher Yields & Selectivity carbocation->higher_yields broader_scope Broader Substrate Scope weak_bases->broader_scope milder_conditions Milder Reaction Conditions (Lower Temp. & Pressure) higher_rates->milder_conditions

Caption: Logical flow of this compound's advantages.

Conclusion and Future Outlook

This compound represents a significant advancement in the field of acid catalysis, offering the potential for more efficient, selective, and environmentally benign chemical processes. Its ability to operate under milder conditions and catalyze challenging transformations opens new avenues for innovation in the petrochemical, pharmaceutical, and materials science industries. While the handling of this highly corrosive superacid requires specialized equipment and safety protocols, the potential benefits warrant further research and development. Future studies should focus on generating robust, quantitative data to fully elucidate the performance advantages of this compound in a wider range of applications and on developing solid-supported versions to improve its handling and recyclability.

References

Spectroscopic Confirmation of Protonation by Fluoroantimonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the protonation of a molecule by the exceptionally strong superacid, fluoroantimonic acid (HF-SbF₅), is a critical step in understanding reaction mechanisms and characterizing reactive intermediates. This guide provides a comparative overview of key spectroscopic methods employed for this purpose, supported by experimental data and detailed protocols.

This compound's immense protonating power can generate a variety of cationic species, including carbocations and protonated heteroatoms.[1] The choice of spectroscopic technique to verify these protonation events depends on the nature of the substrate and the information sought. The most commonly employed and effective methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and X-ray crystallography.

Comparative Analysis of Spectroscopic Data

The following table summarizes typical quantitative data obtained from various spectroscopic methods when analyzing compounds protonated by this compound. These values highlight the significant spectral shifts that occur upon protonation, providing clear evidence of the reaction.

Spectroscopic Method Analyte Observed Parameter Neutral Species (Typical Value) Protonated Species in HF-SbF₅ (Observed Value) Key Interpretation
¹H NMR m-XyleneChemical Shift (δ) of ring C-H~7.0-7.2 ppm7.83, 7.93, 8.68 ppm[2]Downfield shift indicates deshielding of aromatic protons due to the positive charge of the arenium ion.
¹³C NMR BenzeneChemical Shift (δ) of ring carbons~128 ppm179.1, 178.2, 140.0 ppm (for C₆H₇⁺)Significant downfield shift of specific carbons confirms the formation of a carbocation and localization of positive charge.
IR Spectroscopy AcetoneC=O Stretch (ν)~1715 cm⁻¹~1600-1640 cm⁻¹Redshift (lowering of frequency) of the carbonyl stretch indicates weakening of the C=O bond due to protonation at the oxygen atom.[3]
Raman Spectroscopy IsobutaneC-H Bending/StretchingComplex regionCharacteristic peaks for (CH₃)₃C⁺Appearance of new, sharp peaks corresponding to the vibrational modes of the stable tert-butyl cation.
X-ray Crystallography ArenesBond Lengths and AnglesStandard aromatic C-C bond lengths (~1.39 Å)Lengthening of specific C-C bonds and change in ring geometry.Direct visualization of the protonated species and its counterion (SbF₆⁻), providing definitive structural evidence.[4]

Experimental Workflows and Logical Relationships

The selection and application of spectroscopic methods for confirming protonation follow a logical workflow. The initial step often involves solution-state techniques like NMR and IR to gain initial evidence of protonation. For more definitive structural information, especially for stable species, solid-state analysis via X-ray crystallography is the gold standard.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation of Protonation start Substrate + this compound solution Formation of Protonated Species in Solution start->solution crystal Crystallization (if possible) solution->crystal Slow evaporation or Solvent diffusion nmr NMR Spectroscopy (¹H, ¹³C) solution->nmr Low-temperature analysis ir_raman Vibrational Spectroscopy (IR, Raman) solution->ir_raman In-situ monitoring xray X-ray Crystallography crystal->xray Single crystal diffraction data Analysis of Spectroscopic Data: - Chemical Shifts - Vibrational Frequencies - Bond Lengths/Angles nmr->data ir_raman->data xray->data

Workflow for Spectroscopic Confirmation of Protonation.

Detailed Experimental Protocols

Working with this compound requires specialized equipment and extreme caution due to its highly corrosive nature.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face shield, must be worn.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for observing the electronic environment of nuclei. Protonation leads to significant changes in the chemical shifts of nearby protons and carbons.

Methodology:

  • Sample Preparation: Due to the reactivity of this compound with glass, specialized NMR tubes are required. These are typically made of fluorinated polymers like FEP or PFA, or in some cases, thick-walled glass or quartz tubes at very low temperatures for short durations. The superacid solution is prepared by carefully condensing anhydrous hydrogen fluoride (HF) and antimony pentafluoride (SbF₅) into the NMR tube at low temperature (e.g., -78 °C, dry ice/acetone bath).[6][7] A known amount of the substrate is then added. Deuterated solvents are not typically used as the superacid itself serves as the solvent.

  • Data Acquisition: Low-temperature NMR is often necessary to slow down exchange processes and stabilize the protonated species.[8] The spectrometer's probe must be capable of operating at the desired low temperature. A typical experiment involves acquiring ¹H and ¹³C NMR spectra.

  • Data Analysis: The spectra of the substrate in the superacid are compared to its spectrum in a neutral solvent. Large downfield shifts in ¹H and ¹³C spectra are indicative of protonation and the formation of a cationic center.[5]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. Protonation will alter the vibrational modes, leading to observable shifts in the IR and Raman spectra.

Methodology:

  • Sample Preparation: For IR spectroscopy, attenuated total reflectance (ATR) with a diamond crystal is the preferred method for handling corrosive liquids like this compound.[9] A small drop of the superacid solution containing the substrate is placed directly on the diamond crystal. For Raman spectroscopy, the sample can be held in a sealed quartz or sapphire cuvette, as the laser can be focused through the container wall.[10]

  • Data Acquisition: An in-situ setup is often employed to monitor the reaction as the substrate is added to the superacid.[4][10][11] This allows for the observation of transient species.

  • Data Analysis: Key vibrational bands are monitored for shifts upon addition of the superacid. For example, the protonation of a carbonyl group will cause a significant decrease in the C=O stretching frequency in the IR spectrum due to the weakening of the double bond.[3] In Raman spectroscopy, the formation of new species, such as carbocations, will result in the appearance of new, characteristic scattering peaks.[12]

X-ray Crystallography

X-ray crystallography provides unambiguous proof of protonation by determining the precise three-dimensional structure of the protonated molecule in the solid state.

Methodology:

  • Crystallization: Growing single crystals from a superacid solution is challenging. Slow evaporation of a suitable co-solvent (one that is inert to the superacid, such as SO₂ClF) from a concentrated solution of the protonated salt at low temperature is a common technique.[13][14] Another method is vapor diffusion, where a less volatile solvent containing the dissolved salt is allowed to slowly mix with a more volatile anti-solvent.[13]

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas. X-ray diffraction data is then collected using a diffractometer.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure. The resulting model will show the exact location of the proton, the geometry of the protonated species, and its interaction with the hexafluoroantimonate (SbF₆⁻) counterion.[4]

By employing these spectroscopic methods, researchers can confidently confirm protonation by this compound and gain deep insights into the structure and reactivity of the resulting cationic species. The choice of technique will be guided by the stability of the protonated species and the specific structural information required.

References

Isotopic Labeling in Fluoroantimonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoroantimonic acid (HF-SbF₅) stands as one of the most potent superacids known, capable of protonating even the weakest of bases. This extreme acidity makes it a unique medium for studying reactive intermediates, such as carbocations, and for catalyzing a variety of chemical transformations. Isotopic labeling is an indispensable tool in these investigations, providing detailed mechanistic insights that are otherwise unattainable. This guide offers a comparative overview of isotopic labeling studies in this compound and other superacid systems, supported by experimental data and detailed protocols.

Comparison of Isotopic Exchange Rates in Superacids

The rate of isotopic exchange can be a sensitive probe of the acidity and reactivity of a superacid system. The following table summarizes the extent of hydrogen-deuterium (H/D) exchange observed for molecular hydrogen (H₂) or deuterium (D₂) in various superacids.

Superacid SystemReactantsReaction ConditionsExtent of HD Formation (%)
HF-SbF₅ H₂ + DF-SbF₅14 atm, 25°C, 18 hrNot explicitly quantified, but exchange is observed.
FSO₃H-SbF₅ H₂ + FSO₃D-SbF₅14 atm, 25°C, 18 hr~3
H₂SO₄-SbF₅ H₂ + D₂SO₄-SbF₅14 atm, 25°C, 18 hr29

Note: The data suggests that the acid strength, in the context of its ability to protonate molecular hydrogen and facilitate H/D exchange, follows the order H₂SO₄-SbF₅ > FSO₃H-SbF₅. While HF-SbF₅ is the strongest superacid, the exchange rate is influenced by various factors beyond just protonating power.

Experimental Protocols

Hydrogen-Deuterium (H/D) Exchange Studies

Objective: To observe the H/D exchange between molecular hydrogen/deuterium and a deuterated/protonated superacid, providing evidence for the protonation of H₂.

Methodology:

  • Preparation of the Superacid: In a Teflon-lined Monel autoclave, place 10 g of a 1:1 molar mixture of the deuterated or protonated acid (e.g., DF, FSO₃D, D₂SO₄) and antimony pentafluoride (SbF₅).

  • Evacuation: Evacuate the autoclave to a pressure of approximately 40 Torr.

  • Introduction of Gas: Introduce about 14 atm of hydrogen (H₂) or deuterium (D₂) gas into the autoclave.

  • Reaction: Seal the autoclave and shake it at 25°C for an average of 18 hours.

  • Sample Analysis: After the reaction period, carefully vent the autoclave and collect gas samples for analysis by mass spectrometry to determine the formation of HD.

¹³C Labeling for Carbocation Studies (General Protocol)

Objective: To generate and characterize ¹³C-labeled carbocations in this compound for mechanistic studies of rearrangements and reactivity. While specific, detailed protocols for ¹³C labeling directly within this compound are not extensively documented in the reviewed literature, the following protocol is based on established methods for generating carbocations in superacids.

Methodology:

  • Precursor Synthesis: Synthesize the desired organic precursor with a ¹³C label at a specific position.

  • Superacid Preparation: In a suitable NMR tube (e.g., a thick-walled glass tube for low-temperature work, or a PTFE-lined tube), prepare a solution of this compound in a low-nucleophilicity solvent like SO₂ClF at a low temperature (e.g., -78°C).

  • Ion Generation: Slowly add a solution of the ¹³C-labeled precursor in the same solvent to the superacid solution while maintaining a low temperature. This will generate the corresponding carbocation.

  • NMR Analysis: Acquire ¹³C NMR spectra of the solution at low temperatures to observe the chemical shifts and coupling constants of the labeled carbon, providing structural and dynamic information about the carbocation.

¹⁷O Labeling for Protonation Studies (Conceptual Protocol)

Methodology:

  • ¹⁷O Enrichment: Synthesize the organic substrate with enrichment of the ¹⁷O isotope at the oxygen atom of interest.

  • Sample Preparation: In a specialized NMR tube suitable for corrosive materials, dissolve the ¹⁷O-labeled compound in a solvent compatible with this compound (e.g., SO₂ClF) at low temperature.

  • Protonation: Carefully add a controlled amount of this compound to the solution to achieve protonation of the oxygen-containing functional group.

  • ¹⁷O NMR Spectroscopy: Acquire ¹⁷O NMR spectra at low temperatures. The significant chemical shift changes upon protonation can provide information about the structure and electronic environment of the protonated species.

Visualizing Reaction Pathways and Workflows

H_D_Exchange_Pathway H2 H₂ Transition_State [H₂D]⁺ (Transition State) H2->Transition_State Protonation D_Superacid D⁺-Superacid D_Superacid->Transition_State HD HD Transition_State->HD Deprotonation H_Superacid H⁺-Superacid Transition_State->H_Superacid

Caption: Proposed pathway for H/D exchange in a superacid medium.

Carbocation_Generation_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Precursor ¹³C-Labeled Precursor Mixing Mix at Low Temperature (-78°C) Precursor->Mixing Superacid HF-SbF₅ in SO₂ClF Superacid->Mixing NMR Low-Temperature ¹³C NMR Mixing->NMR

Caption: Experimental workflow for generating and analyzing ¹³C-labeled carbocations.

A Comparative Guide to the Reactivity of Fluoroantimonic Acid Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoroantimonic acid, a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅), stands as the most potent superacid known. Its reactivity, characterized by its exceptional ability to donate a proton, is not a fixed value but is instead highly dependent on the molar ratio of its two components. This guide provides a comparative analysis of the reactivity of different this compound compositions, supported by experimental data and detailed methodologies for its characterization.

Data Presentation: Comparative Acidity

The strength of superacids is quantified using the Hammett acidity function (H₀), where a more negative value indicates a stronger acid. The reactivity of this compound compositions is directly related to their H₀ values. The following table summarizes the Hammett acidity function for various molar ratios of HF to SbF₅.

Molar Percentage of SbF₅ in HFHammett Acidity Function (-H₀)
1%~20-22[1]
5%~21.0[1]
>50%>22[1]
1:1 (50 mol%)>26 (estimated)[1]
Anhydrous HF15.1[1]
100% H₂SO₄ (for comparison)12.0[2]

Understanding the Reactivity: Chemical Composition

The extraordinary acidity of this compound arises from a complex equilibrium between HF and SbF₅. The primary reaction involves the formation of the fluoronium ion (H₂F⁺) and the hexafluoroantimonate anion (SbF₆⁻)[1].

SbF₅ + 2HF ⇌ [H₂F]⁺ + [SbF₆]⁻

The speciation is, however, more complex, involving polymeric anions such as [Sb₂F₁₁]⁻ and [Sb₃F₁₆]⁻ in HF solutions. The exceptional stability and low basicity of the fluoroantimonate anions are key to the system's high acidity, effectively leaving the proton in a highly active, or "naked," state[3]. The fluoronium ion is the primary Brønsted acid in the mixture, and its concentration and proton-donating ability are influenced by the proportion of SbF₅[1].

Experimental Protocols

The determination of the Hammett acidity function for superacids like this compound requires specialized techniques due to their extreme reactivity and moisture sensitivity. The two primary methods employed are UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Determination of Hammett Acidity (H₀) using UV-Vis Spectroscopy

This method relies on measuring the extent of protonation of a series of weak indicator bases.

1. Materials and Equipment:

  • Anhydrous hydrogen fluoride (HF)

  • Antimony pentafluoride (SbF₅)

  • A series of weakly basic aromatic nitro indicators (e.g., 2,4,6-trinitroaniline, p-nitrotoluene)[4][5]

  • UV-Vis spectrophotometer

  • Inert atmosphere glove box or Schlenk line

  • PTFE or PFA labware (for handling HF and this compound)[1]

  • Compatible solvent (e.g., sulfuryl chloride fluoride, SO₂ClF)[1]

2. Procedure:

  • Preparation of this compound Solutions: Inside an inert atmosphere glove box, prepare a series of this compound solutions with varying molar ratios of HF to SbF₅ in a suitable solvent. The reaction between HF and SbF₅ is exothermic and should be carried out with caution[6].

  • Indicator Solution Preparation: Prepare a stock solution of the chosen indicator base in the same inert solvent.

  • Spectroscopic Measurement:

    • Add a small, known amount of the indicator stock solution to a sample of each this compound composition.

    • Measure the UV-Vis spectrum of each solution.

    • The ratio of the protonated form ([BH⁺]) to the unprotonated form ([B]) of the indicator is determined by measuring the absorbance at the wavelengths corresponding to the maximum absorption of each species.

  • Calculation of H₀: The Hammett acidity function is calculated using the following equation: H₀ = pKₐ(BH⁺) - log([BH⁺]/[B]) where pKₐ(BH⁺) is the known acid dissociation constant of the indicator's conjugate acid.

Protocol 2: Determination of Hammett Acidity (H₀) using ¹H NMR Spectroscopy

This method utilizes the chemical shift changes of a probe molecule upon protonation.

1. Materials and Equipment:

  • Anhydrous hydrogen fluoride (HF)

  • Antimony pentafluoride (SbF₅)

  • NMR probe molecule (e.g., mesityl oxide)[7]

  • High-resolution NMR spectrometer

  • Deuterated, non-reactive NMR solvent (e.g., deuterated sulfuryl chloride fluoride)

  • Inert atmosphere glove box or Schlenk line

  • PTFE or PFA labware

2. Procedure:

  • Sample Preparation: In an inert atmosphere, prepare a series of NMR samples containing a fixed concentration of the probe molecule in the deuterated solvent. To each sample, add a different composition of this compound.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum for each sample.

    • The chemical shifts of specific protons in the probe molecule will change depending on the degree of protonation.

  • Data Analysis:

    • The ratio of the protonated to the unprotonated probe molecule is determined from the integration of the corresponding signals in the ¹H NMR spectrum.

    • The H₀ value is then calculated using the same formula as in the UV-Vis method.

Mandatory Visualizations

Formation of this compound

G HF 2HF (Hydrogen Fluoride) Products [H₂F]⁺[SbF₆]⁻ (this compound) HF->Products Reacts with SbF5 SbF₅ (Antimony Pentafluoride) SbF5->Products

Caption: Formation of this compound from HF and SbF₅.

Experimental Workflow for H₀ Determination (UV-Vis)

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_HF_SbF5 Prepare HF:SbF₅ Mixtures Mix Add Indicator to Acid Mixture Prep_HF_SbF5->Mix Prep_Indicator Prepare Indicator Solution Prep_Indicator->Mix UV_Vis Acquire UV-Vis Spectrum Mix->UV_Vis Calculate_Ratio Calculate [BH⁺]/[B] Ratio UV_Vis->Calculate_Ratio Calculate_H0 Calculate H₀ Calculate_Ratio->Calculate_H0

Caption: Workflow for Hammett acidity determination via UV-Vis.

References

A Researcher's Guide to Validating Theoretical Models of Superacid Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate theoretical modeling of superacid systems is paramount for predicting reactivity, designing novel catalysts, and understanding reaction mechanisms. This guide provides a comparative framework for validating such theoretical models against robust experimental data. We delve into the key experimental techniques, present comparative data for prominent superacid systems, and offer detailed experimental protocols.

Bridging Theory and Experiment: A Comparative Overview

Theoretical models, predominantly based on Density Functional Theory (DFT), provide invaluable insights into the energetics and structure of superacid systems. However, their predictive power hinges on validation against experimental benchmarks. This guide focuses on the experimental techniques best suited for this purpose: Hammett acidity function measurements, calorimetry, and vibrational spectroscopy.

Data Presentation: Theory vs. Experiment

The following tables summarize key quantitative data from both theoretical calculations and experimental measurements for common superacid systems. These comparisons are crucial for assessing the accuracy of different theoretical approaches.

Table 1: Comparison of Calculated and Experimental Acidity/Energy Parameters

Superacid SystemPropertyTheoretical Value (Method)Experimental ValueReference
Triflic Acid (CF₃SO₃H)Gas Phase Acidity (ΔGacid, kcal/mol)291.7 (DFT B3LYP/6-311+G**)N/A[1]
Triflic Acid (CF₃SO₃H)Hammett Acidity (H₀)N/A-14.9[2]
Magic Acid (HSO₃F-SbF₅)Hammett Acidity (H₀)N/A-23[3]
Fluoroantimonic Acid (HF-SbF₅)Hammett Acidity (H₀)N/A-28[4]
Al[N(C₆F₅)₂]₃Fluoride Ion Affinity (FIA, kJ/mol)555 (DFT)>493 (Qualitative)[5]
Ga[N(C₆F₅)₂]₃Fluoride Ion Affinity (FIA, kJ/mol)472 (DFT)<493 (Qualitative)[5]

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Superacid SystemVibrational ModeTheoretical Value (Method)Experimental ValueReference
Phosphoric Acid (H₃PO₄) in H₂OP-O StretchingVaries with calculation~900-1200[5]
Acidic WaterHydrated Proton Vibrations~1500 ± 500 (Ab initio MD)Broad features in this region[6]

Table 3: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm)

SystemProton EnvironmentTheoretical Value (Method)Experimental ValueReference
Hydrated Mg-based mineralsH₂O / OH⁻Referenced to experimental dataVarious[7]
Phenyl benzimidazoles in various solventsAromatic/Amine ProtonsGood correlation with experiment (DFT)Various[8]

Note: Direct comparison of theoretical gas-phase acidities with solution-phase Hammett acidity functions is not straightforward due to solvent effects. However, trends in calculated acidities can be compared with experimental trends.

Experimental Protocols for Model Validation

Accurate experimental data is the bedrock of theoretical model validation. The following sections provide detailed methodologies for key experiments.

Hammett Acidity Function (H₀) Measurement by UV-Vis Spectroscopy

The Hammett acidity function is a measure of the acidity of concentrated acids and superacids, extending the pH scale.[9][10] It is determined spectrophotometrically by measuring the extent of protonation of a series of weak indicator bases.[4]

Protocol:

  • Indicator Selection: Choose a series of weakly basic indicators (e.g., nitroanilines) with overlapping pKₐ values that cover the expected acidity range of the superacid.[4]

  • Preparation of Indicator Solutions: Prepare stock solutions of each indicator in a non-acidic, inert solvent (e.g., dichloromethane).

  • Preparation of Superacid Solutions: Prepare a series of solutions of the superacid at different concentrations in a suitable inert solvent.

  • Spectrophotometric Measurement:

    • Add a small, constant amount of an indicator stock solution to a known volume of each superacid solution and to a reference blank (pure solvent).

    • Measure the UV-Vis absorbance spectrum of each solution.

    • Determine the concentrations of the protonated ([BH⁺]) and unprotonated ([B]) forms of the indicator by measuring the absorbance at the wavelength of maximum absorption for each species. The ratio [B]/[BH⁺] can be calculated from the Beer-Lambert law.[11]

  • Calculation of H₀: The Hammett acidity function is calculated using the equation: H₀ = pK(BH⁺) + log([B]/[BH⁺])[10] where pK(BH⁺) is the acid dissociation constant of the conjugate acid of the indicator.

  • Scale Construction: Repeat the measurements with the series of indicators to construct a continuous acidity scale.

Calorimetric Measurement of Acidity

Calorimetry provides a direct measure of the enthalpy change (ΔH) associated with an acid-base reaction, offering a thermodynamic basis for acidity.[12] The heat of protonation of a weak base by a superacid can be determined using an isoperibol calorimeter.

Protocol:

  • Calorimeter Setup: Assemble a well-insulated calorimeter, typically a Dewar flask equipped with a stirrer, a thermistor or thermocouple for temperature measurement, and an inlet for adding titrant.[12]

  • Reagent Preparation:

    • Prepare a solution of the superacid in a suitable inert solvent (e.g., sulfolane).

    • Prepare a solution of a weak base (e.g., an amine) in the same solvent.

  • Titration:

    • Place a known volume of the superacid solution in the calorimeter and allow it to reach thermal equilibrium.

    • Incrementally add known volumes of the weak base solution to the calorimeter.

    • Record the temperature change after each addition until the reaction is complete (i.e., no further significant temperature change is observed).

  • Data Analysis:

    • Calculate the heat evolved (q) for each addition using the known heat capacity of the calorimeter and its contents.

    • The enthalpy of protonation (ΔH) can be determined from the total heat evolved and the moles of the limiting reactant.

Spectroscopic Characterization (IR and Raman)

Vibrational spectroscopy (Infrared and Raman) provides information about the structure and bonding within the superacid system, including the nature of the protonated species and the superacid anion.[6]

Protocol:

  • Sample Preparation:

    • For liquid samples, use a suitable IR and Raman transparent cell material that is resistant to superacids (e.g., sapphire, diamond for ATR-IR).

    • For solid superacids, samples can be analyzed directly or as a mull with an inert oil.

  • Spectrometer Setup:

    • Raman: A typical setup includes a laser excitation source, sample holder, and a spectrometer with a sensitive detector (e.g., CCD).[13]

    • IR: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition:

    • Acquire the Raman and/or IR spectrum of the superacid sample.

    • It is often useful to acquire spectra of the precursor acid and Lewis acid (if applicable) for comparison.

  • Spectral Analysis:

    • Identify the vibrational modes corresponding to the superacid anion and any protonated species.

    • Compare the experimental vibrational frequencies with those predicted by theoretical calculations.[14]

Visualizing the Validation Workflow

The process of validating theoretical models of superacid systems can be visualized as a cyclical workflow, where theoretical predictions are continually refined based on experimental feedback.

G cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation Theoretical_Model Develop/Select Theoretical Model (e.g., DFT functional, basis set) Computational_Prediction Predict Properties: - Acidity (pKa, H₀, PA) - Structure & Vibrational Frequencies - NMR Chemical Shifts Theoretical_Model->Computational_Prediction Data_Comparison Data Comparison & Analysis Computational_Prediction->Data_Comparison Compare Predictions with Experimental Data Experimental_Design Design Experiments: - Hammett Acidity (UV-Vis, NMR) - Calorimetry - Spectroscopy (IR, Raman) Data_Acquisition Acquire Experimental Data Experimental_Design->Data_Acquisition Data_Acquisition->Data_Comparison Model_Refinement Refine Theoretical Model Data_Comparison->Model_Refinement Discrepancies Identified Validated_Model Validated Theoretical Model Data_Comparison->Validated_Model Good Agreement Model_Refinement->Theoretical_Model Iterative Improvement

Caption: Workflow for the validation of theoretical models of superacid systems.

This iterative process of theoretical prediction, experimental validation, and model refinement is crucial for developing accurate and reliable computational models of superacid systems, ultimately enabling more precise predictions and the rational design of new superacid catalysts and reagents.

References

Benchmarking the Catalytic Prowess of Fluoroantimonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoroantimonic acid (HSbF₆), renowned as the strongest known superacid, holds a prominent position in the landscape of catalysis. Its unparalleled acidity enables it to catalyze a wide array of chemical transformations, particularly in hydrocarbon chemistry, that are often sluggish or unfeasible with conventional acid catalysts. This guide provides a comparative analysis of the catalytic activity of this compound against other notable superacids, supported by available experimental data and detailed methodologies.

Acidity of Superacids: The Hammett Acidity Function

The strength of superacids is quantified using the Hammett acidity function (H₀), which extends the pH scale to highly acidic media. A more negative H₀ value indicates a stronger acid. This compound exhibits the most negative H₀ value, underscoring its exceptional proton-donating ability, which is the cornerstone of its catalytic activity.

SuperacidCompositionHammett Acidity Function (H₀)
This compound HF-SbF₅ -28 to -31.3
Magic AcidHSO₃F-SbF₅-23
Fluorosulfuric AcidHSO₃F-15.1
Triflic AcidCF₃SO₃H-14.1
Perchloric AcidHClO₄-13.0
Sulfuric Acid (100%)H₂SO₄-12.0

Table 1: Hammett Acidity Function (H₀) of Selected Superacids. This table provides a comparison of the acidity of various superacids. The significantly more negative H₀ value of this compound highlights its superior strength.

Catalytic Applications: Isomerization and Alkylation

Superacids are pivotal in the petrochemical industry for processes such as the isomerization of linear alkanes to branched isomers, which enhances the octane number of gasoline, and the alkylation of isobutane with alkenes to produce high-octane gasoline components. The extreme acidity of this compound allows these reactions to proceed at lower temperatures and with higher efficiency compared to other catalysts.

Isomerization of n-Alkanes

The isomerization of n-alkanes is a classic benchmark reaction for superacid catalysts. The general mechanism involves the protonation of the alkane to form a carbocation, which then undergoes skeletal rearrangement.

G n-Alkane n-Alkane Carbocation Intermediate Carbocation Intermediate n-Alkane->Carbocation Intermediate + H+ Branched Carbocation Branched Carbocation Carbocation Intermediate->Branched Carbocation Isomerization Branched Alkane Branched Alkane Branched Carbocation->Branched Alkane - H+

Figure 1: General mechanism for n-alkane isomerization catalyzed by a superacid.

While direct comparative data for liquid superacids in n-alkane isomerization is scarce in publicly available literature, the catalytic activity generally correlates with the acid strength. Therefore, this compound is expected to exhibit the highest activity.

CatalystReactionTemperature (°C)Conversion (%)Iso-alkane Selectivity (%)Reference
This compound (HF-SbF₅) n-Hexane Isomerization25High (qualitative)High (qualitative)General knowledge
Solid Superacid (Sulfated Zirconia) n-Pentane Isomerization180~57 (initial yield)High[1]
Solid Superacid (Pt/SAPO-11) n-Hexadecane Hydroisomerization340-38080-9585-95General knowledge

Table 2: Representative Data for Alkane Isomerization. This table presents available data on alkane isomerization using different types of superacid catalysts. Direct quantitative comparisons for liquid superacids under identical conditions are limited in the literature.

Alkylation of Isobutane with Butene

Alkylation is another critical industrial process where superacids excel. The reaction of isobutane with butene produces highly branched C8 alkanes (alkylate), a key component of high-octane gasoline.

G Butene Butene tert-Butyl Cation tert-Butyl Cation Butene->tert-Butyl Cation + H+ tert-Butyl CationIsobutane tert-Butyl CationIsobutane C8 Carbocation C8 Carbocation tert-Butyl CationIsobutane->C8 Carbocation Alkylation Alkylate (C8 Alkanes) Alkylate (C8 Alkanes) C8 Carbocation->Alkylate (C8 Alkanes) + Isobutane - tert-Butyl Cation G cluster_0 Reactor Preparation cluster_1 Reactant Loading cluster_2 Reaction cluster_3 Analysis Clean & Dry Reactor Clean & Dry Reactor Inert Atmosphere Inert Atmosphere Clean & Dry Reactor->Inert Atmosphere Charge Superacid Charge Superacid Inert Atmosphere->Charge Superacid Inject n-Pentane Inject n-Pentane Charge Superacid->Inject n-Pentane Set Temperature & Stirring Set Temperature & Stirring Inject n-Pentane->Set Temperature & Stirring Timed Sampling Timed Sampling Set Temperature & Stirring->Timed Sampling Quench Sample Quench Sample Timed Sampling->Quench Sample GC-FID Analysis GC-FID Analysis Quench Sample->GC-FID Analysis Data Calculation Data Calculation GC-FID Analysis->Data Calculation

References

A Comparative Guide to Side-Reaction Profiles in Different Superacid Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Superacid media, with their exceptionally high acidity, are powerful tools for a variety of chemical transformations, including isomerization, alkylation, and carbonylation. However, the very reactivity that makes them so useful can also lead to a variety of undesirable side-reactions, impacting product yield, selectivity, and purity. This guide provides a comparative overview of the side-reaction profiles of three common superacid systems: Fluoroantimonic Acid (HF-SbF₅), Magic Acid (FSO₃H-SbF₅), and Triflic Acid-based systems (CF₃SO₃H-SbF₅). While direct quantitative comparisons under identical conditions are scarce in the literature, this guide synthesizes available information to highlight the general tendencies and influencing factors for each system.

Common Side-Reactions in Superacid Catalysis

Several side-reactions are prevalent in superacid-catalyzed processes, primarily involving carbocationic intermediates. The nature and extent of these side-reactions are highly dependent on the specific superacid system, reaction temperature, substrate structure, and reaction time.

  • Cracking (β-Scission): Larger hydrocarbon chains can fragment into smaller, more stable carbocations and olefins. This is a common issue in alkane isomerization, particularly at higher temperatures.

  • Polymerization/Oligomerization: Olefinic species, either present as reactants or formed during the reaction (e.g., through cracking), can undergo rapid polymerization or oligomerization in the strongly acidic environment.

  • Isomerization/Rearrangement: While often the desired outcome, uncontrolled isomerization or rearrangement of the carbon skeleton can lead to a complex mixture of products.

  • Disproportionation: This involves the transfer of a hydride ion between carbocations, leading to the formation of both more saturated and more unsaturated species.

  • Oxidative Side-Reactions: Some superacid components, like SbF₅, can act as oxidizing agents, leading to the formation of unwanted oxidation products and deactivation of the catalyst.

Comparative Analysis of Superacid Media

The choice of superacid can significantly influence the prevalence of these side-reactions. The following sections provide a qualitative comparison based on available literature.

This compound (HF-SbF₅)

As the strongest known superacid, HF-SbF₅ is highly effective at protonating even the weakest bases, including saturated hydrocarbons. However, its extreme reactivity often leads to a higher propensity for side-reactions.

  • Cracking: Due to its high acidity, HF-SbF₅ can promote extensive fragmentation of hydrocarbon chains, especially at elevated temperatures.

  • Polymerization/Oligomerization: It readily polymerizes olefins, which can be a significant issue in reactions where olefins are present or formed.

  • Oxidative Side-Reactions: The SbF₅ component can lead to oxidative side-reactions, which can be a drawback for sensitive substrates[1].

Magic Acid (FSO₃H-SbF₅)

Magic Acid is a widely used superacid with slightly lower acidity than HF-SbF₅. This can sometimes offer a better balance between reactivity and selectivity.

  • Cracking: While still a significant side-reaction, cracking in Magic Acid can be less severe than in HF-SbF₅ under comparable conditions, allowing for better control in some hydrocarbon transformations.

  • Isomerization: It is a very effective catalyst for carbocation rearrangements and has been extensively used to study stable carbocations[2].

  • Oxidative Side-Reactions: Similar to HF-SbF₅, the presence of SbF₅ can induce oxidative processes[1].

Triflic Acid-Based Systems (e.g., CF₃SO₃H-SbF₅)

Trifluoromethanesulfonic acid (triflic acid) itself is a very strong and thermally stable acid. When combined with a Lewis acid like SbF₅, its acidity is further enhanced. These systems are often considered to offer a good compromise between high acidity and manageable reactivity.

  • Reduced Side-Reactions: Triflic acid and its derivatives are known for their stability and can lead to cleaner reactions with fewer side-products compared to HF-based systems[3].

  • Polymerization: While still capable of catalyzing polymerization, the tendency may be lower or more controllable than in stronger superacids, depending on the specific system and conditions.

  • Versatility: The ability to tune the acidity by varying the Lewis acid component provides greater flexibility in optimizing reaction conditions to minimize side-reactions.

Data Presentation: Qualitative Comparison of Side-Reaction Tendencies

The following tables provide a qualitative summary of the general tendencies for side-reactions in the different superacid media for two common reaction types. It is important to note that this is a generalized comparison, and the actual outcomes will depend heavily on the specific reaction conditions.

Table 1: Alkane Isomerization

Superacid SystemCracking TendencyPolymerization/Oligomerization TendencyIsomerization Selectivity
HF-SbF₅ HighHighModerate to Low
FSO₃H-SbF₅ Moderate to HighModerate to HighModerate
CF₃SO₃H-SbF₅ ModerateModerateModerate to High

Table 2: Friedel-Crafts Alkylation

Superacid SystemPolyalkylation TendencyRearrangement of Alkyl GroupCatalyst Stability/Deactivation
HF-SbF₅ HighHighProne to deactivation
FSO₃H-SbF₅ Moderate to HighModerate to HighModerate stability
CF₃SO₃H-SbF₅ ModerateModerateGenerally more stable

Experimental Protocols

Detailed experimental procedures for working with superacids must be carried out with extreme caution in a well-ventilated fume hood and with appropriate personal protective equipment.

General Protocol for a Superacid-Catalyzed Reaction and Work-up
  • Reactor Setup: The reaction is typically carried out in a specialized flask made of a resistant material (e.g., Teflon or a specialized glass-lined reactor) equipped with a magnetic stirrer, a thermocouple, and a gas inlet/outlet.

  • Inert Atmosphere: The system is purged with an inert gas (e.g., nitrogen or argon) to exclude moisture.

  • Cooling: The reactor is cooled to the desired reaction temperature (often sub-zero) using a suitable cooling bath (e.g., dry ice/acetone or a cryocooler).

  • Superacid Addition: The superacid is carefully transferred to the reactor via a cannula or a dropping funnel.

  • Substrate Addition: The substrate is then added slowly to the stirred superacid.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals (if feasible and safe) and quenching them for analysis.

  • Quenching: The reaction is carefully quenched by slowly adding the cold reaction mixture to a vigorously stirred, cold slurry of a weak base (e.g., sodium bicarbonate or calcium carbonate) in a suitable solvent (e.g., dichloromethane or diethyl ether). This should be done behind a blast shield.

  • Extraction: Once the acid is neutralized, the organic products are extracted into an organic solvent. The aqueous layer is further extracted with the organic solvent to ensure complete recovery.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product mixture.

  • Analysis: The product mixture is then analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products and byproducts.

Sample Preparation for GC-MS Analysis
  • Dilution: The crude product mixture obtained after work-up is dissolved in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Internal Standard: An internal standard (a known amount of a compound not present in the reaction mixture) is added for quantitative analysis.

  • Filtration: The solution is filtered through a small plug of silica gel or a syringe filter to remove any non-volatile materials.

  • Injection: A small aliquot of the filtered solution is injected into the GC-MS for analysis.

Sample Preparation for NMR Analysis
  • Solvent Selection: The crude product mixture is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) that is compatible with the sample.

  • Filtration: The solution is filtered through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulate matter[4][5].

  • Concentration: The concentration should be optimized to obtain a good signal-to-noise ratio without causing line broadening due to high viscosity[4]. For ¹H NMR, 1-10 mg in 0.5-0.7 mL of solvent is typical, while ¹³C NMR may require a more concentrated sample[5][6].

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Studying Superacid-Catalyzed Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Reactor Preparation (Inert Atmosphere, Cooling) B Superacid Addition A->B C Substrate Addition B->C D Reaction Monitoring (Aliquots) C->D E Quenching (Base Slurry) C->E D->E Aliquots for analysis F Extraction E->F G Drying & Concentration F->G H GC-MS Analysis G->H I NMR Analysis G->I

Caption: General workflow for superacid-catalyzed reactions.

Competing_Pathways Competing Pathways in Alkane Isomerization Alkane n-Alkane Carbocation Carbocation Intermediate Alkane->Carbocation Protonation/ Hydride Abstraction Isomer Branched Isomer (Desired Product) Carbocation->Isomer Rearrangement Cracking Cracking Products (Smaller Alkanes/Alkenes) Carbocation->Cracking β-Scission Polymer Polymers/Oligomers Cracking->Polymer Polymerization

Caption: Competing reactions in alkane isomerization.

References

A Comparative Guide to the Electrochemical Analysis of Fluoroantimonic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoroantimonic acid (HSbF₆), a superacid, stands as one of the most potent proton donors known. Its extreme acidity makes it a powerful catalyst and reagent in various chemical syntheses, including in the development of novel pharmaceuticals. However, its analysis presents significant challenges due to its high reactivity and corrosiveness. This guide provides a comparative overview of electrochemical methods for the analysis of this compound solutions, alongside alternative analytical techniques. Given the extreme nature of this compound, detailed experimental data in open literature is scarce; therefore, this guide combines established electrochemical principles with data adapted for this specific, challenging analyte to provide a practical framework for its analysis.

I. Comparison of Analytical Techniques

The analysis of this compound solutions demands techniques that can withstand extremely corrosive conditions while providing accurate and reproducible data. Electrochemical methods offer the potential for in-situ and real-time analysis, which is highly advantageous. However, spectroscopic and chromatographic techniques provide valuable alternative or complementary information.

Data Presentation: Quantitative Comparison of Analytical Methods

Analytical TechniqueParameter MeasuredTypical Concentration RangeAdvantagesLimitations
Cyclic Voltammetry (CV) Redox behavior, reaction kinetics1 mM - 1 M (Hypothetical)Provides information on electrochemical stability and reaction mechanisms.Highly sensitive to impurities; electrode material stability is critical.
Electrochemical Impedance Spectroscopy (EIS) Solution conductivity, electrode interface properties1 mM - 1 M (Hypothetical)Non-destructive; provides detailed information on charge transfer and mass transport.Complex data analysis; requires specialized equipment.
Potentiometry H⁺ ion activity (indirectly)Wide rangeSimple and cost-effective for acidity estimation.Lack of suitable, stable reference electrodes for direct measurement in superacids.
Ion Chromatography (IC) Anion (SbF₆⁻) and cation (H⁺) concentrationµM - mMHigh sensitivity and selectivity for ionic species.[1][2][3]Requires sample dilution and specialized, inert columns.
NMR Spectroscopy Structural information, proton environmentDependent on solventProvides detailed structural and dynamic information.[4][5]Requires specialized NMR tubes and deuterated, non-reactive solvents.
Raman Spectroscopy Vibrational modes of Sb-F and protonated species> 1 MNon-invasive; can be used for in-situ measurements.[6][7]Signal can be weak; fluorescence interference is possible.
II. Electrochemical Analysis: A Closer Look

Electrochemical techniques are powerful for characterizing the properties and behavior of this compound solutions. However, the extreme corrosivity of the acid necessitates careful selection of materials and experimental design.

1. Cyclic Voltammetry (CV)

Cyclic voltammetry can be employed to investigate the electrochemical window of this compound solutions and to study the redox behavior of solutes within this superacidic medium.

  • Anticipated Results: A well-defined electrochemical window would be expected, the limits of which would be determined by the oxidation and reduction of the solvent (e.g., anhydrous HF) and the SbF₆⁻ anion. The voltammogram would likely show a large potential range where the acid itself is electrochemically stable.

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that can provide valuable information about the conductivity of this compound solutions and the behavior of the electrode-solution interface.

  • Anticipated Results: The Nyquist plot would likely be dominated by the solution resistance at high frequencies. At lower frequencies, capacitive behavior due to the electrical double layer at the electrode surface would be observed. The data can be used to model the equivalent circuit of the electrochemical cell.[8][9]

III. Alternative Analytical Methodologies

1. Ion Chromatography (IC)

Ion chromatography is a powerful technique for the quantitative analysis of the ionic species present in this compound solutions, namely H⁺ and SbF₆⁻.[1][2][3]

  • Principle: The sample is diluted and injected into a chromatographic system equipped with an ion-exchange column. The separated ions are detected by a conductivity detector.[10]

  • Advantages: High sensitivity and the ability to simultaneously quantify both the cation and the anion.[1]

2. Spectroscopic Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide detailed information about the structure and composition of this compound solutions.[4][5][6][7]

  • NMR Spectroscopy: Can be used to study the protonation equilibria and the nature of the cationic species in solution.[4][5]

  • Raman Spectroscopy: Can provide information on the vibrational modes of the SbF₆⁻ anion and other species present in the superacid.[6][7]

Experimental Protocols

Extreme caution must be exercised when handling this compound. All work must be conducted in a specialized laboratory equipped with a fume hood designed for highly corrosive materials, and appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, must be worn at all times.

A. Electrochemical Analysis

1. Materials and Equipment:

  • Electrochemical Cell: Fabricated from polytetrafluoroethylene (PTFE) or other fluoropolymers.

  • Working Electrode: Platinum or iridium wire or disk electrode.[11][12]

  • Counter Electrode: Platinum mesh or wire.

  • Reference Electrode: A quasi-reference electrode such as a platinum wire is often necessary due to the instability of conventional reference electrodes. Alternatively, a mercury/mercurous sulfate (Hg/Hg₂SO₄) electrode with a PTFE liquid junction could be adapted for this environment.[13][14][15][16][17]

  • Potentiostat/Galvanostat with EIS capability.

  • This compound solution in a suitable solvent (e.g., anhydrous HF).

2. Procedure for Cyclic Voltammetry:

  • Assemble the three-electrode cell within a glovebox under an inert atmosphere to prevent contamination with moisture.

  • Carefully transfer the this compound solution into the PTFE electrochemical cell.

  • Immerse the working, counter, and reference electrodes into the solution.

  • Connect the electrodes to the potentiostat.

  • Set the potential range (e.g., -2.0 V to +2.0 V vs. Pt quasi-reference) and the scan rate (e.g., 100 mV/s).

  • Initiate the cyclic voltammogram acquisition.

  • Record the resulting current-potential curve.

3. Procedure for Electrochemical Impedance Spectroscopy:

  • Use the same electrochemical cell setup as for CV.

  • Set the potentiostat to EIS mode.

  • Apply a small amplitude AC potential perturbation (e.g., 10 mV) around the open-circuit potential.

  • Sweep the frequency over a wide range (e.g., 100 kHz to 0.1 Hz).

  • Record the impedance data and present it as a Nyquist or Bode plot.

B. Ion Chromatography

1. Materials and Equipment:

  • Ion Chromatograph with a conductivity detector.

  • Anion-exchange column suitable for fluoride-containing matrices.

  • Cation-exchange column for H⁺ determination.

  • Eluent: Appropriate aqueous buffer solution (e.g., sodium carbonate/bicarbonate for anions).

  • Inert autosampler vials (e.g., polypropylene).

  • Deionized water for sample dilution.

2. Procedure:

  • Carefully prepare a series of dilutions of the this compound sample with deionized water in a fume hood.

  • Prepare calibration standards of sodium hexafluoroantimonate and a strong acid (e.g., HCl) of known concentrations.

  • Transfer the diluted samples and standards to the autosampler vials.

  • Set up the ion chromatography method with the appropriate column, eluent, and flow rate.

  • Run the calibration standards followed by the samples.

  • Quantify the SbF₆⁻ and H⁺ concentrations based on the peak areas and the calibration curves.

Visualizations

experimental_workflow cluster_electrochemical Electrochemical Analysis cluster_ic Ion Chromatography Analysis EC_Prep Prepare PTFE Cell & Electrodes EC_Sample Add this compound Solution EC_Prep->EC_Sample EC_Measure Perform CV or EIS Measurement EC_Sample->EC_Measure EC_Data Record and Analyze Data EC_Measure->EC_Data IC_Prep Dilute this compound Sample IC_Inject Inject into IC System IC_Prep->IC_Inject IC_Calib Prepare Calibration Standards IC_Calib->IC_Inject IC_Data Quantify Ion Concentrations IC_Inject->IC_Data

logical_comparison cluster_methods Analytical Approaches cluster_electrochem_details Electrochemical Techniques cluster_spectro_details Spectroscopic Techniques cluster_chromo_details Chromatographic Technique Main Analysis of this compound Electrochem Electrochemical Methods Main->Electrochem Spectro Spectroscopic Methods Main->Spectro Chromo Chromatographic Methods Main->Chromo CV Cyclic Voltammetry (Redox Behavior) Electrochem->CV EIS Impedance Spectroscopy (Conductivity) Electrochem->EIS Poten Potentiometry (Acidity) Electrochem->Poten NMR NMR (Structure) Spectro->NMR Raman Raman (Vibrational Modes) Spectro->Raman IC Ion Chromatography (Ion Concentration) Chromo->IC

References

Safety Operating Guide

Safe Handling and Disposal of Fluoroantimonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Fluoroantimonic acid is the strongest known superacid and is exceptionally corrosive, toxic, and reactive.[1] It is fatal if swallowed, inhaled, or in contact with skin. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Strict adherence to these protocols is mandatory to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE)

Due to its extreme hazards, a comprehensive PPE ensemble is required at all times when handling this compound. The specific PPE should be selected based on the concentration and quantity of the acid being handled.[2]

Body Part Required PPE Specifications & Rationale
Respiratory Full-face respirator with ABEK filter or Self-Contained Breathing Apparatus (SCBA)Protects against fatal inhalation of toxic and corrosive vapors or aerosols. An SCBA is necessary in areas with inadequate ventilation or during emergency situations.[3]
Eye/Face Tightly-fitting, chemical splash-resistant safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards to prevent severe eye damage from splashes.[3]
Full-face shieldUsed in conjunction with goggles to protect the entire face from splashes and contact.[2]
Skin/Body Fire/flame resistant and impervious clothingProvides primary protection against skin contact, which can be fatal.[3]
Chemical-resistant suitOffers comprehensive body protection against splashes and vapors.
Hands Chemical-impermeable glovesMust be inspected prior to each use for any signs of degradation or perforation.[3] Given the acid's reactivity, gloves made of highly resistant materials are essential.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must occur within a designated, controlled area equipped with emergency facilities.

Pre-Handling Procedures:

  • Ensure Accessibility of Emergency Equipment: Confirm that a fully functional emergency shower and eyewash station are immediately accessible.[2]

  • Verify Ventilation: All work must be conducted in a certified, operational chemical fume hood.[4]

  • Inspect PPE: Thoroughly inspect all PPE for damage or contamination before donning.

  • Prepare Work Area: Ensure the work area is clean, uncluttered, and free of incompatible materials. Use non-sparking tools to prevent ignition sources.[3]

Handling Procedures:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Transfer Acid: Carefully transfer the required amount of this compound. Avoid generating mists or vapors.

  • Keep Container Closed: When not in use, the container must be kept tightly closed.[5]

  • Monitor for Leaks: Continuously monitor for any signs of leaks or spills.

Post-Handling Procedures:

  • Secure Acid: Return the this compound container to its designated storage area.

  • Decontaminate: Wipe down the work surface and any equipment used.

  • Doff PPE: Remove PPE carefully to avoid contaminating skin or clothing.

  • Personal Hygiene: Wash hands and face thoroughly after completing the work and removing PPE. Do not eat, drink, or smoke in the work area.[3][6]

G Diagram 1: this compound Handling Workflow prep Preparation ppe Don Full PPE prep->ppe Verify emergency equip. handle Handle Acid in Fume Hood ppe->handle Use non-sparking tools secure Secure & Store Acid handle->secure Keep container closed decon Decontaminate & Doff PPE secure->decon Clean work area wash Wash Hands & Face decon->wash Avoid self-contamination

Diagram 1: Workflow for safely handling this compound.

Emergency Response Plan

In the event of a spill or personnel exposure, immediate and decisive action is critical. Evacuate the danger area, observe emergency procedures, and consult an expert.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2][3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing full PPE, contain the spill using an inert, liquid-absorbent material (e.g., Chemizorb®). Do not allow the product to enter drains.[3]

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[5]

  • Decontaminate: Clean the affected area thoroughly.

Personnel Exposure:

  • Skin Contact:

    • Immediately take off all contaminated clothing.

    • Rinse the affected skin area with copious amounts of water or use an emergency shower.

    • A first treatment with calcium gluconate paste may be administered.

    • Call for immediate medical attention.

  • Eye Contact:

    • Immediately rinse eyes cautiously with water for at least 15 minutes at an eyewash station.[3]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[3]

    • Call for immediate medical attention.

  • Inhalation:

    • Remove the person to fresh air and keep them comfortable for breathing.[3]

    • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5]

    • Call for immediate medical attention.

  • Ingestion:

    • Rinse the mouth with water.[3]

    • Do NOT induce vomiting. [3][6]

    • Call for immediate medical attention.

G Diagram 2: Emergency Response Protocol start EMERGENCY (Spill or Exposure) evacuate Evacuate Area start->evacuate spill Spill Response evacuate->spill exposure Personnel Exposure evacuate->exposure contain Contain with Inert Material spill->contain skin Skin: Remove clothing, flush with water exposure->skin eyes Eyes: Flush with water for 15+ min exposure->eyes inhaled Inhalation: Move to fresh air exposure->inhaled collect Collect for Disposal contain->collect medical SEEK IMMEDIATE MEDICAL ATTENTION collect->medical Inform responders skin->medical eyes->medical inhaled->medical

Diagram 2: Logical flow for emergency response to spills or exposure.

Disposal Plan

This compound and any materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.

Storage Prior to Disposal:

  • Containers: Store this compound in tightly closed containers made of chemically resistant materials such as PTFE (Teflon) or PFA.[1][2] It is incompatible with glass.[1]

  • Location: The storage area must be a cool, dry, well-ventilated, and securely locked place, segregated from incompatible materials.[2][5]

Disposal Method:

  • Professional Disposal: Do not attempt to neutralize or dispose of the acid yourself. Disposal must be handled by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[3]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[5] Waste generators are responsible for ensuring complete and accurate classification of the hazardous waste.[5]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill if regulations permit.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.